molecular formula C5H9N3S B1273583 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 6232-85-5

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273583
CAS No.: 6232-85-5
M. Wt: 143.21 g/mol
InChI Key: HMBNMNFOZXEMIL-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNMNFOZXEMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394237
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
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Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-85-5
Record name 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

synthesis and characterization of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Scientific Imperative for Novel Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound. This compound holds promise as a versatile intermediate for the development of novel therapeutic agents.

Our approach is grounded in established principles of heterocyclic chemistry, emphasizing not just the procedural steps but the underlying mechanistic rationale. This ensures that the protocols are not merely recipes but self-validating systems, empowering researchers to troubleshoot and adapt these methods.

Section 1: The Synthetic Blueprint: A Guided Pathway to this compound

The synthesis of this compound is most effectively achieved through a well-established, two-step process commencing with the acylation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This strategy is favored for its high yields and the ready availability of starting materials.

Mechanistic Underpinnings of the Synthetic Strategy

The core of this synthesis lies in the formation of an N-acylthiosemicarbazide intermediate, which, upon treatment with a base, undergoes a cyclizative dehydration to yield the desired 1,2,4-triazole ring. The choice of an alkaline medium is critical as it facilitates the deprotonation of the thioamide nitrogen, initiating the nucleophilic attack that drives the ring closure.

Experimental Workflow: From Precursors to Product

The following diagram illustrates the logical flow of the synthetic procedure, from the initial reaction to the final purification of the target compound.

cluster_synthesis Synthesis Workflow start Step 1: Synthesis of the Acylthiosemicarbazide Intermediate cyclization Step 2: Base-Catalyzed Cyclization start->cyclization Intermediate Formation workup Step 3: Acidification and Precipitation cyclization->workup Crude Product Formation purification Step 4: Recrystallization workup->purification Purification cluster_characterization Characterization Workflow ir IR Spectroscopy structure Structural Confirmation ir->structure Functional Groups nmr NMR Spectroscopy nmr->structure Proton & Carbon Environment ms Mass Spectrometry ms->structure Molecular Weight

chemical properties of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, renowned for the diverse biological activities and coordination properties of its derivatives.[1] Within this class, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile scaffold. The presence of a thiol group, a substituted triazole ring, and specific alkyl groups at the N4 and C5 positions imparts a unique combination of reactivity, stability, and biological potential.

This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, This compound . Due to the limited direct literature on this exact compound, this document synthesizes data from closely related analogs to build a robust and predictive chemical profile. We will delve into its fundamental structural characteristics, logical synthetic pathways, reactivity, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Core Chemical Properties

The foundational chemical behavior of this compound is dictated by its aromatic triazole core and, most significantly, the prototropic relationship between its thione and thiol forms.

Thione-Thiol Tautomerism: The Dominant Equilibrium

A critical feature of 3-mercapto-1,2,4-triazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione. Quantum chemical studies and spectroscopic analyses of analogous compounds consistently show that the thione tautomer is the predominant and more stable form in both the gas phase and in solution.[2][3] This stability is attributed to the greater thermodynamic favorability of the C=S double bond within the conjugated system.

This tautomerism is not merely a structural curiosity; it is central to the molecule's reactivity and biological interactions. The ability to exist in either form allows it to act as a hydrogen bond donor (N-H) and acceptor (C=S, ring nitrogens), and the thiol form explains its capacity for S-alkylation and metal coordination.[4]

Synthesis_Workflow SM1 Acetyl Hydrazide Reagent1 + SM1->Reagent1 SM2 Ethyl Isothiocyanate SM2->Reagent1 Intermediate 1-Acetyl-4-ethyl-thiosemicarbazide Reagent2 Reflux in aq. NaOH (8%) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Condensation Reagent2->Product Cyclodehydration

Caption: General workflow for triazole-thiol synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from acetyl hydrazide and ethyl isothiocyanate.

Step 1: Synthesis of 1-Acetyl-4-ethyl-thiosemicarbazide (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetyl hydrazide (0.1 mol) dissolved in absolute ethanol (100 mL).

  • Reaction: Add ethyl isothiocyanate (0.1 mol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the nucleophilic attack of the hydrazide's terminal nitrogen onto the electrophilic carbon of the isothiocyanate.

  • Isolation: After completion, cool the mixture to room temperature. The white solid product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 60 °C.

Step 2: Cyclization to this compound (Final Product)

  • Setup: In a 250 mL round-bottom flask, suspend the 1-acetyl-4-ethyl-thiosemicarbazide (0.08 mol) in an 8% aqueous sodium hydroxide solution (100 mL).

  • Reflux: Heat the mixture to reflux with stirring for 6-8 hours, until the evolution of H₂S gas ceases and a clear solution is obtained.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 5-6 using concentrated hydrochloric acid (HCl).

    • Trustworthiness Note: Acidification protonates the triazole-thiolate salt formed in the basic medium, causing the neutral product to precipitate. This step is both a purification and an isolation mechanism. [5]4. Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash thoroughly with cold distilled water to remove any inorganic salts. Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.

Section 3: Chemical Reactivity

The reactivity of the title compound is governed by the nucleophilic character of the sulfur atom and the coordination potential of the heterocyclic ring.

  • S-Alkylation: The exocyclic sulfur atom is a potent nucleophile, readily reacting with electrophiles like alkyl halides. For instance, reaction with ethyl bromoacetate would yield the corresponding S-substituted ester, a common strategy for creating more complex derivatives. [6]* Oxidation: The thiol group can be oxidized under controlled conditions. Mild oxidizing agents may lead to the formation of a disulfide bridge between two molecules, while stronger agents (e.g., hydrogen peroxide) can oxidize the sulfur to a sulfonic acid. [7]* Coordination Chemistry: The molecule is an excellent chelating ligand. The deprotonated thiol sulfur and the N2 atom of the triazole ring can act as bidentate coordination sites for various transition metal ions (e.g., Cd(II), Hg(II), Ni(II)). [8][9]This property is fundamental to its potential application in catalysis and as a building block for metal-organic frameworks.

Reactivity Main 4-ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol P_Alkylated S-Alkylated Product Main->P_Alkylated S-Alkylation P_Oxidized Disulfide or Sulfonic Acid Main->P_Oxidized Oxidation P_Complex Metal Complex Main->P_Complex Coordination R_Alkyl Alkyl Halide (R-X) R_Alkyl->Main R_Oxidant Oxidizing Agent (e.g., H₂O₂) R_Oxidant->Main R_Metal Metal Ion (M²⁺) R_Metal->Main

Caption: Key reactivity pathways of the title compound.

Section 4: Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on standard spectroscopic techniques. The following table outlines the expected signals based on data from closely related structures. [9][10][11]

Technique Expected Signals and Characteristics
¹H-NMR (DMSO-d₆) ~13.5 ppm (s, 1H): Broad singlet for the N-H proton of the thione tautomer. [8]~4.0 ppm (q, 2H): Quartet for the methylene (-CH₂) protons of the ethyl group. ~2.3 ppm (s, 3H): Singlet for the methyl (-CH₃) protons at the C5 position. [9]~1.2 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group.
¹³C-NMR (DMSO-d₆) ~165 ppm: Signal for the thione carbon (C=S). ~148 ppm: Signal for the C5 carbon attached to the methyl group. ~40 ppm: Signal for the methylene (-CH₂) carbon of the ethyl group. ~15 ppm: Signal for the methyl (-CH₃) carbon at the C5 position. ~14 ppm: Signal for the methyl (-CH₃) carbon of the ethyl group.

| FT-IR (KBr, cm⁻¹) | ~3100-3200: N-H stretching vibration (thione). ~2900-3000: C-H stretching vibrations (alkyl groups). ~2550: Weak S-H stretching (thiol tautomer, may not be observed). [10]~1610-1630: C=N stretching of the triazole ring. [12]~1250-1300: C=S stretching vibration. |

Section 5: Potential Applications in Drug Development and Research

Derivatives of 1,2,4-triazole-3-thione are a rich source of biologically active compounds. The specific combination of the ethyl and methyl substituents influences lipophilicity and steric interactions, which can fine-tune biological activity.

  • Antimicrobial and Antifungal Activity: Many triazole-thiol derivatives exhibit potent activity against various strains of bacteria and fungi. [7][13]The mechanism is often linked to the inhibition of essential enzymes within the pathogens.

  • Anticancer Potential: The scaffold has been investigated for its ability to inhibit cancer cell proliferation. [8]The thiol group can form covalent bonds with cysteine residues in key enzymes, leading to their inactivation. [7]Metal complexes of these ligands have also shown enhanced cytotoxic activity against cancer cell lines compared to the ligand alone. [8]* Antioxidant Properties: The presence of the N-H and potential S-H groups allows these molecules to act as free radical scavengers, a property that has been demonstrated in related triazole-thiols. [11][14]This suggests potential applications in diseases associated with oxidative stress.

  • Corrosion Inhibition: The ability of the molecule to self-assemble on metal surfaces, such as silver, makes it a candidate for developing anticorrosive coatings. [6]

Conclusion

This compound is a heterocyclic compound whose chemistry is defined by a stable thione tautomer, a reactive nucleophilic sulfur center, and a versatile coordination capacity. While direct experimental data is sparse, a logical and scientifically sound profile can be constructed by synthesizing information from its closest chemical relatives. Its straightforward synthesis and the proven biological relevance of its core structure make it a compelling target for further investigation in medicinal chemistry, drug discovery, and materials science. Future work should focus on its definitive synthesis, characterization, and the systematic evaluation of its biological activities to unlock its full potential.

References

  • Molecules. (2016). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [15][16][7]triazole-3-thiol derivatives and Antifungal activity. Available at: [Link]

  • MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • Sci-Hub. (n.d.). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Available at: [Link]

  • NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

Sources

Spectroscopic Characterization of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a thiol group at the 3-position and various substituents on the triazole ring, such as the ethyl and methyl groups in 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, significantly influences the molecule's physicochemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical step in the development of new therapeutic agents based on this scaffold.

A key structural feature of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). Spectroscopic techniques are instrumental in identifying the predominant tautomer in a given state (solid or solution).

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds found in the literature, the following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Thiol Proton~13-14Singlet (broad)1HSH
Methylene Protons~4.0Quartet2HN-CH₂-CH₃
Methyl Protons (ring)~2.3Singlet3HC-CH₃
Methyl Protons (ethyl)~1.3Triplet3HN-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Thione Carbon~169C=S
Triazole Ring Carbon~150C-CH₃
Methylene Carbon~40N-CH₂-CH₃
Methyl Carbon (ring)~12C-CH₃
Methyl Carbon (ethyl)~14N-CH₂-CH₃

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The broad singlet for the thiol proton is characteristic and its chemical shift can be highly variable and dependent on concentration and temperature.[3]

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (thione tautomer)3300 - 3100Medium-Strong
S-H Stretch (thiol tautomer)2600 - 2550Weak
C-H Stretch (aliphatic)3000 - 2850Medium
C=N Stretch (triazole ring)1620 - 1580Medium-Strong
C=S Stretch (thione tautomer)1250 - 1020Medium-Strong

Note: The presence and relative intensities of the N-H and S-H stretching bands can provide evidence for the predominant tautomeric form.

Table 3: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M+H]⁺158.0750Molecular ion (protonated)
[M]⁺157.0672Molecular ion
[M-SH]⁺124.0723Fragment resulting from loss of the thiol group
[M-C₂H₅]⁺128.0461Fragment resulting from loss of the ethyl group

Note: The exact mass is calculated for the molecular formula C₅H₉N₃S. The fragmentation pattern will be key to confirming the structure.

Methodologies for Spectroscopic Analysis

To obtain and interpret the spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Assign the observed chemical shifts, multiplicities, and coupling constants to the specific protons and carbons in the molecule.

    • Pay close attention to the downfield region (13-14 ppm) for the characteristic N-H or S-H proton of the triazole-thiol/thione system.[3][4]

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, S-H, C-H, C=N, and C=S functional groups.

    • The presence of a weak band around 2550 cm⁻¹ would suggest the presence of the thiol tautomer, while a strong, broad band in the 3100-3300 cm⁻¹ region would indicate the thione form.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate charged molecules.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and confirming the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

General Workflow for Spectroscopic Characterization:

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesized Compound (this compound) NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Synthesis->IR MS Mass Spec Synthesis->MS NMR_Data Structural Connectivity & Tautomerism NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Final Structure Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Sources

An In-depth Technical Guide to 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 6232-85-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 6232-85-5), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the compound's properties, a detailed synthesis protocol derived from established methodologies for analogous structures, and its potential applications, with a focus on providing field-proven insights for research and development professionals.

Compound Identification and Physicochemical Properties

This compound, also known by its tautomeric form, 4-ethyl-5-methyl-2H-1,2,4-triazole-3-thione, is a substituted triazole featuring both ethyl and methyl groups on the heterocyclic ring, along with a reactive thiol moiety. This unique combination of functional groups imparts specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 6232-85-5Chemical Abstracts Service
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 4-ethyl-5-methyl-3-mercapto-4H-1,2,4-triazole, 4-ethyl-5-methyl-2H-1,2,4-triazole-3-thione
Appearance Predicted to be a white to off-white crystalline solidBased on analogous compounds
Melting Point Not experimentally determined for this specific compound. Analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols exhibit a wide range of melting points, typically between 150-250 °C.Literature analysis of similar structures
Solubility Predicted to be soluble in polar organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water.Based on analogous compounds

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The following protocol is a detailed, two-step procedure adapted from established literature methods for analogous compounds.[1][2] The core of this synthesis lies in the initial formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.

Synthesis Workflow Overview

Synthesis_Workflow A Propionic Hydrazide C 1-Propionyl-4-ethyl-thiosemicarbazide (Intermediate) A->C Step 1: Thiosemicarbazide Formation B Ethyl Isothiocyanate B->C D This compound (Final Product) C->D Step 2: Alkaline Cyclization

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide (Intermediate)

This initial step involves the nucleophilic addition of propionic hydrazide to ethyl isothiocyanate. The nitrogen atom of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide backbone.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagent: To this solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

  • Reaction Conditions: After the addition is complete, reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The solid product, 1-propionyl-4-ethyl-thiosemicarbazide, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Alkaline Cyclization to this compound

The thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base. The mechanism involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the stable triazole ring.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 1-propionyl-4-ethyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • Reaction Conditions: Reflux the mixture with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry. The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Potential Applications in Research and Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] The presence of a thiol group and specific alkyl substituents in this compound suggests its potential utility in several areas of drug discovery and development.

Applications cluster_core This compound cluster_apps Potential Applications A Core Structure B Antimicrobial Agents A->B C Antifungal Agents A->C D Anticancer Agents A->D E Hypoglycemic Agents A->E F Corrosion Inhibitors A->F

Caption: Potential applications of the this compound scaffold.

  • Antimicrobial and Antifungal Activity: Triazole derivatives are well-known for their efficacy against various microbial and fungal pathogens.[3][4] The specific substitutions on the triazole ring of the title compound may confer potent activity against a range of microorganisms.

  • Anticancer Potential: Many triazole-based compounds have been investigated for their anticancer properties.[3][5] The thiol group can interact with biological macromolecules, potentially inhibiting enzymes crucial for cancer cell proliferation.

  • Hypoglycemic Agents: Certain 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols have demonstrated hypoglycemic activity, suggesting a potential role for this class of compounds in the development of new antidiabetic drugs.[6]

  • Corrosion Inhibition: The nitrogen and sulfur atoms in the triazole-thiol structure can effectively coordinate with metal surfaces, making them excellent candidates for corrosion inhibitors in various industrial applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, information from analogous structures suggests the following:

  • General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8] Can cause skin and serious eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): It is recommended to use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[7][9]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.[7][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward and scalable synthesis. Its structural features suggest a high potential for a variety of applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for researchers looking to explore the potential of this and related triazole derivatives in their work. Further investigation into its biological activities and physicochemical properties is warranted to fully elucidate its potential.

References

  • (Please note this is for an analogous compound and should be used for general guidance).

  • [Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][10][11] triazole-3-thiol derivatives and Antifungal activity.]([Link])

Sources

tautomerism in 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of activities.[1][2][3] The physicochemical properties, receptor affinity, and metabolic fate of these molecules are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth examination of the thione-thiol . While this specific derivative is not exhaustively documented in public literature, this document synthesizes data from closely related 4,5-disubstituted-1,2,4-triazole-3-thiols to provide a robust framework for its study. We will explore the structural equilibrium, the factors governing it, and the definitive analytical techniques—from spectroscopy to computational modeling—required for its characterization. The protocols and insights herein are designed to equip drug development professionals with the necessary tools to investigate and leverage the tautomeric behavior of this important class of heterocyclic compounds.

The Foundational Role of Tautomerism in 1,2,4-Triazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in drug design. For heterocyclic compounds like 1,2,4-triazoles, it dictates hydrogen bonding capabilities, molecular shape, polarity, and lipophilicity. These properties, in turn, govern how a molecule interacts with its biological target. The thione-thiol tautomerism of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.[4][5] This results in two distinct forms: the amide-like thione and the enol-like thiol. Understanding which tautomer predominates under physiological conditions is essential for predicting bioactivity and designing more effective therapeutic agents.

The Thione-Thiol Tautomeric Equilibrium

The equilibrium for this compound involves two primary tautomers: the thione form (4-ethyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (4-ethyl-5-methyl-4H-1,2,4-triazol-3-thiol).

Caption: Thione-thiol equilibrium in this compound.

A substantial body of evidence from computational and experimental studies on analogous compounds strongly indicates that the thione tautomer is the more stable and predominant form in the gas phase, solid state, and in neutral solutions.[1][4][6][7] Density Functional Theory (DFT) calculations consistently show the thione form to be energetically favored.[6][7][8] This stability can be attributed to the greater thermodynamic favorability of the C=S double bond and the delocalization of charge within the triazole ring in this configuration.

Factors Influencing the Equilibrium

While the thione form dominates, the position of the equilibrium is not static. It can be manipulated by environmental factors, a key consideration for in-vitro and in-vivo studies.

  • Solvent Polarity: The type of solvent plays a crucial role in the equilibrium between tautomers.[9][10][11] Polar protic solvents can stabilize both forms through hydrogen bonding, but the specific interactions can shift the equilibrium. In contrast, nonpolar solvents may favor one form over the other based on differences in dipole moments.

  • pH: The pH of the medium has a significant impact. In basic conditions, deprotonation of the N-H or S-H group can occur, forming an anion. Subsequent protonation can favor the formation of the thiol tautomer. Studies on similar triazoles have shown that increasing the pH leads to a higher proportion of the thiol form.[12]

  • Temperature: Changes in temperature can influence the equilibrium constant of the tautomerization process, as described by the van't Hoff equation.[9]

Methodologies for Tautomeric Analysis

A multi-faceted approach is required to unambiguously characterize the tautomeric state of this compound.

workflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Characterization cluster_computational Theoretical Validation cluster_conclusion Final Assessment synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Primary Analysis ir FT-IR Spectroscopy synthesis->ir Primary Analysis uv UV-Vis Spectroscopy synthesis->uv Primary Analysis hplc HPLC-MS Analysis synthesis->hplc Primary Analysis xray X-ray Crystallography (Solid State) synthesis->xray Primary Analysis dft DFT Calculations (Energy, Spectra) nmr->dft Correlate Experimental & Theoretical Data ir->dft Correlate Experimental & Theoretical Data uv->dft Correlate Experimental & Theoretical Data hplc->dft Correlate Experimental & Theoretical Data conclusion Determine Predominant Tautomer & Equilibrium Factors hplc->conclusion Quantify in Solution xray->conclusion Confirm Structure dft->conclusion Confirm Structure

Caption: Experimental and computational workflow for tautomer analysis.

Spectroscopic Characterization

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution.

  • Nuclear Magnetic Resonance (NMR): NMR is arguably the most powerful technique. The chemical shifts of key protons and carbons are highly diagnostic.[1]

    • ¹H NMR: The thione tautomer is characterized by a broad singlet for the N-H proton, typically observed far downfield between 13.0 and 14.0 ppm .[1] In contrast, the thiol tautomer would display a sharp singlet for the S-H proton at a much higher field, around 1.1-1.4 ppm .[1]

    • ¹³C NMR: The carbon of the C=S group in the thione form has a characteristic resonance at approximately 169 ppm .[1] The corresponding C-S carbon in the thiol form would be expected at a significantly different chemical shift.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present.[1]

    • Thione Form: Expect a strong N-H stretching band in the region of 3100–3460 cm⁻¹ and characteristic N-C=S stretching bands between 1250–1340 cm⁻¹ .[1]

    • Thiol Form: The most definitive peak would be a weak but sharp S-H stretching band around 2550–2650 cm⁻¹ .[1][13] The absence of this peak is strong evidence for the predominance of the thione form.

  • UV-Visible Spectroscopy: This technique is useful for studying the electronic transitions, which differ between the two tautomers.[12][14]

    • Thione Form: Often exhibits an absorption maximum between 300-400 nm , corresponding to the n→π* transition of the C=S chromophore.[14]

    • Thiol Form: Typically shows a π→π* transition at a wavelength below 300 nm .[14]

Chromatographic and Structural Methods
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can be used to separate and quantify the tautomers in solution, provided the interconversion is slow on the chromatographic timescale.[12] The thione form is generally more polar than the thiol form and would therefore have a shorter retention time on a reversed-phase column.[12] Mass spectrometry confirms that both peaks correspond to the same molecular weight.[12]

  • X-ray Crystallography: For the solid state, single-crystal X-ray diffraction provides unambiguous structural determination.[1] It allows for the precise location of protons and measurement of bond lengths (e.g., C=S vs. C-S), definitively identifying the tautomer present in the crystal lattice.[8][15]

Computational Chemistry
  • Density Functional Theory (DFT): Quantum chemical calculations are indispensable for corroborating experimental findings.[16] By calculating the relative energies of the tautomers, one can predict the most stable form. The B3LYP/6-31G(d,p) level of theory has been shown to be reliable for this class of molecules.[6] These calculations can also simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Data Presentation: Expected Spectroscopic Signatures

The following table summarizes the expected key analytical data for the thione and thiol tautomers based on literature values for analogous compounds.

Analytical Technique Tautomer Expected Observation Reference
¹H NMR ThioneN-H signal: ~13.0 - 14.0 ppm (broad singlet)[1]
ThiolS-H signal: ~1.1 - 1.4 ppm (sharp singlet)[1]
¹³C NMR ThioneC=S signal: ~169 ppm[1]
ThiolC-S signal: (Shift value varies)
FT-IR Spectroscopy ThioneN-H stretch: 3100-3460 cm⁻¹; N-C=S bands: 1250-1340 cm⁻¹[1]
ThiolS-H stretch: 2550-2650 cm⁻¹ (weak, sharp)[1][13]
UV-Vis Spectroscopy Thioneλmax: ~300 - 400 nm (n→π* transition)[14]
Thiolλmax: < 300 nm (π→π* transition)[14]
HPLC (Reversed-Phase) ThioneShorter retention time (more polar)[12]
ThiolLonger retention time (less polar)[12]

Experimental Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this class of compounds and its ability to form hydrogen bonds can help in observing exchangeable protons like N-H. Using a fresh ampule is critical to minimize the residual water peak that can interfere with the observation of the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range from -2 to 16 ppm to ensure all signals, especially the downfield N-H proton, are captured.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

  • Interpretation:

    • Look for the key diagnostic peaks outlined in the data table above to assign the predominant tautomeric form. The presence of a signal near 13-14 ppm in the ¹H NMR and ~169 ppm in the ¹³C NMR is strong confirmation of the thione structure.

Protocol for Computational Analysis (DFT)
  • Structure Generation:

    • Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation for both tautomers in the gas phase using DFT.

    • Methodology: B3LYP functional with the 6-31G(d,p) basis set. Causality: This level of theory provides a good balance between computational cost and accuracy and has been validated for studying tautomerism in these systems.[6]

    • Confirm that the optimizations have converged to a true minimum by ensuring there are no imaginary frequencies.

  • Energy Calculation:

    • Compare the zero-point corrected electronic energies of the two optimized structures. The tautomer with the lower energy is the more stable form.

    • To model the effect of a solvent, repeat the calculations using a Polarizable Continuum Model (PCM) with the desired solvent (e.g., water or DMSO).[17]

  • Spectral Simulation:

    • Use the output of the frequency calculation to simulate the IR spectrum.

    • Use the optimized geometry to calculate NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. Compare these simulated spectra with the experimental data for validation.

Conclusion

The tautomeric behavior of this compound is a critical determinant of its chemical and biological identity. Overwhelming evidence from analogous systems suggests a strong preference for the thione tautomer in solid and neutral solution phases. However, researchers and drug developers must remain cognizant of the dynamic nature of this equilibrium, which can be influenced by environmental factors such as solvent and pH. A rigorous analytical approach, combining high-resolution spectroscopy (NMR, IR), computational modeling (DFT), and, where possible, X-ray crystallography, is essential for a complete and accurate characterization. The methodologies and protocols detailed in this guide provide a comprehensive framework for achieving this, enabling a deeper understanding and more rational design of 1,2,4-triazole-based therapeutics.

References

  • An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. Benchchem.
  • Zolmajd Haghighi, Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(7), 1249-1259. [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • Płotka-Wasylka, J., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry, 28(8), 1636-1644. [Link]

  • Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling. [Link]

  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Dabbagh, H. A., et al. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. [Link]

  • Al-Warhi, T., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(19), 5894. [Link]

  • Feskov, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

  • Request PDF: Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104374. [Link]

  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

  • Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2531. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]

  • PDF: Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. ResearchGate. [Link]

  • Al-Hamdani, A. A., et al. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications. Crystals, 13(10), 1494. [Link]

  • Foster, J. C., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 145(26), 14198–14204. [Link]

  • PDF: Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. ResearchGate. [Link]

  • Imshara, M. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(2), 481. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Foster, J. C., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. [Link]

  • Czernek, J., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry, 13(11), 2097. [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] While specific experimental solubility data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information on structurally related compounds and fundamental physicochemical principles to predict its solubility profile. Furthermore, we present detailed, field-proven methodologies for researchers to precisely determine the solubility of this compound in a diverse range of solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with and formulate this compound.

Introduction: Understanding the Molecule

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds.[4] This family of molecules is of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The thiol (-SH) substituent at the 3-position and the alkyl groups (ethyl and methyl) at the N4 and C5 positions, respectively, confer specific physicochemical properties that dictate its behavior in solution.

The solubility of a compound is a critical parameter in numerous scientific applications, including:

  • Drug Development: Affecting bioavailability, formulation, and routes of administration.[5]

  • Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.[6][7]

  • Materials Science: Determining its utility in applications such as corrosion inhibition and the formation of self-assembled monolayers.[8]

This guide will delve into the predicted solubility of this compound and provide the tools to experimentally validate these predictions.

Predicted Solubility Profile

Based on the structure of this compound and data from analogous compounds, we can infer its likely solubility in various solvents. The parent 1,2,4-triazole is known to be soluble in water and organic solvents.[4][9] The presence of the polar triazole ring and the thiol group suggests potential for hydrogen bonding, which would favor solubility in polar solvents. However, the ethyl and methyl groups introduce a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe triazole ring and thiol group can participate in hydrogen bonding with protic solvents.[4][9] Recrystallization of similar compounds from ethanol suggests good solubility.[10]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)HighThese solvents can act as hydrogen bond acceptors. A related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone.[8] DMF is a powerful solvent for many organic compounds.[11]
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. Poor solubility of similar compounds in toluene has been noted.[11]
Acidic/Basic Aqueous Dilute HCl, Dilute NaOHHigh (pH-dependent)The thiol group is weakly acidic and can be deprotonated in a basic solution to form a more soluble salt. The triazole ring contains basic nitrogen atoms that can be protonated in an acidic solution, also increasing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[12][13]

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved compound.[12][14]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Cap vials securely A->B C Incubate at constant temperature with shaking B->C D Allow to equilibrate (24-48h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[5]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][9] This relationship should be experimentally determined for precise control over formulation and crystallization.

  • pH: As predicted, the solubility is expected to be highly pH-dependent. In acidic solutions, the basic nitrogens of the triazole ring will be protonated, forming a more soluble cationic species. In basic solutions, the acidic thiol group will be deprotonated to an anionic thiolate, which will also exhibit increased aqueous solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in solubility studies.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. A systematic study across a range of solvents with varying polarities will provide a comprehensive understanding of the compound's solubility behavior.[15]

Analytical Methods for Quantification

Accurate quantification of the dissolved thiol is essential for solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be achieved using a UV-Vis detector, as the triazole ring is expected to have a UV chromophore.

  • Spectrophotometric Methods: For non-aqueous solutions, colorimetric assays involving thiol-disulfide exchange can be employed.[16] However, these methods may have lower specificity compared to HPLC.[12]

G cluster_workflow Analytical Workflow start Filtered Saturated Solution dilute Dilution start->dilute hplc HPLC Analysis (C18 column, UV-Vis detection) dilute->hplc data Data Acquisition (Chromatogram) hplc->data calc Concentration Calculation (Calibration Curve) data->calc end Solubility Value calc->end

Caption: HPLC-based analytical workflow for quantification.

Conclusion

While direct experimental data for the solubility of this compound is sparse, a scientifically sound prediction of its behavior in various solvents can be made based on its molecular structure and the properties of related compounds. This guide provides a robust framework for researchers to experimentally determine the precise solubility of this compound, a critical step in its journey from the laboratory to potential applications. The provided protocols and a thorough understanding of the factors influencing solubility will empower scientists to effectively utilize this promising molecule in their research and development endeavors.

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: not available)
  • Water solubility and physicochemical properties of representative compounds and ETV. (URL: not available)
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (URL: [Link])

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (URL: not available)
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

  • Solubility of Organic Compounds. (URL: not available)
  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. (URL: [Link])

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - NIH. (URL: [Link])

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (URL: not available)
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (URL: [Link])

  • 1,2,4-Triazole - Solubility of Things. (URL: [Link])

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: not available)
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (URL: [Link])

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (URL: [Link])

  • Estimation of Reactive Thiol Concentrations in Dissolved Organic Matter and Bacterial Cell Membranes in Aquatic Systems. (URL: [Link])

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (URL: [Link])

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (URL: [Link])

Sources

stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol Under Acidic Conditions

A Senior Application Scientist's Perspective on Molecular Integrity

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. The triazole moiety, a cornerstone in medicinal chemistry, is present in numerous pharmaceuticals. This guide provides a deep dive into the stability of a specific, yet representative, member of this family: this compound. While direct literature on the acid stability of this exact molecule is sparse, this paper will synthesize established principles from related structures to provide a predictive and practical framework for its handling and analysis.

The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] Generally, these structures are resistant to cleavage under mild acidic conditions.[1] However, prolonged exposure to harsh acidic conditions, such as high acid concentration and elevated temperatures, can lead to degradation.[1]

Structural and Physicochemical Properties

The stability of this compound is intrinsically linked to its structure. The molecule features a five-membered triazole ring substituted with an ethyl group at the N4 position, a methyl group at the C5 position, and a thiol group at the C3 position.

A key characteristic of 3-mercapto-1,2,4-triazoles is the existence of a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. The thione form is generally predominant.[1] This tautomerism can influence the electronic properties of the ring, but it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles.[1] The primary sites for protonation in an acidic medium are the nitrogen atoms of the triazole ring.[1]

Anticipated Degradation Pathway under Acidic Stress

Under strenuous acidic conditions, such as in the presence of concentrated acid and heat, the triazole ring may undergo hydrolysis.[1] A plausible degradation pathway is initiated by the protonation of one of the ring's nitrogen atoms. This is followed by a nucleophilic attack by water, which ultimately leads to the cleavage of the triazole ring.[1]

Degradation Pathway Triazole_Thiol 4-ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol Protonation Protonation of Ring Nitrogen Triazole_Thiol->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Nucleophilic_Attack Nucleophilic Attack by H2O Protonated_Intermediate->Nucleophilic_Attack + H2O Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products

Caption: Hypothetical acid-catalyzed degradation pathway.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential.[2][3][4] This involves intentionally stressing the compound under various acidic conditions to identify potential degradants and understand the degradation kinetics.

Materials and Reagents
  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade (for mobile phase modification)

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath with temperature control

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Stress_Incubation Incubate at Different Temperatures (e.g., RT, 60°C) Stock_Solution->Stress_Incubation Acid_Solutions Prepare Acidic Solutions (e.g., 0.1 M HCl, 1 M HCl) Acid_Solutions->Stress_Incubation Time_Points Sample at Various Time Points (e.g., 0, 2, 4, 8, 24h) Stress_Incubation->Time_Points Neutralization Neutralize Samples Time_Points->Neutralization HPLC_Analysis Analyze by HPLC-UV/PDA Neutralization->HPLC_Analysis LCMS_Analysis Characterize Degradants by LC-MS HPLC_Analysis->LCMS_Analysis

Caption: Workflow for the forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution (e.g., 0.1 M HCl or 1 M HCl).

    • Incubate the solutions at different temperatures (e.g., room temperature and an elevated temperature like 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Identification of Degradation Products: For samples showing significant degradation, perform analysis using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural elucidation.

Data Analysis and Interpretation

The stability of this compound can be quantitatively assessed by monitoring the percentage of the parent compound remaining at each time point under the different stress conditions.

Stress ConditionTime (hours)% Parent Compound RemainingPeak Area of Degradant 1Peak Area of Degradant 2
0.1 M HCl, RT010000
299.51,2000
499.12,3500
898.24,5000
2495.012,000500
1 M HCl, 60°C010000
285.335,0002,100
472.168,0005,300
855.6110,00012,500
2420.4180,00035,000

This table presents hypothetical data for illustrative purposes.

Conclusion and Recommendations

Based on the behavior of structurally similar compounds, this compound is expected to exhibit good stability under mild acidic conditions (pH 3-6) at room temperature.[1] However, under more stringent conditions (high acidity and temperature), degradation via hydrolysis of the triazole ring is likely.[1] For long-term storage, maintaining a neutral or slightly acidic pH is advisable.[1]

The provided experimental protocol for a forced degradation study offers a robust framework for empirically determining the stability profile of this compound. The insights gained from such a study are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of potential pharmaceutical products.

References

  • Singh, K., Kumari, B., & Sharma, A. (2021). An overview on the synthesis and chemistry of 1,2,4-triazole. Synthetic Communications, 51(10), 742-762. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and antimicrobial activity of some new 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][5][6][7]thiadiazines. Molecules, 19(2), 2418-2430. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Kamkhede, D. B., & Wate, S. P. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Sharma, S., & Mehta, J. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(10), 107-115. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1,2,4-triazole-3-thiols. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action underlying their prominent antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Core

Five-membered heterocyclic compounds containing nitrogen and sulfur atoms are foundational in the development of numerous biologically active molecules.[1] Among these, the 1,2,4-triazole ring system has garnered considerable attention due to its unique structural features, including its dipole character, hydrogen bonding capacity, and relative metabolic stability.[2] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring often enhances the biological potency compared to the parent triazole derivatives.[2][3] This thione-thiol tautomerism plays a critical role in the interaction of these molecules with biological targets, influencing their binding affinity and subsequent pharmacological response.[4]

The versatility of the 1,2,4-triazole-3-thiol scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic applications, including well-known drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, all of which contain the 1,2,4-triazole moiety.[1]

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Scaffold

The synthesis of substituted 1,2,4-triazole-3-thiols is well-established, with the most common and versatile method being the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1][5] This approach offers high yields and allows for a wide range of substituents to be introduced.

General Synthesis Workflow

The general synthetic pathway involves a two-step process: the formation of a thiosemicarbazide intermediate, followed by its cyclization.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Carboxylic_Acid_Hydrazide Carboxylic Acid Hydrazide (R1-CO-NH-NH2) Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide (R1-CO-NH-NH-CS-NH-R2) Carboxylic_Acid_Hydrazide->Thiosemicarbazide Reflux Isothiocyanate Isothiocyanate (R2-N=C=S) Isothiocyanate->Thiosemicarbazide Triazole_Thiol Substituted 1,2,4-Triazole-3-thiol Thiosemicarbazide->Triazole_Thiol Base (e.g., NaOH, K2CO3) Heat

Caption: General workflow for the synthesis of substituted 1,2,4-triazole-3-thiols.

Detailed Experimental Protocol: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol provides a representative method for the synthesis of a common class of 1,2,4-triazole-3-thiols.

Step 1: Synthesis of 1-(Aroyl)-4-aryl-thiosemicarbazides

  • In a 250 mL round-bottom flask, dissolve the appropriate carboxylic acid hydrazide (0.01 mol) in a suitable solvent such as ethanol or benzene.

  • Add the corresponding aryl isothiocyanate (0.01 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-disubstituted thiosemicarbazide.

Step 2: Cyclization to form 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

  • Suspend the synthesized thiosemicarbazide (0.005 mol) in an aqueous solution of a base, such as 2N sodium hydroxide or potassium carbonate.

  • Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide (with appropriate safety precautions).

  • After cooling, the reaction mixture is filtered to remove any insoluble impurities.

  • Carefully acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.

  • The precipitated solid, the desired 1,2,4-triazole-3-thiol, is collected by filtration.

  • Wash the product thoroughly with water and then recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure product.

Antimicrobial and Antifungal Activities

Substituted 1,2,4-triazole-3-thiols are renowned for their potent antimicrobial and antifungal properties.[1][5][6][7][8][9][10][11]

Mechanism of Action

The antimicrobial and antifungal activity of these compounds is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives are known to target glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the microbial cell wall.[8] The thione group and the nitrogen atoms of the triazole ring are believed to play a key role in coordinating with metal ions in the active sites of these enzymes, leading to their inactivation.

Structure-Activity Relationship (SAR)
  • Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence the antimicrobial activity. Electron-withdrawing groups like nitro (NO2) and chloro (Cl) often enhance the activity.[1][8] For example, compounds with a 4-hydroxy-3-methoxyphenyl moiety and a nitro group on the phenyl ring have shown high antibacterial activity.[8]

  • Schiff Base Derivatives: The introduction of a Schiff base moiety at the N-4 position of the triazole ring has been a successful strategy to enhance antimicrobial potency.[8][9]

  • Hybrid Molecules: Hybrid molecules incorporating the 1,2,4-triazole-3-thiol scaffold with other antimicrobial agents, such as metronidazole or nalidixic acid, have demonstrated synergistic effects and broad-spectrum activity.[8][12]

Representative Data
Compound ClassTest OrganismsActivity (MIC in µg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosa16[8]
Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneS. epidermidis9[8]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus, S. pyogenes0.264 mM, 0.132 mM[8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare serial twofold dilutions of the synthesized 1,2,4-triazole-3-thiol derivatives in a 96-well microtiter plate. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a positive control.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole-3-thiol scaffold is a promising pharmacophore for the development of novel anticancer agents.[1][2][3][5][13][14]

Mechanism of Action

The anticancer activity of these derivatives is often multifaceted. Some compounds have been shown to act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[2] Others may induce apoptosis (programmed cell death) or inhibit cancer cell migration and invasion.[2][15] The ability of the triazole ring to interact with biological receptors with high affinity contributes to their anticancer potential.[2]

Structure-Activity Relationship (SAR)
  • Hydrazone Moiety: The incorporation of a hydrazone moiety has been identified as a key structural feature for potent anticancer activity.[2]

  • Substituents on the Aromatic Rings: The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can enhance antitumor activity.[1]

  • Heterocyclic Substituents: The attachment of other heterocyclic rings, such as pyrazole or indole, can modulate the anticancer potency and selectivity.[14]

Representative Data
Compound ClassCell LineActivity (EC50 in µM)Reference
Hydrazone derivatives of 1,2,4-triazole-3-thiolMelanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic cancer (Panc-1)2-17[2]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole-3-thiol derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the EC50 (half-maximal effective concentration) value for each compound.

Anti-inflammatory and Anticonvulsant Activities

Derivatives of 1,2,4-triazole-3-thiol have also demonstrated significant potential as anti-inflammatory and anticonvulsant agents.[1][13][16][17][18][19][20][21]

Anti-inflammatory Activity

The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Triazole_Thiol Substituted 1,2,4-Triazole-3-thiol Triazole_Thiol->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by 1,2,4-triazole-3-thiols.

Anticonvulsant Activity

The anticonvulsant properties of these compounds are being actively investigated. Structure-activity studies have shown that the presence of a substituent at the para position of a phenyl ring attached to the triazole nucleus often leads to higher anticonvulsant activity.[16] Some derivatives have shown more potent anticonvulsant activity than the commonly used drug valproic acid in preclinical models.[17]

Representative Data
CompoundModelActivity (ED50)Reference
5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMaximal electroshock-induced seizures (mice)35.2 mg/kg[16]
TP-10, TP-315, and TP-427 (1,2,4-triazole-3-thione derivatives)6 Hz model of pharmacoresistant epilepsy (mice)2-3 times more potent than valproic acid[17]
Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity
  • Animal Model: Use adult male mice.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizures: After a specific pretreatment time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The protective effect of the compound is noted if the tonic hind limb extension is abolished. Calculate the ED50 (median effective dose) of the compound.

Conclusion and Future Perspectives

Substituted 1,2,4-triazole-3-thiols represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The synthetic accessibility and the ease of structural modification make this scaffold an attractive starting point for the design and development of new therapeutic agents. Future research should focus on elucidating the precise mechanisms of action for their diverse biological effects, optimizing the lead compounds through detailed structure-activity relationship studies, and exploring their potential in combination therapies to combat drug resistance. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and neurology.

References

  • Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie. Retrieved January 21, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Pharmacia. Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved January 21, 2026, from [Link]

  • Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). Pharmacia. Retrieved January 21, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

Sources

theoretical studies of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Analysis of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Molecular Structure Investigation

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific derivative, this compound, presents a fascinating case for theoretical study due to its potential for thione-thiol tautomerism, a phenomenon that critically influences its reactivity, coordination chemistry, and pharmacological profile. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule's molecular structure, stability, and electronic properties using quantum chemical calculations. We will explore the causality behind the selection of computational methods, detail a robust protocol for analysis, and interpret the resulting data to provide actionable insights for researchers in drug discovery and materials science.

The Significance of Tautomerism in 1,2,4-Triazole-3-thiols

The defining structural characteristic of this compound is its capacity to exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the sulfur atom and an adjacent nitrogen atom within the triazole ring.

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond on the triazole ring.

  • Thiol Form: Characterized by a carbon-sulfur single bond with a proton attached (S-H) and a carbon-nitrogen double bond (C=N) within the ring.

The predominance of one tautomer over the other is governed by subtle energetic differences and can be significantly influenced by the molecule's environment, such as the solvent polarity.[4] Understanding this equilibrium is paramount, as the two forms possess distinct hydrogen bonding capabilities, lipophilicity, and metal-coordinating properties, which in turn dictate their biological activity. Computational chemistry provides an indispensable tool for elucidating the relative stabilities of these tautomers and the energy barrier that separates them.[5]

The Theoretical Framework: Selecting the Right Computational Tools

For a molecule of this nature, Density Functional Theory (DFT) stands out as the method of choice, offering an optimal balance between computational accuracy and resource efficiency.[5]

Causality for Method Selection:

  • Expertise: We select the B3LYP hybrid functional . This functional has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly in predicting geometries and relative energies of tautomers in heterocyclic systems.[5][6]

  • Experience: The choice of basis set is critical. We will employ the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on sulfur and nitrogen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the electron distribution in bonds, which is crucial for a system with potential double bond character shifts.

  • Trustworthiness: To simulate a realistic biological environment, solvent effects will be modeled using the Polarizable Continuum Model (PCM) . This approach treats the solvent as a continuous dielectric medium, providing a more accurate picture of tautomeric stability in solution compared to gas-phase calculations alone.[4]

A Validating Computational Workflow

The following protocol outlines a systematic and self-validating approach to the theoretical study of this compound. Each step builds upon the last to ensure the final results are derived from a true energy minimum on the potential energy surface.

Step-by-Step Computational Protocol:
  • Initial Structure Generation: Construct 3D models of both the thione and thiol tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation for each structure.

  • Frequency Analysis: Conduct a vibrational frequency calculation on each optimized geometry at the same level of theory.

    • Validation Check: A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring re-optimization.

    • Data Extraction: This step also yields thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), which is crucial for correcting the total electronic energy.

  • Single-Point Energy Calculation: With the optimized and validated geometries, perform single-point energy calculations, incorporating the PCM to model solvent effects (e.g., in water or ethanol).

  • Tautomer Stability Analysis: Compare the ZPVE-corrected total energies of the thione and thiol forms in both the gas phase and solution to determine the relative stability and predict the dominant tautomer in each environment.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and intramolecular interactions to further understand the electronic structure.

G Computational Workflow for Tautomer Analysis cluster_setup 1. Initial Setup cluster_calc 2. Quantum Calculations (B3LYP/6-311++G(d,p)) cluster_validation 3. Validation cluster_analysis 4. Data Analysis & Interpretation Thione Build Thione Structure Opt_Thione Geometry Optimization (Thione) Thione->Opt_Thione Thiol Build Thiol Structure Opt_Thiol Geometry Optimization (Thiol) Thiol->Opt_Thiol Freq_Thione Frequency Analysis (Thione) Opt_Thione->Freq_Thione Freq_Thiol Frequency Analysis (Thiol) Opt_Thiol->Freq_Thiol Val_Thione Confirm Zero Imaginary Frequencies Freq_Thione->Val_Thione Val_Thiol Confirm Zero Imaginary Frequencies Freq_Thiol->Val_Thiol Energy Compare ZPVE-Corrected Energies (Gas & PCM) Val_Thione->Energy Electronic Analyze FMO, MEP, NBO Val_Thione->Electronic Val_Thiol->Energy Val_Thiol->Electronic Conclusion Determine Most Stable Tautomer & Reactivity Energy->Conclusion Electronic->Conclusion

Caption: A logical workflow for the theoretical analysis of tautomerism.

Predicted Structural and Electronic Properties

Based on extensive studies of analogous 1,2,4-triazole-3-thiol derivatives, we can predict the key findings from the theoretical analysis.[5][7]

Tautomeric Stability

In the gas phase, the thione tautomer is consistently predicted to be the more stable form.[5] This stability is attributed to the greater strength of the C=S double bond and favorable aromatic character within the triazole ring. However, in polar protic solvents, the energy gap between the two forms is expected to decrease, and in some cases, the thiol form may become more stabilized due to favorable hydrogen bonding interactions between the solvent and the S-H and ring nitrogen atoms.[4]

TautomerPredicted Relative Energy (Gas Phase)Predicted Relative Energy (Polar Solvent)Key Structural Feature
Thione 0.00 kcal/mol (Reference)~0 - 2 kcal/molC=S double bond
Thiol ~2 - 5 kcal/mol~0 - 2 kcal/molS-H single bond

Note: These values are illustrative predictions based on similar compounds.

Geometric Parameters

The optimized geometries will reveal distinct differences in bond lengths and angles between the two tautomers.

ParameterThione Form (Predicted)Thiol Form (Predicted)
C3-S Bond Length~1.67 Å~1.77 Å
C3-N2 Bond Length~1.38 Å~1.31 Å
C5-N1 Bond Length~1.32 Å~1.38 Å
S-H Bond LengthN/A~1.34 Å

Note: Bond lengths are predictions based on DFT calculations of similar structures.

Electronic Properties and Reactivity Insights

The analysis of electronic properties provides a roadmap for the molecule's chemical behavior.

G HOMO HOMO (Highest Occupied Molecular Orbital) - Located on Sulfur and π-system - Site for electrophilic attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Located on the triazole ring (π*) - Site for nucleophilic attack MEP MEP Analysis (Molecular Electrostatic Potential) - Negative potential (red) near S/N atoms - Positive potential (blue) near N-H/S-H

Caption: Key electronic properties guiding chemical reactivity.

  • Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the sulfur atom and the π-system of the ring, indicating this is the primary site for electron donation (e.g., in reactions with electrophiles or in metal coordination). The LUMO is likely a π* anti-bonding orbital distributed over the triazole ring, making the ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. Regions of negative potential (typically colored red) are expected around the sulfur atom (in the thione form) and the unprotonated nitrogen atoms, highlighting their role as nucleophilic and hydrogen bond accepting sites. Regions of positive potential (blue) will be found around the N-H or S-H protons, identifying them as the primary hydrogen bond donor sites.

Conclusion for the Research Professional

The theoretical study of this compound provides a foundational understanding of its structural and electronic landscape. The clear predominance of the thione tautomer in non-polar environments, coupled with the potential for stabilization of the thiol form in polar media, is a critical insight for drug development. This suggests that the molecule's receptor-binding conformation could be environment-dependent. Furthermore, the electronic properties identified through FMO and MEP analysis offer a predictive guide for its synthetic derivatization and its mode of interaction with biological targets. The computational protocol detailed herein serves as a robust and reliable template for future in-silico investigations of novel 1,2,4-triazole derivatives, accelerating the design and discovery of new therapeutic agents.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2015). ResearchGate. Retrieved from [Link]

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022). repo.knmu.edu.ua. Retrieved from [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). International Journal of Biology and Research. Retrieved from [Link]

  • Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. Retrieved from [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2023). ACS Omega. Retrieved from [Link]

  • (PDF) Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1,2,4-Triazole-3-thiols via Base-Catalyzed Cyclization of Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide to the synthesis of 1,2,4-triazole-3-thiol derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the critical parameters governing reaction pathways, and detailed, field-proven protocols for successful synthesis.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The incorporation of a thiol (or mercapto) group at the 3-position creates the 1,2,4-triazole-3-thiol core, a versatile building block that can be further functionalized to generate extensive libraries of bioactive compounds.[4][5][6]

The most reliable and widely adopted method for constructing this scaffold begins with thiosemicarbazide or its derivatives. This guide details the critical cyclization step, focusing on the mechanistic rationale that ensures the selective formation of the desired 1,2,4-triazole product over potential side products.

PART 1: The Decisive Chemistry: Mechanism and Pathway Selection

The synthesis of a 1,2,4-triazole-3-thiol from a thiosemicarbazide is fundamentally a two-stage process:

  • Acylation: The thiosemicarbazide is first acylated to form an N-acylthiosemicarbazide intermediate. This can be achieved by reacting the thiosemicarbazide with a carboxylic acid (often requiring a coupling agent like polyphosphate ester, PPE), an acid chloride, or an acid anhydride.[3][7][8]

  • Cyclization: The N-acylthiosemicarbazide intermediate undergoes an intramolecular cyclodehydration.

The critical insight for any researcher is that the outcome of this cyclization is entirely dependent on the pH of the reaction medium.[9] This pH-regulated pathway selection dictates whether the final product is the desired 1,2,4-triazole or its common isomer, a 1,3,4-thiadiazole.[10][11]

  • Alkaline (Base-Catalyzed) Conditions: In the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the N4 nitrogen of the acylthiosemicarbazide acts as the key nucleophile.[2][12] It attacks the electrophilic carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[13] This is the exclusive pathway to the target compounds described in this guide.

  • Acidic Conditions: In a strong acid medium (e.g., H₂SO₄, POCl₃), the reaction is driven by the protonation of the carbonyl oxygen.[10][13] This enhances the electrophilicity of the carbonyl carbon, but the primary nucleophile becomes the sulfur atom of the thiocarbonyl group, resulting in the formation of a 2-amino-1,3,4-thiadiazole ring.[9][10]

The diagram below illustrates this critical decision point in the synthesis.

G start Thiosemicarbazide Derivative acyl N-Acylthiosemicarbazide (Key Intermediate) start->acyl Acylation (e.g., R-COCl, PPE) triazole Target Product: 1,2,4-Triazole-3-thiol acyl->triazole Base-Catalyzed Cyclodehydration (e.g., NaOH, KOH) thiadiazole Side Product: 1,3,4-Thiadiazole acyl->thiadiazole Acid-Catalyzed Cyclodehydration (e.g., H₂SO₄)

Caption: pH-Dependent Cyclization Pathways.

Mechanism of Base-Catalyzed Triazole Formation

The mechanism proceeds via a nucleophilic addition-elimination reaction. The base serves to deprotonate the amide nitrogen or to facilitate the nucleophilic attack by the terminal N4 amine on the carbonyl carbon. The resulting tetrahedral intermediate then undergoes cyclization by eliminating a molecule of water.

G cluster_mech Base-Catalyzed Cyclization Mechanism A N-Acylthiosemicarbazide B Tetrahedral Intermediate A->B 1. Nucleophilic Attack by N4 (catalyzed by OH⁻) C Cyclized Intermediate B->C 2. Proton Transfer D 1,2,4-Triazole-3-thiol (Thione Tautomer) C->D 3. Dehydration (-H₂O)

Caption: Simplified Base-Catalyzed Mechanism.

It is important to note that the final product exists in a thione-thiol tautomeric equilibrium, though it is commonly named as the thiol.[1]

PART 2: Comparative Analysis of Acylation Methodologies

The choice of acylation method to form the key N-acylthiosemicarbazide intermediate can be adapted based on the stability and availability of the starting materials.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
From Carboxylic Acid Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE)Chloroform, 90°C[7][14]Uses readily available carboxylic acids directly. Good for substrates sensitive to harsh chlorinating agents.Requires elevated temperatures and a specific coupling agent (PPE).
From Acid Chloride Thiosemicarbazide, Acyl ChlorideDMF, Triethylamine[8]Highly reactive, often proceeds at room temperature or with gentle heating. High yielding.Acyl chlorides can be moisture-sensitive and may not be commercially available for complex structures.
From Formic Acid Thiosemicarbazide, 90% Formic AcidSteam bath heating[15]Simple and effective for producing the N-formyl intermediate, a direct precursor to the parent 1,2,4-triazole-3-thiol.Limited to the synthesis of the 5-unsubstituted triazole.

PART 3: Detailed Experimental Protocols

The following protocols are robust, validated procedures for the synthesis of 1,2,4-triazole-3-thiols.

Protocol A: Two-Step Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol

This classic two-step method involves the isolation of the acylthiosemicarbazide intermediate before cyclization. It offers excellent control and is highly reproducible.

Step 1: Synthesis of 1-Benzoyl-3-thiosemicarbazide

  • Materials: Thiosemicarbazide, Benzoyl chloride, Triethylamine (TEA), N,N-Dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve thiosemicarbazide (1.0 eq) in DMF in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath.

    • Add benzoyl chloride (1.0 eq) dropwise via a dropping funnel over 20-30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting white precipitate by suction filtration, wash thoroughly with water, and dry in a vacuum oven. The product is typically used in the next step without further purification.

Step 2: Base-Catalyzed Cyclization to 5-Phenyl-4H-1,2,4-triazole-3-thiol

  • Materials: 1-Benzoyl-3-thiosemicarbazide, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, Ethanol.

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer/hotplate.

  • Procedure:

    • Suspend the 1-benzoyl-3-thiosemicarbazide (1.0 eq) from Step 1 in an aqueous solution of 2M NaOH (approx. 10 mL per gram of starting material).[16]

    • Heat the mixture to reflux (approx. 80-90 °C) with stirring for 4-6 hours.[1][16] The solid should dissolve as the reaction proceeds.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the clear solution with concentrated HCl until the pH is ~5-6.[1][15]

    • A voluminous white precipitate of the desired product will form.

    • Collect the solid by suction filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Protocol B: One-Pot Synthesis using a Carboxylic Acid and PPE

This method, adapted from recent literature, demonstrates the direct use of a carboxylic acid, bypassing the need for an acid chloride.[3][7][14]

  • Materials: Thiosemicarbazide, a selected carboxylic acid (e.g., 4-hydroxybenzoic acid), Polyphosphate Ester (PPE), Chloroform, Potassium Hydroxide (KOH), HCl.

  • Equipment: Hydrothermal reaction vessel or sealed pressure tube, magnetic stirrer/hotplate.

  • Procedure:

    • In a hydrothermal reaction vessel, thoroughly mix the carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).[7]

    • Add dry chloroform and a stir bar.

    • Under stirring, add PPE (approx. 2x the weight of the thiosemicarbazide).[7]

    • Seal the vessel and heat at 90 °C for 10-12 hours. This completes the acylation step.

    • Cool the vessel, filter the precipitate (the N-acylthiosemicarbazide intermediate), and wash it with chloroform.[7]

    • Suspend the filtered solid in water (approx. 15 mL).

    • Add a 2M KOH solution to adjust the pH to 9-10.

    • Heat the resulting mixture at 90 °C for 8-10 hours, maintaining the pH by periodic addition of KOH solution. This is the cyclization step.[7]

    • Cool the mixture to room temperature and filter off any insoluble material.

    • Acidify the filtrate with HCl to pH ~6 to precipitate the triazole-thiol product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

PART 4: General Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from reaction setup to final characterization.

G cluster_workflow General Experimental Workflow start 1. Starting Materials (Thiosemicarbazide + Acylating Agent) react 2. Reaction Setup (Solvent + Base) start->react heat 3. Heating under Reflux react->heat monitor 4. Reaction Monitoring (TLC) heat->monitor monitor->heat Reaction Incomplete workup 5. Work-up (Cooling & Acidification) monitor->workup Reaction Complete isolate 6. Isolation (Filtration) workup->isolate purify 7. Purification (Recrystallization) isolate->purify char 8. Characterization (NMR, IR, MS, M.P.) purify->char

Caption: A systematic workflow for triazole-thiol synthesis.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete acylation; Insufficient heating time/temp for cyclization; Incorrect pH for precipitation.Confirm formation of the intermediate by TLC/NMR. Extend reflux time for the cyclization step.[16] Check the pH carefully during work-up; the product is soluble in base.
Formation of 1,3,4-Thiadiazole Reaction medium became acidic (e.g., from hydrolysis of acyl chloride intermediate).Ensure strongly basic conditions (pH > 9) are maintained throughout the cyclization reaction. Use a non-hydrolytic base if necessary.
Difficulty in Purification Oily product instead of solid; Impurities co-precipitate.Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. Screen multiple solvents for recrystallization (e.g., ethanol, isopropanol, DMF/water).[16]
Incomplete Reaction Poor quality reagents; Insufficient base; Low reaction temperature.Use pure, dry starting materials. Ensure at least one equivalent of base is used for cyclization. Confirm the reaction is at a steady reflux.

Conclusion

The base-catalyzed cyclization of N-acylthiosemicarbazides is a powerful and versatile method for synthesizing 1,2,4-triazole-3-thiols. By understanding the underlying mechanism and the critical role of pH in directing the reaction pathway, researchers can confidently and efficiently produce these valuable heterocyclic scaffolds. The protocols provided herein offer reliable starting points for synthesizing a wide array of derivatives for applications in drug discovery and beyond.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 21, 2026, from [Link][3][7][14][17][18]

  • Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Overview of Mercapto-1,2,4-Triazoles. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of antimicrobial resistance poses a significant threat to global health, demanding the urgent discovery of novel therapeutic agents. Heterocyclic compounds built upon the 1,2,4-triazole scaffold are a well-established and highly promising class of biologically active molecules.[1][2][3][4] This guide provides an in-depth technical framework for researchers investigating the antimicrobial potential of a specific derivative, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. We offer detailed, field-tested protocols for the synthesis, characterization, and comprehensive evaluation of its antimicrobial and anti-biofilm properties. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific research goals, ensuring a robust and logical progression from initial synthesis to preliminary mechanistic insights.

Scientific Introduction: The Rationale for Triazole-Thiol Scaffolds

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique electronic and structural properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, which allows for effective binding to a wide array of biological targets.[4] The incorporation of a thiol (-SH) group at the C3 position and alkyl substituents at the N4 and C5 positions, as seen in this compound, introduces key modulations. The thiol group can exist in tautomeric equilibrium with a thione form and is a potent nucleophile and metal chelator, properties often associated with antimicrobial mechanisms. The ethyl and methyl groups enhance lipophilicity, which can improve membrane permeability, a critical factor for reaching intracellular targets. This document provides the necessary tools to rigorously test this hypothesis.

Synthesis and Physicochemical Verification

A reproducible and scalable synthesis is the foundation of any chemical biology investigation. The described protocol follows a well-established pathway for generating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols via a thiosemicarbazide intermediate, followed by alkaline-mediated cyclization.[5][6]

Synthetic Workflow

The synthesis is a two-step process. First, the nucleophilic addition of acetic hydrazide to ethyl isothiocyanate forms the key intermediate, 1-acetyl-4-ethyl-thiosemicarbazide. Second, an intramolecular cyclization-dehydration reaction in the presence of a strong base yields the final triazole-thiol product.

G Synthesis of this compound Reactant1 Acetic Hydrazide Intermediate 1-Acetyl-4-ethyl- thiosemicarbazide Reactant1->Intermediate Reflux in Ethanol Reactant2 Ethyl Isothiocyanate Reactant2->Intermediate Reflux in Ethanol Product 4-Ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol Intermediate->Product Reflux (Cyclization) Reagent Aqueous NaOH Reagent->Product G MIC Assay Workflow A Prepare Compound Stock (e.g., 1024 µg/mL in DMSO) C Perform 2-fold Serial Dilutions in 96-well plate with broth A->C B Prepare 0.5 McFarland Standard Inoculum D Inoculate all wells (except negative control) with standardized culture B->D C->D F Incubate Plate (37°C, 18-24 h for bacteria) D->F E Add Controls: - Growth (No Compound) - Sterility (No Inoculum) - Solvent (DMSO Control) E->F G Read Results Visually or with Plate Reader (OD600) F->G H Determine MIC: Lowest concentration with no visible growth G->H G Anti-Biofilm Assay Workflow A Add microbial culture and sub-MIC concentrations of compound to 96-well plate B Incubate without shaking (24-48 h) to allow biofilm formation A->B C Discard planktonic cells and wash wells with PBS B->C D Stain adherent biofilm with 0.1% Crystal Violet C->D E Wash away excess stain and air dry the plate D->E F Solubilize bound stain with 30% Acetic Acid or Ethanol E->F G Transfer solution to new plate and read absorbance at 570 nm F->G H Calculate % Biofilm Inhibition G->H

Sources

Application Notes & Protocols: Evaluating 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The corrosion of mild steel remains a critical challenge in numerous industrial applications, necessitating the development of effective protective strategies. Organic heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have emerged as a superior class of corrosion inhibitors. This guide provides a comprehensive technical overview of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, a promising inhibitor candidate, for the protection of mild steel in acidic environments (e.g., 1M HCl). We delve into the molecular basis of its inhibitory action, present detailed, field-proven protocols for its evaluation, and offer insights into the interpretation of experimental and theoretical data. The methodologies covered include classical gravimetric analysis, advanced electrochemical techniques (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy), surface morphology characterization (Scanning Electron Microscopy), and theoretical validation via Quantum Chemical Calculations. This document is intended for researchers and materials scientists dedicated to the development and qualification of next-generation corrosion mitigation technologies.

The Molecular Basis of Inhibition: Mechanism of Action

The efficacy of this compound as a corrosion inhibitor stems from its molecular structure and its ability to adsorb onto the mild steel surface, creating a barrier against the aggressive corrosive medium.[1] This adsorption process displaces water molecules and aggressive ions (like Cl⁻) from the metal surface, thereby stifling both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

The key mechanistic features are:

  • Multiple Adsorption Centers: The molecule possesses several active centers that facilitate strong bonding with the d-orbitals of iron atoms on the steel surface.[2][3] These include the two adjacent nitrogen atoms in the triazole ring, the exocyclic sulfur atom of the thiol group, and the π-electrons of the heterocyclic ring.

  • Formation of a Protective Film: Upon adsorption, the inhibitor molecules arrange themselves into a dense, protective film. The ethyl and methyl groups contribute to the hydrophobicity and thickness of this film, further enhancing its barrier properties.

  • Mixed-Type Inhibition: Triazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the rate of iron oxidation and hydrogen reduction.[4][5] This is experimentally verified by a shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr).

  • Adsorption Isotherm: The adsorption process can be modeled using isotherms like the Langmuir adsorption isotherm, which describes the relationship between the inhibitor concentration in the solution and the degree of surface coverage on the metal.[4] The adsorption is often a combination of physical (electrostatic) and chemical (coordination bond formation) interactions.[6]

Figure 1: Corrosion Inhibition Mechanism cluster_interface Metal-Solution Interface H_ion H⁺ Ions Cl_ion Cl⁻ Ions MS_Surface Mild Steel Surface (Fe) H_ion->MS_Surface Cathodic Attack (H₂ Evolution) H2O H₂O Molecules Cl_ion->MS_Surface Anodic Attack (Fe Dissolution) Inhibitor_sol Inhibitor Molecule (EMTT) Adsorbed_Inhibitor Adsorbed Protective Film (EMTT Layer) Inhibitor_sol->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->MS_Surface Protective Barrier Formation (via N, S, π-electrons)

Caption: Figure 1: Corrosion Inhibition Mechanism of this compound (EMTT) on a mild steel surface.

Experimental Evaluation: A Validated Workflow

A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor. The following workflow combines gravimetric, electrochemical, and surface analysis techniques to provide a self-validating system of protocols.

Figure 2: Comprehensive Inhibitor Evaluation Workflow cluster_exp Experimental Analysis cluster_theory Theoretical Validation start Mild Steel Coupon Preparation (ASTM G1) weight_loss Weight Loss (Gravimetric) start->weight_loss pdp Potentiodynamic Polarization (PDP) start->pdp sem Surface Analysis (SEM) start->sem dft Quantum Chemical Calculations (DFT) start->dft In-silico analysis Data Synthesis & Analysis weight_loss->analysis eis Electrochemical Impedance (EIS) pdp->eis eis->analysis sem->analysis dft->analysis conclusion Determine Inhibition Efficiency & Mechanism analysis->conclusion Figure 3: Quantum Parameters vs. Inhibition Efficiency ehomo High E_HOMO electron_donation Increased Electron Donating Ability ehomo->electron_donation elumo Low E_LUMO reactivity Increased Molecular Reactivity elumo->reactivity delta_e Low ΔE Gap delta_e->reactivity adsorption Stronger Adsorption on Metal Surface electron_donation->adsorption reactivity->adsorption efficiency Higher Inhibition Efficiency (%IE) adsorption->efficiency

Caption: Figure 3: Relationship between key quantum chemical parameters and corrosion inhibition performance.

Conclusion

The successful evaluation of this compound as a corrosion inhibitor for mild steel requires a systematic and integrated approach. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can obtain robust, cross-validated data on its performance. Furthermore, leveraging quantum chemical calculations provides a deeper, molecular-level understanding of the inhibition mechanism. The protocols and insights provided in this guide offer a validated framework for the rigorous assessment of this and other promising inhibitor candidates, paving the way for the development of more effective and reliable corrosion protection solutions.

References

  • Title: Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel Source: ACS Publications URL: [Link]

  • Title: Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach Source: Manila Journal of Science URL: [Link]

  • Title: Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory Source: NACE International URL: [Link]

  • Title: A Quantum Computational Method for Corrosion Inhibition Source: ACS Publications URL: [Link]

  • Title: Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines Source: MDPI URL: [Link]

  • Title: Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium Source: ResearchGate URL: [Link]

  • Title: Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment Source: Physical Chemistry Research URL: [Link]

  • Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl Source: RSC Publishing URL: [Link]

  • Title: Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles Source: ResearchGate URL: [Link]

  • Title: Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies Source: Scientific Reports (Nature) URL: [Link]

  • Title: G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries Source: ASTM International URL: [Link]

  • Title: List of ASTM Standards Related to Corrosion Testing and Monitoring Source: WebCorr URL: [Link]

  • Title: Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment Source: ResearchGate URL: [Link]

  • Title: Accredited ASTM G180 Testing for Corrosion Inhibiting Admixtures Source: Cortec MCI URL: [Link]

  • Title: Surface Characterization Techniques in Corrosion Inhibition Research Source: ResearchGate URL: [Link]

  • Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach Source: RSC Publishing URL: [Link]

  • Title: Standards for Evaluating Corrosion Inhibitors in the Laboratory Source: CorrMagnet Consulting URL: [Link]

  • Title: Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR Source: ResearchGate URL: [Link]

  • Title: Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies Source: MDPI URL: [Link]

  • Title: On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anticancer Activity of Triazole-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Triazole-Thiol Scaffolds in Oncology

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an attractive framework for designing novel therapeutic agents.[2] When combined with a thiol or thione moiety, these derivatives exhibit a broad spectrum of pharmacological activities, with particularly promising anticancer potential.[1] Recent research highlights the ability of triazole-thiol derivatives to combat cancer through diverse mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, the modulation of apoptotic pathways, and interference with the cell cycle.[3][4]

This guide provides a structured, multi-tiered protocol for researchers, scientists, and drug development professionals to comprehensively evaluate the anticancer activity of novel triazole-thiol derivatives. The workflow is designed to progress logically from initial broad-spectrum cytotoxicity screening to more detailed mechanistic investigations, ensuring a robust and self-validating assessment of a compound's therapeutic potential.

Part 1: Primary Screening - Assessing In Vitro Cytotoxicity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells. The MTT assay is a robust, quantitative, and widely adopted colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[7] The quantity of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability. A decrease in viability following treatment with a test compound indicates a cytotoxic or cytostatic effect.[7]

MTT_Workflow cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plate C 3. Treat Cells with Compound (e.g., 24-72 hours) A->C B 2. Prepare Serial Dilutions of Triazole-Thiol Derivative B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (2-4 hours) (Viable cells form formazan) D->E F 6. Add Solubilization Buffer (e.g., DMSO, SDS) E->F G 7. Incubate to Dissolve Crystals F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Triazole-thiol derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Phosphate-buffered saline (PBS), sterile.

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]

  • Sterile 96-well flat-bottom culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Harvest and count cells that are in the exponential growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the triazole-thiol derivative in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a medium-only blank control.

  • Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells. Incubate for the desired exposure time (commonly 24, 48, or 72 hours).[8]

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation:

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The resulting IC₅₀ values should be summarized in a table for easy comparison.

Compound Cell Line Tissue Origin IC₅₀ (µM) after 48h
Triazole-Thiol AMCF-7Breast AdenocarcinomaValue
Triazole-Thiol AA549Lung CarcinomaValue
Triazole-Thiol AHCT116Colorectal CarcinomaValue
Triazole-Thiol ANIH/3T3Mouse FibroblastValue
Doxorubicin (Control)MCF-7Breast AdenocarcinomaValue

Part 2: Mechanistic Elucidation - How Do the Compounds Work?

Compounds demonstrating potent cytotoxicity (low IC₅₀ values) and selectivity (higher IC₅₀ for non-cancerous cells) should be advanced to mechanistic studies. Key questions to answer are whether the compound induces programmed cell death (apoptosis) and/or disrupts the normal progression of the cell cycle.

A. Investigation of Apoptosis Induction

Apoptosis is a highly regulated process of programmed cell death, and its induction is a hallmark of many effective anticancer drugs.[10] We can assess apoptosis at both early and late stages using flow cytometry.

Principle of Annexin V/PI Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase stimulus Triazole-Thiol Derivative (Induces DNA Damage, Stress) Bax Bax/Bak Activation stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Hallmarks Apoptotic Hallmarks: - DNA Fragmentation - Membrane Blebbing Substrates->Hallmarks

Caption: A simplified view of the intrinsic apoptosis signaling pathway.

B. Analysis of Cell Cycle Perturbation

Many anticancer agents exert their effect by interfering with cell cycle progression, causing cells to arrest in a specific phase (G1, S, or G2/M), which can prevent proliferation and subsequently lead to cell death.[11]

Principle of Cell Cycle Analysis by PI Staining: This technique relies on the stoichiometric binding of Propidium Iodide (PI) to DNA.[12] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, we can generate a histogram that distinguishes cells based on their DNA content:

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

  • Sub-G1 Peak: A peak appearing to the left of the G0/G1 peak, representing cells with less than 2N DNA content, which is a hallmark of apoptotic cells due to DNA fragmentation.[12]

Cell_Cycle_Workflow A 1. Culture & Treat Cells with Triazole-Thiol Derivative B 2. Harvest & Count Cells A->B C 3. Fix Cells (e.g., Cold 70% Ethanol) B->C D 4. Wash and Resuspend in PBS C->D E 5. Treat with RNase A (Removes RNA interference) D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze with Flow Cytometer F->G H 8. Generate & Interpret DNA Content Histogram G->H

Caption: Experimental workflow for cell cycle analysis using PI staining.

Detailed Experimental Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells from culture.

  • PBS, ice-cold.

  • 70% Ethanol, ice-cold.[13]

  • RNase A solution (100 µg/mL).[13]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[13]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Culture and treat cells with the triazole-thiol derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at low speed (e.g., 300 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (or overnight).[13] Causality Note: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter, and preserves the DNA integrity for accurate staining.[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µL of RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. Causality Note: RNase A is crucial as PI also binds to double-stranded RNA; this step ensures that only DNA is stained.[14]

  • PI Addition: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[13] Incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.[13] Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.

Conclusion and Future Directions

This structured protocol provides a robust framework for the initial evaluation of triazole-thiol derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays like apoptosis and cell cycle analysis, researchers can efficiently identify promising lead compounds. Positive results from these assays would warrant further investigation into the specific molecular targets, such as kinase inhibition or DNA interaction, using techniques like Western blotting, specific enzyme activity assays, and molecular docking studies to fully elucidate the compound's mechanism of action.[3][4]

References

  • Ahmad, I., et al. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Chen, Z., & Li, L. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Palamarchuk, I. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Merck. (n.d.). Apoptosis Assays | Life Science Research. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Zhang, M., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Retrieved from [Link]

  • Lee, H. G., & Lee, H. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Retrieved from [Link]

  • Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • El Mansouri, A. E., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies. Retrieved from [Link]

  • Ghasemi, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zlatic, M., et al. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Retrieved from [Link]

  • Suthar, S. K., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Sci Pharm. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • Mickevičienė, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Scaffold of 1,2,4-Triazole-3-thiol in Modern Drug Discovery

The 1,2,4-triazole ring system, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and coordination with metal ions, make it a versatile pharmacophore for designing novel therapeutic agents.[2] The tautomeric nature of the 1,2,4-triazole-3-thiol core, existing in equilibrium between the thione and thiol forms, further contributes to its diverse biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 1,2,4-triazole-3-thiol derivatives, offering a comprehensive resource for researchers dedicated to the discovery of new medicines.

Synthetic Pathways to the 1,2,4-Triazole-3-thiol Core

The construction of the 1,2,4-triazole-3-thiol scaffold is a critical first step in the development of novel therapeutic agents. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Classical Synthesis via Thiosemicarbazide Cyclization

A widely employed and versatile method for the synthesis of 1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazides.[3] This approach offers a straightforward route to a diverse range of derivatives.

G cluster_0 Thiosemicarbazide Cyclization Carboxylic Acid Carboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide Carboxylic Acid->Acylthiosemicarbazide Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->1,2,4-Triazole-3-thiol Cyclization (Alkaline conditions)

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols via thiosemicarbazide cyclization.

The reaction proceeds in two key steps: acylation of the thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration under alkaline conditions.[1] The choice of base and solvent for the cyclization step can influence the reaction rate and yield.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A more recent and efficient approach utilizes polyphosphate ester (PPE) as a condensing agent to facilitate the direct reaction of thiosemicarbazides with carboxylic acids in a one-pot, two-step process.[1] This method often provides good yields and simplifies the purification process.

Therapeutic Potential and Mechanisms of Action

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of 1,2,4-triazole-3-thiol derivatives stems from their ability to interfere with various cellular processes essential for cancer cell proliferation and survival.[4]

Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][6] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Molecular docking studies have revealed that the 1,2,4-triazole ring plays a crucial role in hydrogen bonding interactions within the binding pocket.[5]

G cluster_1 Anticancer Mechanism: Tubulin Inhibition Triazole_Derivative 1,2,4-Triazole-3-thiol Derivative Tubulin Tubulin Triazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Pathway of anticancer action via tubulin polymerization inhibition by 1,2,4-triazole-3-thiol derivatives.

The dysregulation of protein kinases is a hallmark of many cancers. Certain 1,2,4-triazole-3-thiol derivatives have shown inhibitory activity against key kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[8]

A key mechanism of antibacterial action for some 1,2,4-triazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[9][10] Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing its catalytic activity.[9]

G cluster_2 Antimicrobial Mechanism: DNA Gyrase Inhibition Triazole_Derivative 1,2,4-Triazole-3-thiol Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrB subunit) Triazole_Derivative->DNA_Gyrase Binds to ATP-binding site DNA_Replication_Block Inhibition of DNA Supercoiling and Replication DNA_Gyrase->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Caption: Mechanism of antibacterial action through the inhibition of DNA gyrase.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the relationship between the chemical structure of 1,2,4-triazole-3-thiol derivatives and their biological activity is crucial for rational drug design and lead optimization.[11][12]

Substituents at the N-4 Position

The substituent at the N-4 position of the triazole ring significantly influences the biological activity. In many cases, the presence of a bulky aromatic or heteroaromatic ring at this position enhances both anticancer and antimicrobial activities.[8] This is likely due to favorable hydrophobic and π-π stacking interactions with the target proteins.

Substituents at the C-5 Position

Modification at the C-5 position also plays a critical role in modulating the pharmacological profile. The introduction of different aryl or alkyl groups can impact the compound's lipophilicity, solubility, and binding affinity to its biological target.[13]

S-Alkylation of the Thiol Group

Alkylation of the thiol group at the 3-position provides an avenue for further diversification of the scaffold. The nature of the S-substituent can influence the compound's pharmacokinetic properties and its interaction with the target.

Data Presentation: Comparative Analysis of Biological Activity

To facilitate the comparison of the therapeutic potential of different 1,2,4-triazole-3-thiol derivatives, the following tables summarize their in vitro anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (IC50 in µM)

Compound IDN-4 SubstituentC-5 SubstituentMCF-7 (Breast)Hela (Cervical)A549 (Lung)Reference
7d 4-ChlorophenylBenzyl>5011.8 ± 1.115.2 ± 1.5[14]
7e 4-MethoxyphenylBenzyl25.3 ± 2.110.5 ± 0.913.1 ± 1.2[14]
10a Phenyl4-Chlorobenzyl18.2 ± 1.59.8 ± 0.811.5 ± 1.0[14]
10d 4-Chlorophenyl4-Chlorobenzyl15.6 ± 1.38.5 ± 0.710.2 ± 0.9[14]
58a (S)-Naproxen derivative---PC-3 (Prostate): 26.0[13]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)

Compound IDN-4 SubstituentC-5 SubstituentS. aureusE. coliC. albicansReference
28g 2,4-DifluorophenylCiprofloxacin moiety0.250.51[13]
51a Pyrimidine hybrid-0.75 (MRSA)--[13]
51b Pyrimidine hybrid-0.43 (MRSA)--[13]
13 Ofloxacin analogue-0.25-10.25-1-[8]
20a Furochromone hybrid-1-51-51-5[9]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 1,2,4-triazole-3-thiol derivatives.

Protocol 1: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are versatile intermediates for further derivatization.[15]

Materials:

  • Substituted benzoic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Synthesis of Potassium Dithiocarbazinate Salt:

    • Dissolve the substituted benzoic acid hydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

    • Add carbon disulfide (1.2 equivalents) dropwise to the solution at room temperature with constant stirring.

    • Continue stirring for 12-16 hours. The potassium dithiocarbazinate salt will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol:

    • Reflux a mixture of the potassium dithiocarbazinate salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.

    • Monitor the reaction by the cessation of hydrogen sulfide evolution (can be tested with lead acetate paper).

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.

    • The 4-amino-5-substituted-1,2,4-triazole-3-thiol will precipitate out.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (1,2,4-triazole-3-thiol derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add an equal volume of the standardized microbial inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on the exploration of novel biological targets, the development of more potent and selective derivatives through structure-based drug design, and the investigation of their in vivo efficacy and safety profiles. The integration of computational tools, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the discovery and optimization of the next generation of 1,2,4-triazole-3-thiol-based drugs.

References

  • Molecules. 2023; 28(3):1367. [Link]

  • Molecules. 2021; 26(18):5498. [Link]

  • Pharmaceuticals (Basel). 2022; 15(8):1026. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. 2022; 9(3):123-129. [Link]

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. 2017; 4(11):20-27. [Link]

  • RSC Med. Chem. 2021; 12(10):1721-1729. [Link]

  • Molecules. 2022; 27(22):7830. [Link]

  • Pharmaceuticals (Basel). 2021; 14(3):251. [Link]

  • Pharmaceuticals (Basel). 2022; 15(8):1026. [Link]

  • Marmara Pharmaceutical Journal. 2021; 25(1):148-156. [Link]

  • International Journal of Pharmaceutical Sciences and Research. 2019; 10(7):3534-3541. [Link]

  • Scribd. [Link]

  • Biosystems Diversity. 2018; 26(2):105-109. [Link]

  • ResearchGate. [Link]

  • ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. 2015; 6(8):3286-3291. [Link]

  • ResearchGate. [Link]

  • Molecules. 2022; 27(18):5935. [Link]

  • ResearchGate. [Link]

  • Pharmacia. 2024; 71(2):413-426. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. 2022; 9(3):827-836. [Link]

  • ResearchGate. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. 2022; 9(3):123-129. [Link]

  • ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. 2015; 6(8):3286-3291. [Link]

  • International Journal of Pharmaceutical Sciences and Research. 2015; 6(8):3286-3291. [Link]

  • ISRES Publishing. 2022. [Link]

  • DergiPark. 2015; 20(3):153-160. [Link]

  • Molecules. 2022; 27(22):7980. [Link]

  • Marmara Pharmaceutical Journal. 2021; 25(1):148-156. [Link]

  • International Journal of Drug Delivery Technology. 2021; 11(2):495-502. [Link]

  • Current issues in pharmacy and medicine. 2021; 14(3):263-269. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. 2024; 33(4):1-21. [Link]

  • RSC Med. Chem. 2021; 12(10):1721-1729. [Link]

Sources

Application Notes and Protocols for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Triazoles in Agriculture

The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, renowned for its broad spectrum of biological activities. Derivatives of this heterocyclic system are widely utilized as fungicides, herbicides, and plant growth regulators.[1] The efficacy of these compounds often stems from their ability to interfere with specific metabolic pathways in target organisms. This guide provides an in-depth technical overview of a specific derivative, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, outlining its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation in various agricultural applications. While extensive research exists for the broader triazole class, this document synthesizes established principles to provide a predictive and practical framework for researchers and professionals in the field.

Synthesis of this compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. A common and efficient method involves the cyclization of a substituted thiosemicarbazide in an alkaline medium. The proposed synthetic pathway for this compound follows this trusted route.

Proposed Synthesis Pathway

Synthesis A Acetic Hydrazide C 1-Acetyl-4-ethyl-thiosemicarbazide A->C Reaction B Ethyl Isothiocyanate B->C E This compound C->E Reflux D Alkaline Cyclization (e.g., NaOH or KOH) D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Acetyl-4-ethyl-thiosemicarbazide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetic hydrazide (1.0 eq) in a suitable solvent such as ethanol.

  • To this solution, add ethyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold ethanol and dry in a vacuum oven to yield 1-acetyl-4-ethyl-thiosemicarbazide.

Step 2: Cyclization to this compound

  • Suspend the synthesized 1-acetyl-4-ethyl-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10%, 1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

  • The resulting precipitate is the desired product, this compound.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 1: Application as a Fungicide

Mechanism of Action

Triazole fungicides are renowned for their specific mode of action, which involves the inhibition of sterol biosynthesis in fungi.[2] Specifically, they target the enzyme C14-demethylase, a crucial component in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to abnormal fungal growth and eventual cell death.[2] It is highly probable that this compound shares this mechanism of action.

Fungicide_MoA A 4-ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol B C14-demethylase (Fungal Enzyme) A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes D Disruption of Fungal Cell Membrane C->D Essential for E Fungal Cell Death D->E Leads to

Caption: Proposed fungicidal mechanism of action.

Protocol: In Vitro Antifungal Screening

This protocol outlines a method for determining the in vitro efficacy of this compound against common plant pathogenic fungi.

Materials:

  • Pure this compound

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes, pipettes, and other standard microbiology lab equipment

  • A commercial triazole fungicide as a positive control (e.g., Tebuconazole)

  • Solvent for the test compound (e.g., acetone or DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • Poisoned Food Technique:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a 5 mm mycelial disc from the edge of the colony.

    • Place the mycelial disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage inhibition of mycelial growth using the following formula:

      • % Inhibition = ((C - T) / C) * 100

      • Where: C = Average diameter of the fungal colony in the control plate, T = Average diameter of the fungal colony in the treated plate.

Expected Data Presentation
Concentration (µg/mL)Mean Mycelial Growth (mm) vs. F. oxysporum% InhibitionMean Mycelial Growth (mm) vs. B. cinerea% Inhibition
Control 85.0088.00
10 62.526.568.022.7
25 41.351.445.548.3
50 18.778.022.174.9
100 5.094.18.590.3
Tebuconazole (50) 6.292.79.189.7

Part 2: Application as a Plant Growth Regulator

Mechanism of Action

Many triazole compounds exhibit plant growth regulatory effects by inhibiting the biosynthesis of gibberellins.[3] Gibberellins are plant hormones that promote cell elongation. By blocking their synthesis, triazoles can lead to more compact plant growth, which can be desirable in certain horticultural and agricultural settings. It is plausible that this compound also functions as a gibberellin biosynthesis inhibitor.

PGR_MoA A 4-ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol B Gibberellin Biosynthesis Pathway A->B Inhibits C Reduced Gibberellin Levels B->C Leads to D Inhibition of Cell Elongation C->D Causes E Compact Plant Growth D->E Results in

Caption: Proposed plant growth regulation mechanism of action.

Protocol: Greenhouse Assay for Plant Growth Regulation

This protocol is designed to evaluate the plant growth regulatory effects of this compound on a model plant species.

Materials:

  • Seedlings of a suitable test plant (e.g., tomato, cucumber, or a bedding plant like marigold) at a consistent growth stage (e.g., 2-4 true leaves).

  • Pots with a standardized growing medium.

  • This compound.

  • A commercial plant growth regulator as a positive control (e.g., Paclobutrazol).

  • A suitable formulation for application (e.g., an emulsifiable concentrate or a wettable powder).

  • Spray application equipment.

Procedure:

  • Plant Preparation: Transplant uniform seedlings into individual pots and allow them to acclimate in the greenhouse for one week.

  • Treatment Application:

    • Prepare aqueous solutions of the test compound at various concentrations (e.g., 25, 50, 100, 200 ppm).

    • Apply the treatments as a foliar spray until runoff. Ensure even coverage of all plant surfaces.

    • Include a water-sprayed control group and a positive control group.

    • Randomize the placement of the pots in the greenhouse to minimize environmental variability.

  • Growth and Data Collection:

    • Maintain the plants under standard greenhouse conditions for 4-6 weeks.

    • At the end of the experimental period, measure the following parameters:

      • Plant height

      • Stem diameter

      • Number of nodes

      • Leaf area

      • Chlorophyll content (using a SPAD meter)

      • Shoot and root dry weight

Expected Data Presentation
Treatment (ppm)Plant Height (cm)Stem Diameter (mm)Shoot Dry Weight (g)
Control 35.24.15.8
25 30.14.35.6
50 24.54.85.4
100 18.35.25.1
200 15.85.54.9
Paclobutrazol (100) 17.95.35.0

Part 3: Application as a Herbicide

While many triazoles are known for their fungicidal and plant growth regulatory properties, some also exhibit herbicidal activity. The potential herbicidal effects of this compound can be evaluated through standardized screening protocols.

Protocol: Pre- and Post-emergence Herbicidal Screening

This protocol assesses the herbicidal efficacy of the compound when applied before and after weed emergence.

Materials:

  • Seeds of common weed species (e.g., a grass like Echinochloa crus-galli and a broadleaf like Amaranthus retroflexus).

  • Pots or trays with a standard soil mix.

  • This compound formulated for spray application.

  • A commercial herbicide as a positive control.

Procedure:

Pre-emergence Application:

  • Sow the seeds of the test weed species in pots or trays at a uniform depth.

  • Immediately after sowing, apply the test compound at various rates (e.g., 125, 250, 500, 1000 g a.i./ha) to the soil surface.

  • Water the pots/trays and place them in a greenhouse.

  • After 2-3 weeks, assess the percentage of weed emergence and any signs of phytotoxicity.

Post-emergence Application:

  • Sow the weed seeds and allow them to grow to the 2-4 leaf stage.

  • Apply the test compound at the same rates as the pre-emergence test directly to the foliage of the weeds.

  • Return the plants to the greenhouse.

  • After 2-3 weeks, visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).

Expected Data Presentation
Application Rate (g a.i./ha)Pre-emergence Control (%) - E. crus-galliPost-emergence Control (%) - A. retroflexus
Control 00
125 1520
250 3545
500 6070
1000 8590

Formulation Considerations for Agricultural Use

For practical application in agriculture, this compound would need to be formulated to ensure stability, ease of use, and optimal biological activity. Common formulations for triazole compounds include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent with emulsifiers.

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water.

  • Wettable Powders (WP): The active ingredient is mixed with a fine carrier and wetting agents.

The choice of formulation will depend on the target application, the physicochemical properties of the active ingredient, and cost considerations.

Conclusion and Future Directions

This compound, as a member of the versatile triazole family, holds significant potential for use in agricultural chemistry. Based on the well-established properties of related compounds, it is likely to exhibit fungicidal activity through the inhibition of ergosterol biosynthesis and plant growth regulatory effects via the suppression of gibberellin production. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential applications. Further research should focus on optimizing the synthesis, conducting field trials to validate greenhouse results, and investigating its environmental fate and toxicological profile to ensure its safe and effective use in sustainable agriculture.

References

  • Bedia Kocyigit-Kaymakcioglu, et al. (n.d.). Synthesis and biological activity of substituted urea and thiourea derivatives containing 1, 2, 4-triazole moieties.
  • Mueller, D. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]

  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge.
  • Guidechem. (n.d.). What is the mechanism of triazole fungicides in preventing diseases? FAQ.
  • Google Patents. (n.d.). Triazole compounds, a process for preparing them, their use as plant fungicides and fungicidal compositions containing them.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. [Link]

  • PubMed Central. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.).
  • CABI Digital Library. (n.d.).
  • AgEcon Search. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
  • Google Patents. (n.d.).
  • MDPI. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. [Link]

  • Benchchem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • ACS Publications. (n.d.). 4-Alkyl-5-aryl-4H-1,2,4-triazoles-3-thiols as hypoglycemic agents.
  • KTU AVES. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to address the nuanced challenges of this synthesis, providing evidence-based troubleshooting strategies and a deeper understanding of the reaction's mechanics to empower you to optimize your reaction yields and product purity.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds via a two-step sequence involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.[1][2][3] This approach offers high modularity and generally good yields when optimized.

The specific pathway for this compound is as follows:

  • Step 1: Thiosemicarbazide Formation. Acetic hydrazide is reacted with ethyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form 1-acetyl-4-ethyl-thiosemicarbazide. This reaction is typically carried out under reflux in an alcoholic solvent.[4]

  • Step 2: Base-Catalyzed Cyclization. The resulting thiosemicarbazide undergoes an intramolecular cyclization and dehydration in an alkaline medium (e.g., aqueous NaOH or KOH) to yield the target triazole-thiol.[5][6] This step is critical and is the primary focus for yield optimization.

G AceticHydrazide Acetic Hydrazide Thiosemicarbazide 1-Acetyl-4-ethyl-thiosemicarbazide AceticHydrazide->Thiosemicarbazide Step 1: Nucleophilic Addition (Reflux, EtOH) EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Thiosemicarbazide TriazoleThiol This compound Thiosemicarbazide->TriazoleThiol Step 2: Base-Catalyzed Cyclization (e.g., 2% NaOH, Reflux)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final yield is disappointingly low after the cyclization step. What are the most critical parameters to investigate?

A1: Low yield in the final cyclization step is the most frequent challenge. It typically stems from incomplete reaction, degradation of the product, or competing side reactions. The key parameters to control are the choice of base, its concentration, and the reaction temperature.

Causality: The reaction is an intramolecular nucleophilic attack followed by dehydration. An optimal balance is required; the conditions must be forceful enough to drive the cyclization to completion but not so harsh as to cause hydrolysis of the starting material or product.

Troubleshooting Strategies:

  • Base Strength and Concentration: The cyclization is base-catalyzed. While stronger bases like NaOH or KOH are effective, their concentration is critical. High concentrations can lead to side reactions. Many procedures report success with relatively dilute aqueous solutions (e.g., 2-8% NaOH or KOH).[5][7]

  • Temperature and Reaction Time: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[4][5]

    • Insufficient Heat: Leads to an incomplete reaction, leaving significant amounts of the thiosemicarbazide intermediate in the final mixture.

    • Excessive Heat/Time: Can lead to decomposition, especially in a strong basic solution.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting thiosemicarbazide. This prevents premature work-up or unnecessary degradation from prolonged heating.

ParameterRecommendationRationale
Base 2-8% aqueous NaOH or KOHEffective catalysis with minimal side reactions.[5]
Temperature Reflux (monitor solvent)Provides sufficient energy for cyclization.[4]
Reaction Time 2-4 hours (TLC monitored)Ensures completion without significant product degradation.[5]
Solvent Water or Ethanol/WaterExcellent solubility for the thiosemicarbazide and base.
Q2: My NMR analysis suggests the formation of an isomeric byproduct. What is it and how can I prevent it?

A2: The most common isomeric byproduct in this synthesis is the corresponding 2-amino-1,3,4-thiadiazole. Its formation is mechanistically competitive with the desired 1,2,4-triazole synthesis and is highly dependent on the reaction pH.

Causality: The thiosemicarbazide intermediate can cyclize in two ways:

  • Alkaline Conditions (Desired): The nitrogen at position 4 (N4) attacks the carbonyl carbon, leading to the 1,2,4-triazole ring after dehydration.[6][8]

  • Acidic Conditions (Undesired): The sulfur atom attacks the carbonyl carbon, which, after dehydration, leads to the formation of a 1,3,4-thiadiazole ring.[1][9]

G Intermediate 1-Acetyl-4-ethyl-thiosemicarbazide Base Alkaline (NaOH, KOH) Intermediate->Base Acid Acidic (H₂SO₄, PPA) Intermediate->Acid Triazole Desired Product: 4-ethyl-5-methyl-4H- 1,2,4-triazole-3-thiol Thiadiazole Side Product: 5-methyl-N-ethyl- 1,3,4-thiadiazol-2-amine Base->Triazole Favored Pathway Acid->Thiadiazole Competing Pathway

Caption: Competing cyclization pathways.

Preventative Measures:

  • Maintain Alkaline Conditions: The most critical factor is to ensure the cyclization reaction is performed in a basic medium. This overwhelmingly favors the formation of the desired 1,2,4-triazole product.

  • Confirm by NMR: You can readily distinguish between the two isomers using ¹H NMR spectroscopy. The triazole-thiol tautomer exhibits characteristic broad singlets for the N-H and S-H protons at a very low field (typically 13-14 ppm), which are absent in the thiadiazole isomer.[9]

Q3: I'm struggling with the product work-up. After acidification, I get an oily substance instead of a clean precipitate. How can I improve my isolation technique?

A3: Oily products or difficult purifications often result from improper pH control during acidification or the presence of unreacted starting materials. The target molecule is soluble in the basic reaction mixture as its thiolate salt and precipitates upon neutralization.

Causality: Rapid or incomplete acidification can cause the product to "oil out" or co-precipitate with impurities. The goal is to bring the pH to a point where the product is least soluble while keeping impurities dissolved.

Optimized Work-up Protocol:

  • Cooling is Crucial: After the reaction is complete (as confirmed by TLC), cool the reaction mixture thoroughly in an ice bath. This controls the exothermic nature of the neutralization and promotes the formation of well-defined crystals.

  • Slow, Controlled Acidification: Add your acid (e.g., 3N HCl or dilute acetic acid) dropwise with vigorous stirring. Monitor the pH continuously with pH paper or a meter.[1][5]

  • Target pH: Aim for a final pH of approximately 5-6. This is often the point of minimum solubility for the triazole-thiol. Acidifying too strongly can sometimes lead to the formation of soluble salts.

  • Isolate and Wash: Collect the resulting precipitate by suction filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl or KCl).[9] A final wash with a cold non-polar solvent like hexane can help remove organic impurities.

  • Recrystallization: The most effective method for purification is recrystallization from a suitable solvent, commonly ethanol or an ethanol/water mixture.[10][11]

Section 3: Validated Experimental Protocols

The following protocols are based on established procedures for analogous compounds and incorporate the optimization principles discussed above.

Protocol 1: Synthesis of 1-Acetyl-4-ethyl-thiosemicarbazide (Intermediate)
  • Reagents & Equipment:

    • Acetic hydrazide (1.0 eq)

    • Ethyl isothiocyanate (1.0 eq)

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve acetic hydrazide in absolute ethanol in the round-bottom flask.

    • Add ethyl isothiocyanate to the solution.

    • Heat the mixture to reflux with stirring for 3-4 hours. A solid may begin to form during this time.[4]

    • After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white crystalline product by suction filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Air dry the product. The intermediate is typically of sufficient purity for the next step without further purification.

Protocol 2: Cyclization to this compound
  • Reagents & Equipment:

    • 1-Acetyl-4-ethyl-thiosemicarbazide (1.0 eq)

    • 2% (w/v) aqueous Sodium Hydroxide solution

    • 3N Hydrochloric Acid

    • Round-bottom flask with reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • Suspend the 1-acetyl-4-ethyl-thiosemicarbazide in the 2% NaOH solution in the round-bottom flask.

    • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The solid should dissolve as the reaction progresses. Monitor the reaction via TLC.[5]

    • Once the starting material is consumed, cool the clear reaction solution to room temperature and then place it in an ice bath.

    • Slowly add 3N HCl dropwise with continuous stirring until the pH of the solution is ~5-6. A voluminous white precipitate will form.

    • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the precipitate by suction filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of the title compound.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.[Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Semantic Scholar.[Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC - NIH.[Link]

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central.[Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate.[Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Iraqi National Journal of Chemistry.[Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. ResearchGate.[Link]

  • Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. ResearchGate.[Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. Semantic Scholar.[Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.[Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.[Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate.[Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.[Link]

  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate.[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]

  • (PDF) Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. ResearchGate.[Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.[Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.[Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][5][12]-Triazole-3-Thiol Derivatives. ResearchGate.[Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.[Link]

  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.[Link]

Sources

Technical Support Center: Synthesis of 4,5-Dialkyl-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. Here, we address common challenges, particularly the formation of byproducts, and provide field-proven insights to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that form the foundation for understanding this synthesis.

Q1: What is the most common and reliable synthetic route to 4,5-dialkyl-4H-1,2,4-triazole-3-thiols?

The most prevalent and versatile method is the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl-thiosemicarbazide intermediate.[1][2] This two-step process typically involves:

  • Formation of the thiosemicarbazide: An acid hydrazide is reacted with an appropriate alkyl isothiocyanate to form the open-chain precursor.

  • Cyclization: The resulting thiosemicarbazide is heated in an aqueous alkaline medium, such as a sodium or potassium hydroxide solution, to induce dehydrative cyclization and form the triazole ring.[3][4]

Q2: I've noticed my product's spectral data (especially IR and NMR) suggests a C=S bond and an N-H proton, rather than an S-H proton. Is my product the 3-thione tautomer, and is this expected?

Yes, this is not only expected but is the predominantly observed form. While the class of compounds is often named "triazole-3-thiols," they exist in a tautomeric equilibrium with the 4H-1,2,4-triazole-3-thione form.[5] Spectroscopic evidence, such as the presence of an N-H absorption in the IR spectrum (around 3170-3260 cm⁻¹) and the absence of a distinct S-H peak (around 2500-2600 cm⁻¹), confirms that the thione tautomer is overwhelmingly favored in both solid and solution states.[1][6] ¹H NMR spectra further support this, showing a characteristic N-H proton signal at a low field (13-14 ppm).[5][7]

Q3: What is the single most critical parameter to control during the cyclization step to ensure high purity and yield?

The pH of the reaction medium is unequivocally the most critical factor. The choice between an alkaline or acidic medium dictates the regiochemical outcome of the cyclization, leading to two different heterocyclic isomers.[8][9] For the synthesis of the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thione, alkaline (basic) conditions are required .[8][10] Using an acid catalyst will almost certainly lead to a significant, and often major, isomeric byproduct.

Section 2: Troubleshooting Guide: Common Byproducts & Impurities

This guide provides direct answers to specific experimental problems related to byproduct formation.

Issue: Isomeric Impurity with Identical Mass

Q: My LC-MS analysis shows a major byproduct with the same molecular weight as my target compound. ¹H NMR spectroscopy reveals a signal for an amino (-NH₂) group instead of the expected low-field N-H proton. What is this byproduct and how can I prevent it?

A: You have likely synthesized the 2-amino-5-alkyl-1,3,4-thiadiazole isomer. This is the most common and challenging byproduct in this synthesis.

  • Causality: The formation of the 1,3,4-thiadiazole ring is favored under acidic conditions.[8][10] During the cyclization of the thiosemicarbazide intermediate, protonation can occur on either the sulfur or a nitrogen atom. In an acidic medium, the reaction proceeds via a pathway that results in the closure of a five-membered ring between the acyl carbon and the sulfur atom, leading to the thiadiazole. In contrast, basic conditions facilitate deprotonation and attack by the N4 nitrogen onto the carbonyl carbon, yielding the desired 1,2,4-triazole.[9]

  • Troubleshooting & Prevention:

    • Strict pH Control: Ensure the reaction medium for the cyclization step is distinctly basic. Use a sufficient molar equivalent of a base like NaOH or KOH. A 2% aqueous solution of NaOH is often effective.[10]

    • Avoid Acidic Carryover: If the preceding thiosemicarbazide formation step involved acid catalysis or generated acidic byproducts, ensure the intermediate is thoroughly neutralized and purified before proceeding to the cyclization.

    • Monitor with TLC: Thin Layer Chromatography (TLC) can often distinguish between the more polar triazole and the less polar thiadiazole, allowing for real-time reaction monitoring.[11]

The diagram below illustrates the pH-dependent cyclization pathways.

Synthesis Pathways pH-Dependent Cyclization of 1-Acyl-4-Alkyl-Thiosemicarbazide cluster_start Starting Material cluster_products Potential Products Thiosemicarbazide 1-Acyl-4-Alkyl- Thiosemicarbazide Triazole Desired Product: 4,5-Dialkyl-4H-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole Alkaline (OH⁻) Conditions Thiadiazole Byproduct: 5-Alkyl-2-(Alkylamino)-1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole Acidic (H⁺) Conditions

Caption: Competing cyclization pathways based on reaction pH.

Issue: Desulfurization and Oxygen-Containing Byproduct

Q: My mass spectrometry results indicate a byproduct that is 16 Da lighter than my desired product, suggesting a sulfur-for-oxygen substitution. What is this compound?

A: This byproduct is likely the corresponding 1,3,4-oxadiazole derivative.

  • Causality: This occurs via desulfurization of the thiosemicarbazide intermediate, followed by cyclization. While less common than thiadiazole formation, it can happen under certain oxidative conditions or in the presence of specific dehydrating agents that also promote sulfur removal.[8][11]

  • Troubleshooting & Prevention:

    • Avoid Oxidizing Agents: Ensure your reagents and solvents are free from peroxides or other oxidizing contaminants.

    • Use Appropriate Base: Stick to standard bases like NaOH or KOH for cyclization. Stronger, more aggressive dehydrating agents may inadvertently promote this side reaction.

Issue: Incomplete Reaction and Starting Material Contamination

Q: My final, purified product is still contaminated with the unreacted thiosemicarbazide precursor. How can I drive the reaction to completion?

A: Incomplete conversion is typically a result of insufficient reaction time, temperature, or base concentration.

  • Causality: The cyclization is a dehydrative condensation reaction that requires sufficient energy and activation to overcome the reaction barrier.

  • Troubleshooting & Prevention:

    • Increase Reaction Time/Temperature: Many of these cyclizations require prolonged heating under reflux (e.g., 4-8 hours) to go to completion.[4][12] Monitor the disappearance of the starting material spot on TLC.

    • Optimize Base Concentration: Ensure at least one molar equivalent of base is used. Using a slightly higher concentration (e.g., 2-4 equivalents) can sometimes improve reaction rates, but be cautious of potential degradation.

    • Solvent Choice: While aqueous ethanol is common, ensure your thiosemicarbazide is sufficiently soluble in the reaction medium at reflux temperature. Poor solubility can hinder the reaction rate.

Section 3: Recommended Protocols & Workflows

Experimental Protocol: Synthesis of 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol

This two-step protocol provides a representative method for the synthesis of a 4,5-dialkyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-Butyryl-4-ethyl-thiosemicarbazide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyric hydrazide (10.2 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition: To the stirring solution, add ethyl isothiocyanate (8.7 g, 0.1 mol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This yields the intermediate thiosemicarbazide, which can be used in the next step without further purification if purity is high.

Step 2: Cyclization to 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 1-butyryl-4-ethyl-thiosemicarbazide (18.9 g, 0.1 mol) in 200 mL of an 8% (w/v) aqueous sodium hydroxide solution.[13]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The suspension should dissolve as the reaction proceeds. Maintain reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the clear solution to pH ~5-6 using concentrated hydrochloric acid. A voluminous white precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the solid product from 70% ethanol to yield pure 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol as a crystalline solid.[1]

Troubleshooting Workflow Diagram

This workflow guides the user through identifying and resolving common synthesis issues.

Troubleshooting Workflow Start Crude Product Analysis (LC-MS, NMR, TLC) Impurity_Check Major Impurity Detected? Start->Impurity_Check Success High Purity Product Proceed with Characterization Impurity_Check->Success No Impurity_ID Identify Impurity Impurity_Check->Impurity_ID Yes Isomer Isomer (Same MW) 1,3,4-Thiadiazole Impurity_ID->Isomer Same MW SM Starting Material (Thiosemicarbazide) Impurity_ID->SM Precursor MW Other Other Byproduct (e.g., Oxadiazole) Impurity_ID->Other Other MW Fix_Isomer Root Cause: Acidic Conditions Solution: Use NaOH/KOH for cyclization, ensure no acid carryover. Isomer->Fix_Isomer Fix_SM Root Cause: Incomplete Reaction Solution: Increase reflux time/temp, check base concentration. SM->Fix_SM Fix_Other Root Cause: Oxidative Conditions Solution: Use pure solvents, avoid harsh dehydrating agents. Other->Fix_Other

Caption: A logical workflow for diagnosing and solving synthesis impurities.

Section 4: Data & Characterization Tables

Table 1: Influence of pH on Cyclization Product
Reaction Condition (Medium)Major Heterocyclic ProductReference(s)
Alkaline (e.g., NaOH, KOH) 4,5-Dialkyl-4H-1,2,4-triazole-3-thione (Desired) [8],[10]
Acidic (e.g., H₂SO₄, HCl) 5-Alkyl-2-(Alkylamino)-1,3,4-thiadiazole (Byproduct)[8],[9]
Table 2: Key ¹H NMR Signals for Product and Byproduct Identification
Compound TypeKey Proton SignalTypical Chemical Shift (δ, ppm) in DMSO-d₆NotesReference(s)
4H-1,2,4-Triazole-3-thione (Product)N-H (Thione)13.0 - 14.0Single, often broad proton signal at very low field.[5],[14]
1,3,4-Thiadiazole (Byproduct)-NH₂ (Amino)7.0 - 8.0Signal for two protons, typically in the aromatic region.[7]

References

  • Benchchem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. Retrieved from BenchChem Technical Support. 8

  • Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. National Institutes of Health. 5

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. 1

  • ResearchGate. (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Request PDF. 10

  • Karabacak, T., et al. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online. 14

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). 9

  • Benchchem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Retrieved from BenchChem Technical Support. 3

  • Benchchem. (n.d.). preventing byproduct formation in thiosemicarbazide cyclization. Retrieved from BenchChem Technical Support. 11

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. 4

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 7

  • Nadeem, H., et al. (2013). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. 15

  • Mojzych, M., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. 6

  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure. 16

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. 17

Sources

Technical Support Center: Purification of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this document synthesizes technical expertise and practical insights to address common purification hurdles.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a triazole ring, a thiol group, and alkyl substituents. Its purification is influenced by several factors:

  • Thiol Group (SH): This group is acidic and can be deprotonated in the presence of a base to form a thiolate salt, which is often more soluble in aqueous solutions. This property is crucial for purification strategies involving acid-base extractions.

  • Tautomerism: The molecule can exist in thione-thiol tautomeric forms. This can affect its reactivity and spectroscopic characterization.

  • Polarity: The presence of the triazole ring and the thiol group makes it a polar molecule, influencing its solubility in various organic solvents.

  • Potential for Oxidation: The thiol group can be susceptible to oxidation, leading to the formation of disulfide byproducts, especially in the presence of air or oxidizing agents.

II. Common Impurities in the Synthesis of this compound

The synthesis of 1,2,4-triazole-3-thiols often involves the cyclization of substituted thiosemicarbazides.[1] This process can lead to several impurities:

  • Unreacted Starting Materials: Such as the corresponding carboxylic acid hydrazide and ethyl isothiocyanate.

  • Thiosemicarbazide Intermediate: Incomplete cyclization will result in the presence of the 1,4-substituted thiosemicarbazide.

  • Isomeric Byproducts: Depending on the reaction conditions, other triazole isomers might form.

  • Oxidation Products: Dimerization via disulfide bond formation can occur.

  • Complex By-products: The synthesis can sometimes yield a "complex, difficult-to-separate mixture of by-products".[2]

III. Troubleshooting Guide: Purification of this compound

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Question 1: My crude product is a colored, oily residue. How can I isolate the solid product?

Probable Cause: The presence of unreacted starting materials, low molecular weight byproducts, and residual solvent can result in an oily product. Colored impurities often arise from side reactions or decomposition.

Solution:

  • Initial Workup: Begin by triturating the oily residue with a non-polar solvent like hexanes or diethyl ether. This will often help to precipitate the more polar triazole-thiol while dissolving non-polar impurities.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 2 M potassium hydroxide solution) to deprotonate the thiol and transfer the product into the aqueous layer as its salt.[2]

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any remaining neutral or basic impurities.

    • Treat the aqueous layer with activated charcoal to remove colored impurities.[2]

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 0.5 M HCl) to a pH of ~6 to re-precipitate the purified product.[2]

    • Filter the resulting solid, wash with cold water, and dry thoroughly.

Question 2: After recrystallization, my product's melting point is still broad, and NMR analysis shows persistent impurities. What should I do?

Probable Cause: The chosen recrystallization solvent may not be optimal for separating the product from closely related impurities like isomers or the thiosemicarbazide intermediate.

Solution:

  • Solvent System Screening:

    • Systematically test different solvent systems for recrystallization. Ethanol, ethanol-water mixtures, and DMF/water are commonly used for triazole-thiol derivatives.[3][4]

    • A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is a more effective method for separating compounds with similar polarities.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.

Question 3: I suspect my product is degrading during purification. How can I minimize this?

Probable Cause: The thiol group is susceptible to air oxidation, especially at elevated temperatures or in the presence of base.

Solution:

  • Inert Atmosphere: Perform purification steps, particularly those involving heating or prolonged stirring in basic solutions, under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Heat: Use the minimum amount of heat necessary for dissolution during recrystallization to avoid thermal degradation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Prompt Processing: Avoid leaving the compound in solution for extended periods.

IV. Step-by-Step Purification Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 2 M aqueous solution of potassium hydroxide. Collect the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.

  • Washing: Wash the combined aqueous layers with diethyl ether to remove non-polar impurities.

  • Decolorization: If the aqueous solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes. Filter the solution to remove the charcoal.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 0.5 M HCl with stirring until the pH reaches ~6. A precipitate should form.

  • Isolation: Filter the solid product, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

  • Recrystallization: Dissolve the dried solid in a minimal amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Final Isolation: Filter the recrystallized product, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using different ratios of hexanes and ethyl acetate to determine the optimal mobile phase for separation.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? Pure 1,2,4-triazole-3-thiol derivatives are typically white or pale yellow crystalline solids.[5]

Q2: How can I confirm the purity of my final product? Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q3: How should I store the purified compound? Due to the potential for oxidation of the thiol group, it is best to store this compound in a cool, dark, and dry place under an inert atmosphere if possible.

Q4: Can I use other bases for the acid-base extraction? Yes, other bases like sodium hydroxide or sodium carbonate can be used. However, potassium hydroxide is a common choice.[2] The key is to use a base that is strong enough to deprotonate the thiol and form a water-soluble salt.

VI. Visualizing the Purification Workflow

PurificationWorkflow cluster_crude Crude Product cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (Alternative) cluster_pure Pure Product Crude Crude Oily Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with 2M KOH Dissolve->Extract Wash Wash with Ether Extract->Wash Charcoal Treat with Activated Charcoal Wash->Charcoal Precipitate Acidify with HCl to Precipitate Charcoal->Precipitate FilterDry Filter and Dry Precipitate->FilterDry Recrystallize Recrystallize from Ethanol/Water FilterDry->Recrystallize Column Silica Gel Column (Hexanes/EtOAc) FilterDry->Column If impurities persist Pure Pure this compound Recrystallize->Pure Column->Pure

Caption: Purification workflow for this compound.

VII. Summary of Purification Solvents

Purification StepSolvent/ReagentPurpose
TriturationHexanes or Diethyl EtherTo solidify an oily product and remove non-polar impurities.
Acid-Base ExtractionEthyl Acetate, 2M KOH, 0.5M HClTo separate the acidic product from neutral and basic impurities.
DecolorizationActivated CharcoalTo remove colored byproducts.
RecrystallizationEthanol, Water, DMFTo further purify the solid product based on solubility differences.
Column ChromatographySilica Gel, Hexanes, Ethyl AcetateFor separation of compounds with similar polarities.

VIII. References

  • Krasovska, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8009. [Link]

  • Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 40(1). [Link]

  • Al-Azzawi, S. A. R. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 560-564.

  • Jonušytė, S., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9390. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Triazole-Thiol Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the key synthetic steps in heterocyclic chemistry: the cyclization to form 1,2,4-triazole-3-thiol derivatives. Low yields in this reaction can be a significant bottleneck, and this guide offers a structured, causality-driven approach to diagnosing and resolving common issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding low yields in triazole-thiol cyclization.

Q1: My triazole-thiol cyclization reaction has a very low yield or isn't working at all. What are the most common initial culprits?

Low or no yield in a triazole-thiol synthesis typically points to one of several critical areas: the quality of the starting materials, the reaction conditions (especially base and temperature), or the purity of the solvent. The primary synthetic route involves the cyclization of a thiosemicarbazide intermediate, often formed from a hydrazide and an isothiocyanate.[1][2] The success of the subsequent base-mediated cyclization is highly dependent on these factors.

Q2: How critical is the purity of my thiosemicarbazide intermediate?

The purity of the thiosemicarbazide intermediate is paramount. Impurities can interfere with the cyclization process, leading to unwanted side reactions and a messy product mixture. It is often beneficial to purify the thiosemicarbazide before proceeding with the cyclization step.

Q3: Can the choice of base and solvent significantly impact the reaction outcome?

Absolutely. The selection of the base and solvent system is one of the most influential factors in a triazole-thiol cyclization.[3] A common method for cyclization is heating the thiosemicarbazide intermediate in the presence of a base like sodium hydroxide or sodium carbonate.[1] The solubility of the thiosemicarbazide in the chosen solvent can dramatically affect the reaction rate and yield. For instance, ethanol is often a better choice than acetonitrile due to the higher solubility of thiosemicarbazide.[3]

Q4: What are the typical reaction conditions for a successful triazole-thiol cyclization?

While optimal conditions can vary based on the specific substrates, a common starting point is to reflux the thiosemicarbazide intermediate in an aqueous or alcoholic solution with a suitable base. For example, heating a solution of 1-formyl-3-thiosemicarbazide and sodium hydroxide in water on a steam bath is a reported method.[4]

Q5: Are there alternative synthetic strategies I should consider if the standard base-catalyzed cyclization of a thiosemicarbazide is failing?

Yes, several other methods exist. One notable approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[5][6] This method proceeds through an acylation step followed by cyclodehydration.[5][6] Another strategy involves heating thiosemicarbazide with formamide.[7]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving low yields.

Problem 1: Reaction Stalls with Unreacted Thiosemicarbazide Intermediate

If you observe a significant amount of your starting thiosemicarbazide after the reaction period, consider the following:

Possible Cause: Insufficient Base Strength or Concentration

The cyclization is a base-catalyzed dehydration reaction. If the base is not strong enough or is used in insufficient quantity, the reaction may not proceed to completion.

Troubleshooting Steps:

  • Increase Base Equivalents: Incrementally increase the molar equivalents of your base (e.g., from 1.1 eq to 1.5 or 2.0 eq of NaOH or KOH).

  • Switch to a Stronger Base: If using a weaker base like sodium carbonate, consider switching to sodium hydroxide or potassium hydroxide.

  • Ensure Homogeneity: If the base is not fully dissolved, it cannot effectively catalyze the reaction. Ensure your reaction mixture is well-stirred and the base is soluble in your chosen solvent.

Possible Cause: Inadequate Reaction Temperature or Time

Cyclization reactions often require sufficient thermal energy to overcome the activation barrier.

Troubleshooting Steps:

  • Increase Temperature: If the reaction is being run at a moderate temperature, try increasing it to the reflux temperature of the solvent.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend it and continue monitoring.

Problem 2: Formation of Multiple Products and Purification Difficulties

A complex reaction mixture with multiple spots on a TLC plate indicates the presence of side reactions.

Possible Cause: Competing Cyclization Pathways (Formation of 1,3,4-Thiadiazoles)

A common side reaction in the synthesis of 1,2,4-triazole-3-thiols is the formation of the isomeric 1,3,4-thiadiazole. The reaction conditions, particularly the pH, can influence the cyclization pathway. Acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while basic conditions typically yield the desired 1,2,4-triazole-3-thiol.[8][9]

Troubleshooting Workflow for Competing Cyclization

G cluster_0 Problem: Low Yield, Multiple Products Start Low yield of 1,2,4-triazole-3-thiol Check_pH Analyze Reaction Conditions: Is the medium acidic? Start->Check_pH Acid_Pathway Acidic conditions favor 1,3,4-thiadiazole formation. Check_pH->Acid_Pathway Yes Base_Pathway Basic conditions favor 1,2,4-triazole-3-thiol formation. Check_pH->Base_Pathway No/Unsure Optimize_Base Action: Ensure strongly basic conditions. - Use NaOH or KOH. - Increase base concentration. Acid_Pathway->Optimize_Base Base_Pathway->Optimize_Base Verify_Product Characterize side products (NMR, MS) to confirm 1,3,4-thiadiazole structure. Optimize_Base->Verify_Product Result Improved yield of desired 1,2,4-triazole-3-thiol isomer. Verify_Product->Result

Caption: Troubleshooting workflow for isomeric byproduct formation.

Experimental Protocol: Shifting Equilibrium to the Desired Triazole

  • Reaction Setup: In a round-bottom flask, dissolve the thiosemicarbazide intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or water).

  • Base Addition: Add a 2N solution of sodium hydroxide (2.0 - 3.0 eq).[8]

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.[8]

  • Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent like ethanol.[4]

Possible Cause: Degradation of Starting Materials or Product

The thiol group in the product can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degas Solvents: Before use, degas the solvent by sparging with an inert gas.

Problem 3: Poor Solubility of Starting Materials

If your thiosemicarbazide intermediate has poor solubility in the reaction solvent, it can lead to a sluggish and incomplete reaction.

Possible Cause: Inappropriate Solvent Choice

The polarity and protic nature of the solvent play a crucial role.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your starting material in a range of solvents. Protic solvents like ethanol and water are often good choices.[3]

  • Co-solvent System: Consider using a co-solvent system to improve solubility. For example, a mixture of ethanol and water can be effective.

  • Phase-Transfer Catalyst: In cases of very poor solubility, a phase-transfer catalyst might be beneficial, although this is less common for this specific reaction.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing triazole-thiol cyclization.

ParameterRecommended Range/OptionsRationale & Key Considerations
Base NaOH, KOH, Na2CO3Stronger bases (NaOH, KOH) are often more effective.[8]
Solvent Ethanol, Water, DMF, DMSOSolvent choice impacts reactant solubility. Ethanol often provides good solubility for thiosemicarbazides.[3]
Temperature Room Temp. to RefluxHigher temperatures generally increase the reaction rate, but can also lead to degradation.
Reaction Time 1 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Visualizing the General Reaction Mechanism

The following diagram illustrates the general base-catalyzed cyclization of a thiosemicarbazide to a 1,2,4-triazole-3-thiol.

G Thiosemicarbazide Thiosemicarbazide Deprotonation Deprotonation Thiosemicarbazide->Deprotonation Base (OH-) Intramolecular\nNucleophilic Attack Intramolecular Nucleophilic Attack Deprotonation->Intramolecular\nNucleophilic Attack Cyclized Intermediate Cyclized Intermediate Intramolecular\nNucleophilic Attack->Cyclized Intermediate Dehydration Dehydration Cyclized Intermediate->Dehydration -H2O 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Dehydration->1,2,4-Triazole-3-thiol

Caption: Generalized mechanism of triazole-thiol cyclization.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024-06-14).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025-11-16).
  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - MDPI. (2024-06-24).
  • The effects of solvent and base on yields of triazole-thiols 2a-b - ResearchGate.
  • optimization of reaction conditions for triazole-thiol synthesis - Benchchem.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI.
  • 1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.
  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties - Sci-Hub.
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. (2025-08-09).

Sources

preventing degradation of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. The integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability of this compound, preserving its purity and reactivity for your critical applications.

Section 1: The Core Challenge: Understanding the Instability of Triazole Thiols

The chemical structure of this compound contains two key features that dictate its stability: a stable 1,2,4-triazole aromatic ring and a reactive thiol (-SH) group.[1][2] While the triazole ring itself is robust under typical storage conditions, the thiol group is highly susceptible to environmental factors.

FAQ: What is the primary cause of degradation for this compound during storage?

The principal degradation pathway is the oxidation of the thiol group.[3] In the presence of atmospheric oxygen, two thiol molecules can readily couple to form a disulfide dimer. This oxidation is often the primary source of impurity formation in thiol-containing reagents over time. This process is autocatalytic and can be accelerated by exposure to light, moisture, and elevated temperatures.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Degradation Product mol1 Molecule 1 (this compound) dimer Disulfide Dimer mol1->dimer Oxidation mol2 Molecule 2 (this compound) mol2->dimer O2 O₂ (Air) O2->dimer

Caption: Primary degradation pathway via oxidative dimerization.

FAQ: Does this compound exist in other forms?

Yes, the thiol group exists in a tautomeric equilibrium with its thione (C=S) form.[1] In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant. While this tautomerism influences the electronic properties of the ring, the susceptibility of the thiol/thione group to oxidation remains the primary stability concern under normal storage conditions.

Section 2: Recommended Storage Protocols

Proper storage is not merely a suggestion but a critical component of experimental design. The goal is to create an environment that minimizes exposure to oxygen, moisture, light, and extreme temperatures.

FAQ: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored according to the following guidelines. These are based on best practices for handling air-sensitive reagents.[4][5][6]

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the kinetic rate of oxidative degradation. For indefinite storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen) CRITICAL: Oxygen is the primary driver of disulfide formation.[3] Storing under an inert atmosphere directly prevents this oxidative pathway.
Light Exposure Protect from Light (Amber Vial) Light, particularly UV, can provide the energy to initiate and accelerate photo-oxidation reactions.[4]
Moisture Keep Dry (Desiccated) Moisture can facilitate oxidative processes. Ensure the compound is stored in a dry environment, and consider storing the vial within a desiccator.[7][8]
Container Tightly Sealed Glass Vial Prevents ingress of atmospheric oxygen and moisture. Specialized packaging like Sure/Seal™ bottles are ideal for repeated access.[6][9]

FAQ: I need to store the compound in a solution for my experiments. What is the best practice?

Stock solutions are inherently less stable than the solid compound. Whenever possible, prepare solutions fresh for each experiment.[1] If a solution must be stored, follow these steps to maximize its shelf-life:

  • Solvent Choice: Use a dry, high-purity, aprotic solvent. Before use, degas the solvent thoroughly by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Storage: Aliquot the solution into smaller, single-use volumes in amber vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.

  • Temperature: Store frozen at -20°C or -80°C.[1]

Section 3: Troubleshooting Common Storage-Related Issues

Q1: After several months in storage, my compound's purity has dropped, and it shows reduced efficacy in my assay. What likely happened?

This is a classic sign of oxidative degradation. The most probable cause is that the compound was exposed to air during storage or handling. The formation of the disulfide dimer reduces the concentration of the active thiol monomer, leading to lower purity and apparent efficacy. Review your storage protocol to ensure a consistent inert atmosphere was maintained.

Q2: I'm running an HPLC analysis of my stored compound and see a new, broader peak appearing at a later retention time. What could this be?

This observation is highly consistent with the formation of the disulfide dimer. Dimers are larger and often less polar than their corresponding monomers, which typically results in a longer retention time on reverse-phase HPLC columns. To confirm, you can analyze your sample by LC-MS; the mass of the new peak should correspond to (2 × M - 2H), where M is the molecular weight of the parent compound.

Q3: The color of my solid white powder has slightly yellowed over time. Is it still usable?

A change in color or physical appearance is a strong indicator of chemical change. While slight discoloration may not always correlate with a significant drop in purity, it warrants investigation. We recommend running a purity analysis (e.g., HPLC or NMR) to quantify the level of degradation before using the material in a critical experiment. The yellowing may be due to the formation of minor oxidized byproducts.

Section 4: Experimental Workflows for Ensuring Compound Integrity

Trust in your results begins with trust in your reagents. These protocols provide a framework for proper handling and stability validation.

Protocol 1: Workflow for Handling and Aliquoting

This workflow minimizes exposure to the atmosphere, preserving the compound's integrity from the moment the primary container is opened. The use of a glovebox is highly recommended.[4]

G start Start: Receive Compound glovebox 1. Transfer sealed vial into inert atmosphere glovebox. start->glovebox equilibrate 2. Allow vial to reach glovebox temperature (prevents condensation). glovebox->equilibrate weigh 3. Weigh desired amount into appropriate tared vial. equilibrate->weigh seal_parent 4. Backfill parent vial with inert gas, seal tightly, and return to storage. weigh->seal_parent dissolve 5. Dissolve aliquot in previously degassed solvent. weigh->dissolve aliquot 6. Dispense into single-use amber vials. dissolve->aliquot flush_seal 7. Flush headspace of each aliquot vial with inert gas and seal tightly. aliquot->flush_seal store 8. Transfer sealed aliquots to designated cold storage (e.g., -20°C freezer). flush_seal->store end End: Aliquots Ready for Use store->end

Caption: Recommended workflow for handling air-sensitive thiol compounds.
Protocol 2: Performing a Simple Stability Study

If you intend to store the compound under specific conditions (e.g., in a particular buffer for an assay), it is crucial to determine its stability window. A time-course study using a stability-indicating HPLC method is the gold standard.[1]

Objective: To quantify the rate of degradation of this compound under your specific experimental conditions.

Methodology:

  • Prepare Sample: Prepare a solution of the compound at the desired concentration and in the exact buffer or solvent to be tested.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample by HPLC. Record the peak area of the parent compound. This is your 100% reference point.

  • Store: Store the solution under the conditions you wish to test (e.g., 4°C on the benchtop, room temperature in the autosampler).

  • Time Points: Analyze the sample at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: At each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Note the appearance and increase of any new peaks (degradants).

Sample Data Logging Table:

Time PointStorage ConditionParent Peak Area% Parent RemainingDegradant Peak AreaObservations
0 hrFreshly Prepared1,500,000100%0Clear, colorless
2 hr25°C, on bench1,485,00099%12,000-
8 hr25°C, on bench1,350,00090%145,000-
24 hr25°C, on bench1,125,00075%350,000Solution slightly hazy

Section 5: Summary of Best Practices (Do's and Don'ts)

  • DO store the solid compound under a dry, inert atmosphere (Argon or Nitrogen).

  • DO store at refrigerated (2-8°C) or frozen (-20°C) temperatures.

  • DO use amber vials to protect the compound from light.

  • DO prepare solutions fresh whenever possible using degassed solvents.

  • DO validate the stability of the compound in your specific assay buffers if solutions are to be used over several hours.

  • DON'T store the compound in a standard freezer or refrigerator without flushing the container with inert gas.

  • DON'T repeatedly open the main stock bottle on the open bench.

  • DON'T assume the compound is stable in aqueous or protic solutions for extended periods without validation.

  • DON'T use material that has changed its physical appearance without first verifying its purity.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazole-5-thiol.
  • BenchChem. (2025). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry.
  • Ossila. (n.d.). How to Store and Handle Air Sensitive Compounds.
  • Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-.
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134.
  • BuyersGuideChem. (n.d.). This compound | C5H9N3S.
  • Iaroshenko, V. O., et al. (2021).
  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Singh, R. K., et al. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
  • Hrytsenko, I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • Ali, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • Bakulev, V. A., et al. (2023).
  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. EURL-SRM.
  • Tsoupras, A., et al. (2023). A Review of the Analytical Methods for the Determination of 4(5)
  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Technical Support Center: Spectroscopic Analysis of 4H-1,2,4-triazole-3-thiol Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the spectroscopic analysis of 4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing the tautomeric forms of these versatile heterocyclic compounds. The inherent thione-thiol tautomerism of this scaffold presents unique challenges in spectroscopic interpretation. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 4H-1,2,4-triazole-3-thiol?

A: The compound primarily exists in a dynamic equilibrium between two tautomeric forms: the thione form (4H-1,2,4-triazole-3-thione) and the thiol form (1,2,4-triazole-3-thiol). This equilibrium, known as thione-thiol tautomerism, involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.

NMR_Troubleshooting Start S-H proton signal absent in ¹H NMR CheckSolvent Is the solvent DMSO-d₆? Start->CheckSolvent UseDMSO Action: Re-run in fresh, high-purity DMSO-d₆. CheckSolvent->UseDMSO No CheckDrying Is the sample/solvent rigorously dry? CheckSolvent->CheckDrying Yes UseDMSO->CheckDrying DrySample Action: Dry sample under high vacuum. Use fresh solvent. CheckDrying->DrySample No LowTemp Action: Acquire spectrum at low temperature (e.g., 273K to 233K). CheckDrying->LowTemp Yes DrySample->LowTemp Success Result: S-H proton signal likely resolved. LowTemp->Success

Caption: Workflow for resolving an absent S-H proton signal in NMR.

Q: My ¹³C NMR spectrum shows a very weak signal for the C=S carbon, or it's missing entirely. How can I confirm its presence?

A: This is due to the nature of the C=S carbon. It is a quaternary carbon (no attached protons), which has a very long spin-lattice relaxation time (T₁). In standard ¹³C NMR experiments with short delay times, this carbon does not have enough time to relax back to its equilibrium state between pulses, resulting in a weak or absent signal.

Troubleshooting Protocol:

  • Increase Relaxation Delay (d1): The most effective solution is to increase the relaxation delay between scans. A delay of 5-10 seconds is often sufficient.

  • Adjust Pulse Angle: Using a smaller flip angle (e.g., 30-45°) instead of the standard 90° can also help improve signal intensity for carbons with long T₁ values.

  • Increase Number of Scans: While it won't solve the relaxation problem directly, a significantly larger number of scans will improve the overall signal-to-noise ratio, potentially making the weak signal visible.

| Table 1: Characteristic NMR Signals for Tautomer Identification [1][2][3]| | :--- | :--- | :--- | | Tautomer | ¹H NMR Signal (in DMSO-d₆) | ¹³C NMR Signal (in DMSO-d₆) | | Thione | N-H proton: δ 13-14 ppm (broad singlet) | C=S carbon: δ ~169 ppm | | Thiol | S-H proton: δ 3-4 ppm (often very broad or unobserved) | C-SH carbon: Lower chemical shift than C=S |

Infrared (IR) Spectroscopy
Q: How can I definitively distinguish the thione and thiol forms in my solid-state IR spectrum?

A: The key is to look for the presence or absence of characteristic stretching vibrations. The thione form has a distinct N-H bond and a C=S double bond, while the thiol form has a unique S-H bond and a C=N double bond within the ring.

| Table 2: Key IR Absorption Bands for Tautomer Discrimination [1]| | :--- | :--- | :--- | | Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) | | N-H stretch | 3100–3460 (strong, often broad) | Absent | | S-H stretch | Absent | 2550–2650 (weak, sharp) | | C=N stretch (ring) | 1560–1650 | Present, may shift slightly | | N-C=S stretch | 1250–1340 | Absent | | N=C-S stretch | Absent | 1180–1230 |

Experimental Insight: Since the thione form is predominant in the solid state, you should expect to see a strong, broad N-H stretch and a clear N-C=S band. The absence of a weak S-H stretch around 2550 cm⁻¹ is strong evidence against the presence of a significant thiol population. [1]

UV-Vis Spectroscopy
Q: The λₘₐₓ of my compound shifts when I change solvents. Does this relate to the tautomerism?

A: Yes, this phenomenon is called solvatochromism and it is directly linked to the tautomeric equilibrium. The thione and thiol tautomers have different electronic systems. The thione form contains a C=S chromophore which typically has an n→π* transition at a longer wavelength. [2]As you increase solvent polarity, the more polar thione form is stabilized, which can lead to a shift in the absorption maximum. While qualitative, observing these shifts provides strong evidence for the existence of a tautomeric equilibrium in solution. [4][5]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Q: Can I separate the tautomers by HPLC? And how can I use MS to identify them if they have the same mass?

A: Yes, HPLC-MS is a powerful technique for studying this equilibrium.

HPLC Separation: The thione form is more polar than the thiol form. Therefore, using a reversed-phase column (e.g., C18), the thione tautomer will typically have a shorter retention time than the less polar thiol tautomer. [9]By changing the solvent composition (e.g., water/acetonitrile ratio), you can modulate the retention times and potentially quantify the ratio of the two forms under those specific chromatographic conditions. [4] Mass Spectrometry Identification: While both tautomers have the identical mass-to-charge ratio (m/z), they can be distinguished using tandem mass spectrometry (MS/MS). [1]1. Isolate the Precursor Ion: In the mass spectrometer, isolate the parent ion [M+H]⁺ for each of the two peaks separated by HPLC. 2. Collision-Induced Dissociation (CID): Fragment the isolated ions by colliding them with an inert gas. 3. Analyze Fragmentation Patterns: The thione and thiol tautomers will often produce different fragment ions due to their distinct bond arrangements. Analyzing these unique fragmentation patterns allows for unambiguous identification of each tautomer. [1][10]This has been successfully used to discriminate between the two forms with high sensitivity. [11]

References

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]

  • Siwek, A., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 54(9), 1540–1548. [Link]

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • Gümrükçüoğlu, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(5), 374-380. [Link]

  • Pabis, A., et al. (2024). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. [Link]

  • Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • O'Sullivan, D. G., & Sadler, P. W. (1956). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Journal of Chemistry, 34(10), 1349-1357. [Link]

  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

  • Küçükgüzel, I., et al. (2000). 5-Furan-2ylo[6][7][8]xadiazole-2-thiol, 5-Furan-2yl-4H [1][7][8]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 5(5), 539-548. [Link]

  • Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society. [Link]

  • Jawad, M. M., et al. (2018). Mesogenic materials incorporating 4H-1,2,4-triazol-3-thiol moiety: Synthesis, characterization and liquid crystals study. Journal of Molecular Structure, 1171, 836-843. [Link]

  • Capoferri, L., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7933. [Link]

  • Al-Obaidi, A. S. M., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Siwek, A., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PubMed. [Link]

  • Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. [Link]

  • Galstyan, A., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Siwek, A., et al. (2016). (PDF) Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

  • Oxford Academic. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. [Link]

Sources

Technical Support Center: Enhancing Triazole Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in early-stage drug discovery: the poor aqueous solubility of triazole derivatives. This document is designed to provide you with the expertise and validated protocols needed to ensure the reliability and reproducibility of your biological assays.

Introduction: The Solubility Challenge with Triazole Derivatives

Triazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] However, their often rigid and heteroaromatic structures can lead to poor solubility in aqueous media, which is a significant hurdle for accurate biological evaluation.[4][5] Poor solubility can result in an underestimation of a compound's true potency, leading to the premature termination of promising drug candidates. This guide will walk you through a systematic approach to identifying and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the solubility of triazole derivatives.

Q1: My triazole derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The most immediate and common approach is the use of a co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for in vitro assays due to its broad solubilizing power.[4] However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 1%, and ideally below 0.5%) as it can be toxic to cells and may interfere with your assay.[4]

Q2: I'm seeing precipitation of my compound in the assay plate over time. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. This often occurs when a stock solution (usually in 100% DMSO) is diluted into an aqueous buffer. The compound may initially appear to be in solution, but it is in a thermodynamically unstable supersaturated state and will precipitate over time. This will lead to a lower effective concentration of your compound and unreliable results.

Q3: Can I just sonicate my sample or heat it to get it to dissolve?

A3: While sonication and gentle heating can sometimes help to dissolve a compound, these are often temporary solutions and may not address the underlying insolubility. The compound may recrystallize or precipitate upon cooling to the assay temperature. Furthermore, excessive heat can degrade your compound. It is more effective to address the formulation of your compound.

Q4: How does pH affect the solubility of my triazole derivative?

A4: The pH of your assay buffer can significantly impact the solubility of your triazole derivative, especially if it has ionizable functional groups.[6] Triazoles themselves are weakly basic.[7][8] If your compound has acidic or basic moieties, adjusting the pH of the buffer to a range where the compound is ionized will generally increase its solubility. For example, a basic compound will be more soluble at a lower pH where it is protonated.

In-Depth Troubleshooting Guide

If the initial use of a co-solvent does not resolve your solubility issues, a more systematic approach is required. This section provides a step-by-step guide to troubleshooting and improving the solubility of your triazole derivatives.

Step 1: Compound Characterization and Purity Check

Before investing significant effort in formulation development, it is essential to verify the integrity of your compound.

  • Purity Analysis: Impurities can sometimes be the cause of poor solubility or may interfere with the assay. Verify the purity of your compound using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.[4]

  • Solid-State Characterization: The crystalline form (polymorphism) of a compound can significantly impact its solubility. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can provide insights into the solid state of your compound.

Step 2: Systematic Solubility Assessment

A systematic assessment of your compound's solubility in various solvents and buffers is a critical next step.

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility.

    • Kinetic solubility is a measure of how quickly a compound dissolves and is often assessed by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.

    • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. The "shake-flask" method is a standard approach to determine thermodynamic solubility.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of your triazole derivative to a known volume of the desired solvent or buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Step 3: Formulation Strategies for Improved Solubility

If your compound has intrinsically low aqueous solubility, various formulation strategies can be employed to enhance its concentration in your biological assays.

A. Co-solvents and Surfactants

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used.[9] It is crucial to test the tolerance of your specific assay to each co-solvent.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[5] Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are commonly used in biological assays.[10]

B. pH Adjustment

As mentioned in the FAQs, for ionizable triazole derivatives, adjusting the pH of the buffer can be a highly effective way to improve solubility.[6] Create a pH-solubility profile by measuring the solubility of your compound across a range of pH values.

C. Use of Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic drug molecule from the aqueous environment and increasing its apparent solubility.[2][11]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[10][14]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow for Cyclodextrin Formulation

G cluster_prep Preparation cluster_process Complexation cluster_analysis Analysis & Use Triazole Triazole Derivative Mix Mix in Aqueous Buffer Triazole->Mix Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Mix Equilibrate Equilibrate (Stir/Sonicate) Mix->Equilibrate Filter Filter (0.22 µm) to remove undissolved compound Equilibrate->Filter Assay Use in Biological Assay Filter->Assay

Caption: Workflow for preparing triazole-cyclodextrin inclusion complexes.

D. Nanoparticle-Based Formulations

For particularly challenging compounds, especially for in vivo studies, nanoparticle-based drug delivery systems can be employed. These systems encapsulate the drug in a nanocarrier, improving its solubility and bioavailability.[15][16][17]

  • Types of Nanoparticles:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18]

    • Polymeric Nanoparticles: Made from biodegradable polymers such as PLGA or chitosan.[19][20]

    • Nanosuspensions: Crystalline drug particles with a size in the nanometer range, stabilized by surfactants or polymers.

Data Summary: Common Solubilizing Agents

Agent Type Examples Typical Starting Concentration Mechanism of Action Considerations
Co-solvents DMSO, Ethanol, PEG 400< 1% (v/v) in final assayIncreases the polarity of the bulk solvent.Potential for assay interference and cytotoxicity at higher concentrations.[4]
Surfactants Tween® 80, Pluronic® F-1270.01 - 0.1% (w/v)Micellar encapsulation of the hydrophobic compound.[5][10]Can interfere with membrane-based assays or protein activity.
Cyclodextrins HP-β-CD, SBE-β-CD1 - 5% (w/v)Forms inclusion complexes with the drug molecule.[2][11]High concentrations can have osmotic effects or lead to cholesterol extraction from cell membranes.

Logical Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for addressing the solubility of your triazole derivatives.

G Start Start: Poorly Soluble Triazole Derivative PurityCheck Verify Compound Purity and Stability Start->PurityCheck CoSolvent Attempt Solubilization with Co-solvent (e.g., DMSO <1%) PurityCheck->CoSolvent Pure & Stable Soluble1 Is it soluble and stable? CoSolvent->Soluble1 ProceedAssay1 Proceed to Assay Soluble1->ProceedAssay1 Yes pH_Modification Investigate pH Modification (for ionizable compounds) Soluble1->pH_Modification No Soluble2 Is solubility improved? pH_Modification->Soluble2 ProceedAssay2 Proceed to Assay Soluble2->ProceedAssay2 Yes Excipients Formulate with Excipients (e.g., Cyclodextrins, Surfactants) Soluble2->Excipients No Soluble3 Is solubility improved? Excipients->Soluble3 ProceedAssay3 Proceed to Assay Soluble3->ProceedAssay3 Yes Advanced Consider Advanced Formulations (e.g., Nanoparticles) Soluble3->Advanced No Consult Consult with a Formulation Scientist Advanced->Consult

Caption: Decision tree for improving triazole derivative solubility.

Conclusion

Improving the solubility of triazole derivatives is a critical step in the drug discovery process that requires a systematic and multi-faceted approach. By carefully characterizing your compound, systematically assessing its solubility, and employing appropriate formulation strategies, you can overcome the challenges of poor aqueous solubility and obtain reliable data in your biological assays. This guide provides a framework for troubleshooting and resolving these issues, ultimately enabling you to make more informed decisions about the potential of your drug candidates.

References

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. (2021-11-04). National Institutes of Health.
  • troubleshooting poor biological activity in triazole derivatives. Benchchem.
  • Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. (2025-04-04). Longdom Publishing.
  • Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. (2016-04-30). Ninety Nine Publication.
  • Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. (2023-08-07).
  • CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. (2023-01-18).
  • Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. (2024-04-19). National Institutes of Health.
  • Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025-11-20). Open Exploration Publishing.
  • Preparation and Evaluation of Itraconazole Cyclodextrin Complexes to Enhance their Solubility and Dissolution Parameters. ResearchGate.
  • Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. (2025-08-06). ResearchGate.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). National Institutes of Health.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024-05-23). PubMed.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.
  • Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. RJPT.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • enhancing fluconazole solubility and bioavailability through solid dispersion techniques: evaluation of polyethylene glycol 6000 and sodium carboxymethylcellulose systems using fiber optics. ResearchGate.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023-12-21).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Strategies for the formulation development of poorly soluble drugs via oral route.
  • Solubility of triazole?. (2017-11-02). ResearchGate.
  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2025-08-10). ResearchGate.
  • Formulation strategies for poorly soluble drugs. (2025-07-08). ResearchGate.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024-09-06).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2024-04-04). National Institutes of Health.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • An In-Depth Technical Guide to the Solubility of 5-methyl-1,2,4-triazole-3,4-diamine. Benchchem.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024-10-24). MDPI.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024-10-23). National Institutes of Health.
  • A triazole derivative as a new acid-base indicator. (2025-08-07). ResearchGate.
  • Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.
  • Overcoming low solubility of triazole derivatives in organic synthesis. Benchchem.
  • Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. ResearchGate.

Sources

Technical Support Center: Alkylation of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alkylation of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the nuances of its functionalization is critical for the successful synthesis of novel therapeutic agents.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the alkylation of this specific triazole derivative. The insights provided herein are based on established chemical principles and field-proven experimental observations.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate common side reactions.

Question 1: My reaction is yielding a mixture of S-alkylated and N-alkylated products. How can I improve the regioselectivity for S-alkylation?

Underlying Cause: The this compound molecule possesses multiple nucleophilic sites. In its neutral thione tautomeric form, the nitrogen atoms of the triazole ring can compete with the sulfur atom for the electrophilic alkylating agent.[3][4] In the presence of a base, a thiolate anion is formed, which is a much stronger nucleophile than the thiol group, favoring S-alkylation.[1] However, under certain conditions, N-alkylation can still occur, particularly at the N1 and N2 positions of the triazole ring.[3][5] The regioselectivity is influenced by factors such as the solvent, the nature of the base, the reactivity of the alkylating agent, and the reaction temperature.[4]

Optimization Protocol for Selective S-Alkylation:

  • Base Selection: Employ a base that selectively deprotonates the thiol group to form the thiolate anion.

    • Recommended: Sodium hydroxide (NaOH)[6], potassium hydroxide (KOH)[4], or potassium carbonate (K2CO3)[3][4] are commonly used. For sensitive substrates, milder bases like triethylamine (Et3N) can be effective.[7]

    • Rationale: Stronger bases ensure complete formation of the highly nucleophilic thiolate, which preferentially attacks the alkylating agent.

  • Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the competing sites.

    • Recommended: Polar protic solvents like ethanol[1][6] or water[7] can solvate the thiolate anion and are often effective. Polar aprotic solvents such as DMF or DMSO can also be used and have been shown to favor N-alkylation in some cases of 1,2,3-triazoles, so careful screening is advised.[8]

    • Rationale: Protic solvents can stabilize the thiolate anion through hydrogen bonding, potentially modulating its reactivity in a favorable way for S-alkylation.

  • Temperature Control:

    • Recommended: Conduct the reaction at room temperature or below.[7]

    • Rationale: Lower temperatures generally favor the thermodynamically more stable S-alkylated product over the potentially kinetically favored N-alkylated isomers.

  • Order of Addition:

    • Recommended: First, dissolve the triazole thiol in the chosen solvent, then add the base and stir for a period (e.g., 30 minutes) to ensure complete formation of the thiolate salt before adding the alkylating agent.[1]

    • Rationale: Pre-forming the thiolate minimizes the concentration of the neutral triazole, which is more prone to N-alkylation.

Illustrative Workflow for Selective S-Alkylation:

S_Alkylation_Workflow Start Start: Dissolve Triazole Thiol Add_Base Add Base (e.g., NaOH) Stir to form thiolate Start->Add_Base Add_Alkylating_Agent Add Alkylating Agent (e.g., Alkyl Halide) Add_Base->Add_Alkylating_Agent Reaction Reaction at Controlled Temp. (e.g., Room Temp.) Add_Alkylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Pure S-Alkylated Product Purification->Product

Caption: Optimized workflow for selective S-alkylation.

Question 2: I'm observing a significant amount of a dialkylated byproduct. How can this be prevented?

Underlying Cause: After the initial desired S-alkylation, the resulting S-alkylated triazole still possesses nucleophilic nitrogen atoms in the triazole ring.[3] If an excess of the alkylating agent is used or if the reaction conditions are harsh (e.g., high temperature, prolonged reaction time), a second alkylation can occur on one of the ring nitrogens, leading to a dialkylated product. The N1 and N2 positions are the most likely sites for this second alkylation.[5]

Strategies to Minimize Dialkylation:

  • Stoichiometry Control:

    • Recommended: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent relative to the triazole thiol.

    • Rationale: Limiting the amount of the alkylating agent reduces the probability of a second alkylation event after the initial S-alkylation is complete.

  • Reaction Monitoring:

    • Recommended: Monitor the progress of the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Quenching the reaction as soon as the starting material is consumed will prevent the formation of the dialkylated product over extended reaction times.

  • Temperature Management:

    • Recommended: Maintain a low to moderate reaction temperature.

    • Rationale: Higher temperatures provide the activation energy for the less favorable second alkylation step.

Comparative Table of Reaction Conditions to Control Dialkylation:

ParameterCondition to Favor Mono-S-AlkylationCondition Leading to Dialkylation
Alkylating Agent 1.0 - 1.1 equivalents> 1.5 equivalents
Temperature Room Temperature or belowElevated Temperatures (e.g., reflux)
Reaction Time Monitored until starting material is consumedProlonged reaction time
Question 3: The reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

Underlying Cause: A slow reaction rate or low conversion can be due to several factors, including insufficient activation of the nucleophile, a poorly reactive electrophile, or suboptimal solvent choice.

Troubleshooting Steps for Low Reactivity:

  • Alkylating Agent Reactivity:

    • Recommended: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • Rationale: The leaving group ability of halides follows the trend I- > Br- > Cl-. A better leaving group will accelerate the nucleophilic substitution reaction.

  • Base Strength and Solubility:

    • Recommended: Ensure the chosen base is strong enough to fully deprotonate the thiol and is soluble in the reaction medium. If using an inorganic base like K2CO3 in an organic solvent, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve its efficacy.

    • Rationale: Incomplete deprotonation results in a lower concentration of the highly reactive thiolate anion.

  • Solvent Effects:

    • Recommended: If the reaction is slow in a protic solvent, switching to a polar aprotic solvent like DMF or acetone might increase the rate.[4]

    • Rationale: Polar aprotic solvents solvate the cation of the base but not the thiolate anion, leaving it more "naked" and nucleophilic.

  • Activation with Ultrasound:

    • Recommended: The use of ultrasonic irradiation has been shown to accelerate S-alkylation reactions, often leading to high yields in shorter times at room temperature.[9]

    • Rationale: Ultrasound provides mechanical energy that can enhance mass transfer and accelerate the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound in solution?

In neutral solution, 1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form rather than the thiol form.[4] This is an important consideration as the reactivity of the thione tautomer differs from the thiol tautomer.

Q2: Are there any known incompatible reagents or conditions to be aware of?

Strong oxidizing agents should be avoided as they can oxidize the thiol group to a disulfide or sulfonic acid. Highly acidic conditions may lead to protonation of the triazole ring, deactivating it towards alkylation.

Q3: Can I use this alkylation protocol for other substituted 1,2,4-triazole-3-thiols?

Yes, the general principles and protocols described here are applicable to a wide range of 1,2,4-triazole-3-thiol derivatives.[1][10] However, the electronic and steric effects of the substituents at the N4 and C5 positions may influence the reactivity and regioselectivity, so some optimization for each specific substrate may be necessary.

Competing S-Alkylation vs. N-Alkylation Pathways:

Alkylation_Pathways TriazoleThiol This compound Base + Base - H+ Thiolate Thiolate Anion TriazoleThiol->Thiolate Deprotonation AlkylHalide2 + R-X N_Product N-Alkylated Product (Minor) TriazoleThiol->N_Product SN2 Attack Base->Thiolate AlkylHalide1 + R-X S_Product S-Alkylated Product (Major, under basic cond.) Thiolate->S_Product SN2 Attack AlkylHalide1->S_Product AlkylHalide2->N_Product

Caption: Competing reaction pathways in the alkylation.

References

  • BenchChem. (2025). S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem.
  • Fizer, M., Slivka, M., & Korol, N. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973.
  • Tawfeek, H. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551–555.
  • Li, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Fizer, M., Slivka, M., & Korol, N. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available from: [Link]

  • Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Deligeorgiev, T. G., et al. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 17(5), 843-846.
  • Popiolek, R., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4787.
  • Azizi, N., et al. (2011). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. E-Journal of Chemistry, 8(3), 1144-1148.

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and process development professionals. 1,2,4-triazole derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Scaling up their synthesis from the bench to pilot or manufacturing scale, however, presents unique challenges that require a deep understanding of the reaction mechanism and critical process parameters.

This document provides in-depth, field-proven insights in a practical question-and-answer format to help you navigate common issues, optimize your synthesis, and ensure reproducible results at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols?

There are two predominant and reliable methods for synthesizing this triazole core. The choice between them often depends on the availability of starting materials and the specific substituents at the R¹ and R² positions.

  • Route A: Cyclization of 1,4-Disubstituted Thiosemicarbazides: This is the most common and versatile method. It involves two key steps:

    • Step 1: Reaction of an acid hydrazide (R¹-CO-NHNH₂) with a substituted isothiocyanate (R²-N=C=S) to form a 1,4-disubstituted thiosemicarbazide intermediate.

    • Step 2: Base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide. The use of a base like sodium hydroxide or potassium hydroxide in a refluxing solvent (e.g., ethanol) is typical.[3][4] This step proceeds via the elimination of a water molecule to form the stable triazole ring.

    • Step 1: An acid hydrazide is reacted with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol to form a stable potassium dithiocarbazate salt.[5][6]

    • Step 2: The dithiocarbazate salt is then refluxed with hydrazine hydrate, which acts as the nitrogen source for the N4 position of the triazole ring, leading to cyclization.[6]

Synthetic_Routes A_Start1 Acid Hydrazide (R¹CONHNH₂) A_Inter 1,4-Disubstituted Thiosemicarbazide A_Start1->A_Inter label_A Route A A_Start2 Isothiocyanate (R²NCS) A_Start2->A_Inter A_Final 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol A_Inter->A_Final Base (e.g., NaOH) Reflux B_Start1 Acid Hydrazide (R¹CONHNH₂) B_Inter Potassium Dithiocarbazate Salt B_Start1->B_Inter label_B Route B B_Start2 Carbon Disulfide (CS₂) + KOH B_Start2->B_Inter B_Final 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol B_Inter->B_Final B_Start3 Hydrazine Hydrate B_Start3->B_Final Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Check_Reagents Verify Purity & Stoichiometry of Starting Materials Problem->Check_Reagents Yes Failure Consult Further Literature or Technical Support Problem->Failure No (Initial Check) Check_Conditions Analyze Reaction Conditions: Temp, Time, Mixing Check_Reagents->Check_Conditions Check_Workup Review Isolation & Purification (pH, Solvent, Technique) Check_Conditions->Check_Workup Implement_Change Implement Corrective Action (e.g., Recrystallize, Optimize Temp) Check_Workup->Implement_Change Analyze_Result Analyze Results (TLC, NMR, LCMS) Implement_Change->Analyze_Result Analyze_Result->Problem Issue Persists Success Problem Resolved Analyze_Result->Success Issue Resolved

Caption: A general workflow for troubleshooting synthesis problems.

Q: My overall yield is very low. Where should I start investigating?

A: Low yield can stem from issues in either the thiosemicarbazide formation or the cyclization step. It's crucial to isolate the problem.

  • Plausible Cause 1: Incomplete Thiosemicarbazide Formation. The initial reaction between the acid hydrazide and isothiocyanate may be inefficient.

    • Validation & Solution: Before proceeding to cyclization, confirm the formation of the thiosemicarbazide intermediate. You can do this by taking a small aliquot from the reaction, precipitating the intermediate, and checking its melting point or running a TLC/¹H-NMR. If formation is incomplete, consider extending the reaction time or slightly increasing the temperature. Ensure your starting materials are pure and used in the correct stoichiometry.

  • Plausible Cause 2: Inefficient Cyclization. The conversion of the thiosemicarbazide to the triazole is the most common point of failure.

    • Validation & Solution:

      • Base Concentration: The concentration of the base (e.g., 2N NaOH) is critical. [2]Too little base will result in an incomplete reaction. Too much can lead to hydrolysis of the intermediate or product. Titrate your base solution to confirm its concentration. A typical stoichiometry is using a slight excess of the base relative to the thiosemicarbazide.

      • Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods can degrade the product. Ensure a controlled, steady reflux.

      • Reaction Monitoring: Monitor the reaction's progress using TLC. The disappearance of the thiosemicarbazide spot indicates the reaction is proceeding. The evolution of H₂S is also a good qualitative indicator that cyclization is occurring. [5] Q: I am observing a significant side product. How can I identify and prevent it?

A: The formation of side products is a common issue, especially when using certain reagents or under non-optimal conditions.

  • Plausible Cause: Formation of Thiadiazoles. When using condensing agents like polyphosphate ester (PPE) to react thiosemicarbazides with carboxylic acids, an alternative cyclization can occur, leading to the formation of 1,3,4-thiadiazole derivatives instead of the desired 1,2,4-triazole. [7] * Validation & Solution: Characterize the side product using mass spectrometry and NMR to confirm its structure. To favor triazole formation, modify the reaction conditions. This can include changing the solvent, lowering the reaction temperature, or reducing the reaction time. [7]If the issue persists, switching to the more conventional base-catalyzed cyclization of a pre-formed thiosemicarbazide (Route A) is a reliable strategy.

Q: The final product is difficult to purify and appears oily or discolored.

A: Purification issues often arise from incomplete reactions or improper work-up procedures.

  • Plausible Cause 1: Incorrect pH during Precipitation. 4H-1,2,4-triazole-3-thiols are acidic due to the thiol proton. They are soluble in base as the thiolate salt and precipitate out upon acidification.

    • Validation & Solution: After the reaction, the mixture is typically alkaline. The product is isolated by acidifying the solution with an acid like HCl. [2]Use a pH meter to ensure you are acidifying to a pH of ~2-3 for complete precipitation. Adding acid too quickly can trap impurities. A slow, controlled addition while stirring vigorously is recommended.

  • Plausible Cause 2: Residual Impurities. The crude product may contain unreacted starting materials or colored degradation products.

    • Validation & Solution: Recrystallization is the most effective purification method. Ethanol or ethanol-water mixtures are commonly used solvents. [2][5]If the product is highly discolored, you can perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. Ensure the product is washed thoroughly with cold water after filtration to remove any residual salts.

Experimental Protocols & Data

Protocol: Synthesis of 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Representative Example)

This protocol is adapted from established procedures and illustrates the common base-catalyzed cyclization method. [2] Step 1: Synthesis of 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve furan-2-carbohydrazide (1.26 g, 10 mmol) in 50 mL of absolute ethanol.

  • Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 3:1 ethyl acetate:hexane).

  • After completion, cool the mixture in an ice bath. The white thiosemicarbazide product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. (Typical yield: >90%).

Step 2: Synthesis of 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (scrubber with bleach solution), suspend the dried thiosemicarbazide from Step 1 (2.61 g, 10 mmol) in 50 mL of a 2N aqueous sodium hydroxide solution (100 mmol NaOH).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will dissolve, and the evolution of H₂S gas should be noticeable (rotten egg smell, use caution).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the clear solution with concentrated HCl with stirring until the pH is approximately 2-3. A white solid will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure white crystals. (Typical yield: 60-80%). [2]

Data Summary Table
ParameterRoute A: Thiosemicarbazide CyclizationRoute B: Dithiocarbazate Cyclization
Key Reagents Acid Hydrazide, Isothiocyanate, Base (NaOH)Acid Hydrazide, CS₂, KOH, Hydrazine Hydrate
Intermediate 1,4-Disubstituted ThiosemicarbazidePotassium Dithiocarbazate Salt
Typical Yields 60-80% [2]Generally good, comparable to Route A
Key Advantages Widely applicable, reliable, well-documented. [1][5]Useful when isothiocyanates are unavailable.
Potential Issues Purity of isothiocyanate is crucial.Handling of CS₂ and hydrazine requires extra care.

References

  • Al-Sanea, M. M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8271. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Kaplaushenko, A. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • El-Shehry, M. F., & Abu-Melha, S. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]

  • Goldstein, S. L. (1990). Process for the production of thiocarbohydrazide.
  • El-Shehry, M. F., & Abu-Melha, S. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]

  • Al-Obaydi, A. H. M., & Al-Rawi, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Huliselan, Y. H., et al. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the powerful azide-alkyne cycloaddition reaction and encounter challenges with regioselectivity. Here, we move beyond simple protocols to explain the underlying principles governing isomer formation, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I selectively synthesize the 1,4-disubstituted triazole?

Answer:

The formation of mixed regioisomers is a classic problem associated with the thermal Huisgen 1,3-dipolar cycloaddition.[1][2] At elevated temperatures, the reaction proceeds through a concerted mechanism where the frontier molecular orbitals of the azide and alkyne have similar energy levels for both possible orientations, often resulting in a roughly 1:1 mixture of the 1,4- and 1,5-isomers.[2]

To achieve exclusive formation of the 1,4-disubstituted triazole, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier solution.[1][2][3] This reaction is a cornerstone of "click chemistry" and proceeds under significantly milder conditions (often room temperature) with exceptional regioselectivity.[2][3]

Causality of Selectivity (The "Why"): The high regioselectivity of the CuAAC reaction stems from a fundamentally different, stepwise mechanism compared to the thermal reaction.[4] The key steps involve:

  • Formation of a Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton and activates the alkyne.[1][4][5]

  • Coordination and Cyclization: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. The reaction then proceeds through a six-membered copper metallacycle intermediate.[2][5] DFT (Density Functional Theory) studies suggest that the formation of the C-N bond between the terminal nitrogen of the azide and the more electronegative, less sterically hindered carbon of the alkyne is kinetically favored, leading exclusively to the 1,4-isomer.[1][4][6]

Troubleshooting Protocol: Standard CuAAC Reaction If you are already using a Cu(I) catalyst but still observe poor regioselectivity or low yield, consider the following:

  • Copper Source and Oxidation State: The active catalyst is Cu(I).[3] If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate the Cu(I) species in situ.[1] Inadequate reduction can lead to a sluggish or failed reaction. Ensure your reducing agent is fresh and used in slight excess.

  • Ligand Stabilization: Cu(I) can be unstable and prone to disproportionation or oxidation to the inactive Cu(II) state.[3] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can significantly accelerate the reaction and protect the catalyst.[1][3]

  • Solvent Choice: While the CuAAC reaction is robust and works in a variety of solvents including water, polar aprotic solvents like DMSO or DMF can be effective.[7] For biological applications, aqueous systems are preferred.[2]

Issue 2: My target molecule requires a 1,5-disubstituted triazole. How can I reverse the regioselectivity?

Answer:

While the CuAAC reaction is highly reliable for 1,4-isomers, it is not suitable for synthesizing the 1,5-regioisomer. For this specific outcome, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][2][8] This reaction selectively yields 1,5-disubstituted 1,2,3-triazoles.

Causality of Selectivity (The "Why"): The RuAAC reaction proceeds via a distinct mechanistic pathway that dictates the opposite regioselectivity.[2]

  • Oxidative Coupling: Unlike the CuAAC, the ruthenium catalyst does not form a simple acetylide. Instead, it facilitates an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[1][2]

  • Bond Formation: Within this metallacycle, the initial C-N bond forms between the internal nitrogen of the azide and the substituted carbon of the alkyne.[2]

  • Reductive Elimination: Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[2]

A key advantage of the RuAAC is its ability to tolerate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[2][9]

Troubleshooting Protocol: Standard RuAAC Reaction Common issues in RuAAC reactions often relate to the catalyst and reaction conditions.

  • Catalyst Choice: Pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], are highly effective catalysts for this transformation.[1][9][10]

  • Reaction Temperature: RuAAC reactions often require elevated temperatures (typically 60-100 °C) to proceed efficiently.

  • Inert Atmosphere: Ruthenium catalysts can be sensitive to air. It is advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).

Comparative Summary of Catalytic Systems

FeatureThermal CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Mixture of 1,4- and 1,5-isomers1,4-disubstituted triazole1,5-disubstituted triazole
Regioselectivity PoorExcellentExcellent[8]
Reaction Conditions High Temperature (80-120 °C)Room TemperatureElevated Temperature (60-100 °C)
Alkyne Scope Terminal & InternalTerminal Alkynes OnlyTerminal & Internal Alkynes[2][11]
Mechanism Concerted 1,3-Dipolar CycloadditionStepwise, via Cu-acetylideStepwise, via Oxidative Coupling[1][2]
Catalyst NoneCu(I) source (e.g., CuI, CuSO₄/Ascorbate)Ru(II) source (e.g., Cp*RuCl(PPh₃)₂)

Visualizing the Mechanisms

To better understand the source of regioselectivity, the catalytic cycles for CuAAC and RuAAC are illustrated below.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Cu 1,4-Triazolyl-Cu Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Regenerates Catalyst Product 1,4-Triazole Triazole_Cu->Product + H⁺

Caption: Catalytic cycle for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle RuII [Cp*RuCl] Ruthenacycle Six-membered Ruthenacycle RuII->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R-C≡C-R'' Azide R'-N₃ Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Product->RuII Regenerates Catalyst

Caption: Catalytic cycle for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Advanced Protocols

Protocol 1: Optimized Copper-Catalyzed Synthesis of a 1,4-Disubstituted Triazole

This protocol utilizes an in situ generation of the Cu(I) catalyst and is performed in an aqueous solvent system, making it broadly applicable and environmentally friendly.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: 1:1 mixture of water and t-butanol

Procedure:

  • To a round-bottom flask, add the alkyne (1.0 eq) and the azide (1.1 eq).

  • Add the solvent (1:1 H₂O:tBuOH) to create a solution or a fine suspension.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄ solution. A color change to yellow or orange may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.

Protocol 2: Regioselective Synthesis of a 1,5-Disubstituted Triazole via RuAAC

This protocol describes a general procedure for synthesizing 1,5-disubstituted triazoles using a common ruthenium catalyst.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • [CpRuCl(cod)] or [CpRuCl(PPh₃)₂] (1-2 mol%)

  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (2 mol%).

  • Add the alkyne (1.0 eq) and the azide (1.1 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

References

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central, National Institutes of Health (NIH). [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]

  • On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. ResearchGate. [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Preparations and Procedures International. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, for their anticancer activity. We will objectively compare the performance of various derivatives, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds in oncology research.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique chemical properties, including its dipole character, capacity for hydrogen bonding, and metabolic stability, make it an excellent pharmacophore for interacting with biological targets.[1] Consequently, this moiety is found in a wide range of approved drugs, including antifungal agents like fluconazole and anticancer agents such as letrozole and anastrozole.[2][3]

The incorporation of a thiol/thione group at the 3-position of the triazole ring, along with substitutions at the 4 and 5-positions, has been shown to enhance the biological activity profile, particularly in the context of cancer.[1][3] These molecules often exhibit cytotoxic and antiproliferative effects against various cancer cell lines through mechanisms that can include apoptosis induction and cell cycle arrest.[2][4][5] This guide will dissect the structural features that govern this anticancer activity.

The Core Moiety: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

The general structure of the compounds under investigation is characterized by a central 4H-1,2,4-triazole ring with a thiol group at position 3, and variable substituents at positions 4 (R1) and 5 (R2). The thiol group can exist in tautomeric equilibrium with its thione form. The substituents at the N4 and C5 positions are critical determinants of the molecule's biological activity, influencing factors such as solubility, steric hindrance, and electronic properties, which in turn affect target binding and overall efficacy.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of these compounds is intricately linked to the nature of the substituents at the N4 and C5 positions.

Influence of the N4-Substituent (R1)

The substituent at the N4 position often plays a significant role in modulating the anticancer activity. Studies have shown that both aliphatic and aromatic substitutions can be effective.

  • Aromatic Substituents: The presence of an aromatic ring, such as a phenyl or substituted phenyl group, at the N4 position is a common feature in many active compounds. The electronic nature of the substituents on this phenyl ring can fine-tune the activity. For instance, electron-withdrawing groups may enhance the cytotoxic potential in some cases.

  • Amino Group: An amino (-NH2) group at the N4 position is another key substitution. These 4-amino-1,2,4-triazole derivatives often serve as versatile intermediates for further derivatization, such as the formation of Schiff bases, which can lead to compounds with potent anticancer activity.[6][7]

Influence of the C5-Substituent (R2)

The substituent at the C5 position is equally crucial in defining the biological profile of these triazole derivatives.

  • Aromatic and Heteroaromatic Rings: A variety of aromatic and heteroaromatic rings at the C5 position have been explored. For example, compounds bearing a pyridyl group at this position have demonstrated significant cytotoxic effects against human hepatoma cell lines.[2] The position of the nitrogen atom within the pyridyl ring can also influence activity.

  • Substituted Phenyl Rings: Phenyl rings with different substitution patterns at the C5 position have been extensively studied. The presence of electron-donating groups, such as hydroxyl (-OH), on the phenyl ring has been shown to be favorable for activity in some series of compounds.[8] This is thought to increase hydrogen bonding interactions with target proteins.[9]

Comparative Performance Analysis

To illustrate the SAR principles, the following table summarizes the in vitro cytotoxicity of representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against various cancer cell lines.

Compound IDN4-Substituent (R1)C5-Substituent (R2)Cancer Cell LineIC50 (µM)Reference
1 -Phenyl-2-(phenylamino)ethyl side chain with hydrazoneMDA-MB-231 (Breast)2-17[1]
2 -Cyclohexyl-4-pyridylHepG2 (Liver)Potent[2]
3 -Aryl-4-pyridylHepG2 (Liver)Potent[2]
4 -Amino-Aryl substituted thio-linked hydroxamic acidMDA-MB-231 (Breast)Potent[10]
5 -Amino-Aryl substituted thio-linked hydroxamic acidMCF-7 (Breast)Potent[10]
6 -Amino-Aryl substituted thio-linked hydroxamic acidHCT 116 (Colon)Potent[10]

Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values not always provided in the abstract.

Comparison with a Standard Chemotherapeutic Agent

When compared to standard drugs like 5-fluorouracil (5-FU), some novel 1,3,4-thiadiazole derivatives (structurally related to triazoles) have shown comparable efficacy in inducing cytotoxic effects against HepG2 and MCF-7 cells.[5] This highlights the potential of these heterocyclic scaffolds in developing new anticancer agents.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer effects of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are often attributed to their ability to trigger programmed cell death and interfere with the cell division cycle.

Apoptosis Induction

Several studies have shown that these compounds can induce apoptosis in cancer cells.[2][4] This is often confirmed by observing characteristic morphological changes, DNA fragmentation, and the activation of key apoptotic proteins like caspases. For example, some derivatives have been shown to significantly enhance the activity of caspase-3, a central effector in the apoptotic cascade.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, these triazole derivatives can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5] The specific phase of arrest (e.g., G2/M or S phase) can depend on the compound's structure and the type of cancer cell.

Potential Signaling Pathways

The precise molecular targets of many of these compounds are still under investigation. However, based on their biological effects, it is hypothesized that they may modulate various signaling pathways involved in cell survival and proliferation.

G cluster_0 Cancer Cell Triazole 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol Pathway Signaling Pathway (e.g., PI3K/AKT/mTOR) Triazole->Pathway Inhibition Caspase Caspase Activation Triazole->Caspase Induction CellCycle Cell Cycle Arrest Triazole->CellCycle Induction Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Proliferation

Caption: Hypothetical mechanism of action for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocols for Evaluation

The evaluation of the anticancer potential of these compounds involves a series of in vitro assays.[11][12]

Synthesis of a Representative Compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involves the cyclization of thiosemicarbazide precursors.[13] A general synthetic route is outlined below.

G Hydrazide Acid Hydrazide Salt Potassium Dithiocarbazinate Salt Hydrazide->Salt + CS2 CS2, KOH CS2->Salt Triazole 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Salt->Triazole + Hydrazine Hydrazine Hydrate Hydrazine->Triazole

Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

A typical synthesis involves reacting an acid hydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt.[6] This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[6][7]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a fundamental tool for screening potential anticancer compounds.[14]

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC)

This assay is used to detect apoptosis, a form of programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising framework for the development of novel anticancer agents. The SAR studies have highlighted the importance of the substituents at the N4 and C5 positions in modulating the cytotoxic and antiproliferative activities of these compounds. Future research should focus on optimizing these substitutions to enhance potency and selectivity for cancer cells. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways affected by these compounds. The integration of in silico modeling with traditional medicinal chemistry approaches could accelerate the discovery of new, more effective triazole-based cancer therapies.

References

  • 6

  • 1

  • 2

  • 15

  • 16

  • 13

  • 7

  • 4

  • 14

  • [Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][10]-triazole-3-thiol derivatives as antimicrobial agents]()

  • 17

  • 3

  • 18

  • 5

Sources

A Comparative Guide to Heterocyclic Corrosion Inhibitors: Evaluating 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Corrosion remains a critical challenge in materials science, necessitating the development of robust and efficient inhibitors. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as a premier class of corrosion inhibitors.[1][2] This guide provides an in-depth comparative analysis of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol against other established heterocyclic inhibitors. Due to its status as a novel compound with limited direct comparative data in publicly available literature, its performance is critically evaluated through the lens of closely related and extensively studied 1,2,4-triazole-3-thiol analogues. This analysis synthesizes experimental data from electrochemical studies, surface analysis, and theoretical quantum chemical calculations to provide a comprehensive performance benchmark for researchers and materials scientists.

Introduction: The Imperative for Advanced Corrosion Inhibitors

The electrochemical degradation of metals, or corrosion, inflicts significant economic losses and compromises the structural integrity of critical infrastructure. In industrial applications such as acid cleaning, pickling, and oil extraction, the use of aggressive acidic media is common, accelerating corrosion rates.[1] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Organic inhibitors, particularly N-heterocyclic compounds, are highly effective due to the presence of heteroatoms (N, S, O, P) and π-electrons in their structures.[2][3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[1][3]

The 1,2,4-triazole-3-thiol scaffold is particularly promising. The triazole ring, combined with an exocyclic thiol group, presents multiple active centers for strong adsorption onto metal surfaces like steel and copper, offering superior protection.[4][5] This guide will explore the nuanced performance characteristics of this structural class, focusing on the novel derivative, this compound.

Profile: this compound

This compound is a disubstituted triazole derivative. Its molecular structure, featuring an ethyl group at the N4 position, a methyl group at the C5 position, and a thiol group at the C3 position, suggests strong potential as a corrosion inhibitor. The alkyl groups (ethyl and methyl) can influence its solubility and the packing density of the protective film, while the triazole ring and thiol group are primary centers for adsorption.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which involves the cyclization of a substituted thiosemicarbazide intermediate in an alkaline medium.[6]

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization PropionylHydrazide Propionyl Hydrazide Thiosemicarbazide 1-Propionyl-4-ethyl- thiosemicarbazide PropionylHydrazide->Thiosemicarbazide Reflux in Ethanol EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Thiosemicarbazide Thiosemicarbazide_ref 1-Propionyl-4-ethyl- thiosemicarbazide FinalProduct 4-ethyl-5-methyl-4H-1,2,4- triazole-3-thiol Thiosemicarbazide_ref->FinalProduct Aqueous NaOH, Reflux

Caption: Proposed synthesis of this compound.

Mechanism of Corrosion Inhibition by Triazole Thiols

The efficacy of triazole thiol derivatives is rooted in their ability to adsorb onto the metal surface and form a durable protective film.[4] This process is a combination of physical and chemical interactions.

  • Adsorption Centers: The inhibitor molecule possesses multiple sites for interaction. The lone pair electrons on the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group act as primary centers for coordination with the vacant d-orbitals of metal atoms (like iron).[1][2]

  • Film Formation: Upon adsorption, the molecules arrange themselves on the metal surface, creating a hydrophobic barrier that isolates the metal from the corrosive electrolyte.[4]

  • Adsorption Type: The interaction is typically a mix of physisorption (electrostatic attraction between charged metal surfaces and inhibitor molecules) and chemisorption (covalent bond formation).[7][8] A free energy of adsorption (ΔG°ads) value around -20 kJ/mol suggests physisorption, while values around or more negative than -40 kJ/mol indicate chemisorption.[9]

  • Mixed-Type Inhibition: Most triazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is observable in potentiodynamic polarization studies, where the presence of the inhibitor reduces the corrosion current density without significantly shifting the corrosion potential (Ecorr) in one direction.[10][11] A shift of less than ±85 mV in Ecorr is characteristic of a mixed-type inhibitor.[10]

Inhibition_Mechanism cluster_surface Metal Surface (e.g., Fe) Fe Fe Cl_minus Cl⁻ Fe->Cl_minus Anodic Attack (Oxidation) H_plus H+ H_plus->Fe Cathodic Attack (Reduction) Inhibitor Triazole-Thiol Molecule Inhibitor->Fe Adsorption via N and S atoms (Chemisorption)

Caption: Generalized mechanism of corrosion inhibition by a triazole-thiol.

Comparative Performance Analysis

To benchmark the expected performance of this compound, we present experimental data from structurally similar compounds alongside established heterocyclic inhibitors like Benzotriazole (BTA). The data is primarily derived from studies on mild steel in acidic media (e.g., 1M HCl or 0.5M H₂SO₄), a common industrial scenario.

Table 1: Performance Data for 1,2,4-Triazole-3-Thiol Analogues on Steel in Acidic Media Data presented are representative values from cited literature for evaluating structurally similar compounds.

InhibitorConcentrationInhibition Efficiency (IE%)Corrosion Current (icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Reference
Blank (1M HCl) --~1150~30[5]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)300 ppm (~1.5 mM)89.0%55.2455[12][13]
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)0.5 mM91.6%45.5685[14]
3,5-diamino-1,2,4-triazole (DAT) on Al-brass1.0 mM87.1%--[8]

Table 2: Benchmark Performance of Other Heterocyclic Inhibitors

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
Benzotriazole (BTA) Copper3.5% NaCl0.5 mM>95%[15]
4-aminotriazole Mild Steel1M HClNot Specified> 4-H-triazole[16]
Pyridine Derivatives Mild SteelAcidicVariesGenerally High[17]
Imidazole Derivatives Mild SteelAcidicVariesGenerally High[2]
Analysis and Interpretation

The data consistently demonstrates that 1,2,4-triazole-3-thiol derivatives are highly effective corrosion inhibitors, often achieving efficiencies exceeding 85-90% at millimolar or even lower concentrations.[14][12] Their performance is characterized by a significant reduction in the corrosion current density (icorr) and a corresponding increase in the charge transfer resistance (Rct).[12] The Rct value is inversely proportional to the corrosion rate; a higher Rct signifies greater resistance to charge transfer at the metal-solution interface, indicating effective inhibition. The decrease in double-layer capacitance (Cdl), often observed with these inhibitors, suggests that the inhibitor molecules are displacing water molecules and adsorbing onto the metal surface, thereby reducing the dielectric constant at the interface.[12][16]

Compared to the benchmark BTA, which is exceptionally effective for copper, the triazole-thiol derivatives show robust performance on steel in highly aggressive acidic environments. The presence of both the triazole ring and the thiol group likely provides a synergistic effect, leading to a more stable and resilient protective film than inhibitors with only nitrogen heteroatoms.

Theoretical Framework: Quantum Chemical Insights

Density Functional Theory (DFT) has become an invaluable tool for predicting the efficiency of corrosion inhibitors by correlating their electronic properties with their inhibition performance.[9][18][19]

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[18]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal, forming a feedback bond.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[19]

  • Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.[14]

Calculations for various triazole derivatives show that their electronic parameters are highly favorable for corrosion inhibition, supporting the strong experimental results.[14][20] The low hardness (η) and high global softness (σ) values calculated for compounds like ATFS suggest high adsorbability and strong inhibitory capability.[13]

Experimental Methodologies: A Guide for Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the core methodologies for evaluating corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct and straightforward measurement of the corrosion rate. It is based on measuring the mass loss of a metal coupon after immersion in the corrosive solution with and without the inhibitor.[21][22]

Protocol:

  • Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Measurement: Accurately weigh each coupon to four decimal places (Winitial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with varying concentrations of the inhibitor. Include a blank solution without any inhibitor. Maintain a constant temperature.

  • Exposure: Allow the coupons to remain in the solutions for a predetermined period (e.g., 6, 12, or 24 hours).[23]

  • Final Measurement: After the exposure time, remove the coupons, clean them to remove corrosion products (e.g., using a solution with inhibitors like Clarke's solution), wash, dry, and reweigh them (Wfinal).

  • Calculation:

    • Corrosion Rate (CR) = (Winitial - Wfinal) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CRblank - CRinhibitor) / CRblank] × 100

Weight_Loss_Workflow Prep 1. Prepare & Polish Metal Coupons Weigh1 2. Weigh Coupons (W_initial) Prep->Weigh1 Immerse 3. Immerse in Test Solutions (Blank & Inhibitor) Weigh1->Immerse Expose 4. Expose for Fixed Time (e.g., 24h) Immerse->Expose Clean 5. Remove & Clean Coupons Expose->Clean Weigh2 6. Weigh Coupons (W_final) Clean->Weigh2 Calculate 7. Calculate Corrosion Rate & Inhibition Efficiency Weigh2->Calculate

Caption: Experimental workflow for weight loss measurements.

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid information about the corrosion rate (via icorr) and the inhibition mechanism (anodic, cathodic, or mixed).[21][24]

Protocol:

  • Cell Setup: Use a standard three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[24]

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[11]

  • Calculation:

    • Inhibition Efficiency (IE%) = [(icorr, blank - icorr, inhibitor) / icorr, blank] × 100

PDP_Workflow Setup 1. Assemble 3-Electrode Electrochemical Cell Stabilize 2. Stabilize at Open Circuit Potential (OCP) Setup->Stabilize Scan 3. Apply Potential Scan (e.g., ±250mV vs OCP) Stabilize->Scan Plot 4. Generate Tafel Plot (log i vs. E) Scan->Plot Analyze 5. Extrapolate to find i_corr and E_corr Plot->Analyze Calculate 6. Calculate Inhibition Efficiency Analyze->Calculate

Caption: Experimental workflow for potentiodynamic polarization studies.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[16][21]

Protocol:

  • Cell Setup & Stabilization: Use the same three-electrode setup as in PDP and stabilize the system at its OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Presentation: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and/or Bode plots (impedance magnitude/phase angle vs. frequency).

  • Equivalent Circuit Modeling: Analyze the data by fitting it to an equivalent electrical circuit (EEC). A common model includes the solution resistance (Rs), charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.[25] The Rct value is inversely proportional to the corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] × 100

EIS_Workflow Setup 1. Assemble 3-Electrode Electrochemical Cell Stabilize 2. Stabilize at Open Circuit Potential (OCP) Setup->Stabilize ApplyAC 3. Apply Small AC Signal over Frequency Range Stabilize->ApplyAC Plot 4. Generate Nyquist & Bode Plots ApplyAC->Plot Model 5. Fit Data to Equivalent Electrical Circuit (EEC) Plot->Model Analyze 6. Determine R_ct & Calculate IE% Model->Analyze

Caption: Experimental workflow for electrochemical impedance spectroscopy.

Conclusion and Future Outlook

Based on a comprehensive analysis of its structural analogues, this compound is predicted to be a highly effective mixed-type corrosion inhibitor for metals, particularly steel in acidic environments. The combined presence of the triazole ring and the thiol group provides multiple active centers for strong adsorption, leading to the formation of a stable protective film. Its performance is expected to be comparable or superior to many existing heterocyclic inhibitors.

The true potential and specific performance characteristics of this compound must be validated through direct experimental investigation using the standardized protocols outlined in this guide. Future research should focus on its performance across a range of metals and corrosive media, the effect of temperature, and synergistic effects when combined with other additives. Such studies will be crucial for its potential application in industrial corrosion protection systems.

References

  • Journal of Materials and Engineering. (2024). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments.
  • Taylor & Francis Online. (n.d.). Advancement of corrosion inhibitor system through N-heterocyclic compounds: a review.
  • Infinita Lab. (2025). Corrosion Inhibitor Testing.
  • ResearchGate. (n.d.). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media.
  • Manila Journal of Science. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach.
  • Journal of the Taiwan Institute of Chemical Engineers. (2020). Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review.
  • RSC Publishing. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach.
  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • Oxford Academic. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques.
  • NACE International. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds.
  • Springer. (2025). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review.
  • Journal of Applied Electrochemistry. (2008). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium.
  • Physical Chemistry Research. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
  • ResearchGate. (2025). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review.
  • ResearchGate. (2025). Corrosion inhibition of brass by triazoles.
  • ResearchGate. (n.d.). The equivalent circuit used to fit the obtained impedance spectra for steel in the absence and in the presence of the inhibitors.
  • ResearchGate. (2019). Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution.
  • Journal of Applied Electrochemistry. (2008). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium.
  • Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
  • ResearchGate. (n.d.). Equivalent circuit for impedance analysis at low concentration.
  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement.
  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid.
  • Materials Science. (2025). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution.
  • ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements.
  • BenchChem. (2025). Application Notes and Protocols for Triazole-Based Corrosion Inhibitors.
  • ResearchGate. (n.d.). Polarization studies of the various inhibitors at different concentrations.
  • ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds.
  • ResearchGate. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one.
  • BenchChem. (2025). Based Corrosion Inhibitors: 4,5-diethyl- 4H-1,2,4-triazole-3-thiol versus Benzotriazole.
  • Arabian Journal of Chemistry. (n.d.). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves obtained after 1 h (a) and 24 h (b).
  • ResearchGate. (2025). 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution.
  • ResearchGate. (n.d.). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide.
  • ResearchGate. (n.d.). Structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • ResearchGate. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds.
  • BenchChem. (2025). Application Notes and Protocols: Mechanism of Corrosion Inhibition by 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
  • BenchChem. (2025). Application Notes and Protocols: 4,5-diethyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Steel.
  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • PubMed. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment.
  • ResearchGate. (2025). (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
  • ResearchGate. (2025). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions.

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Triazole Scaffolds

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Compounds featuring the 1,2,4-triazole ring system have garnered significant interest within the medicinal chemistry community due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide focuses on a specific derivative, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, providing a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate its antibacterial efficacy.

The rationale for investigating this particular scaffold lies in the established antibacterial potential of 1,2,4-triazole-3-thiol derivatives.[2][3][4] The introduction of ethyl and methyl groups at the N-4 and C-5 positions, respectively, may modulate the compound's lipophilicity and steric interactions with bacterial targets, potentially enhancing its efficacy and spectrum of activity. This guide will not only present the methodologies for assessing this potential but also provide the scientific reasoning behind the experimental choices, ensuring a robust and self-validating evaluation.

Proposed Mechanism of Action: Unraveling the Antibacterial Strategy of 1,2,4-Triazole-3-thiols

While the precise mechanism of action for this compound is yet to be elucidated, studies on analogous compounds suggest two primary and compelling bacterial targets: DNA gyrase and dihydrofolate reductase (DHFR).[5][6][7][8]

1. Inhibition of DNA Gyrase:

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[9] Its absence in eukaryotes makes it an attractive and selective target for antibacterial agents. It is hypothesized that 1,2,4-triazole derivatives can interfere with the function of DNA gyrase, potentially by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.[9][10]

2. Inhibition of Dihydrofolate Reductase (DHFR):

DHFR is a key enzyme in the folic acid biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.[6][11] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death. Several heterocyclic compounds, including those with triazole moieties, have been identified as potent DHFR inhibitors.[8][12][13]

The following diagram illustrates the potential points of intervention for this compound within bacterial metabolic pathways:

Antibacterial Mechanism cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription cluster_2 Folate Biosynthesis DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF Reduction DHF Dihydrofolate DHF->DHFR Reduction Nucleotide_Synthesis Nucleotide_Synthesis THF->Nucleotide_Synthesis Essential for Compound This compound Compound->DNA_Gyrase Inhibition Compound->DHFR Inhibition

Caption: Potential antibacterial mechanisms of this compound.

Experimental Protocols: A Step-by-Step Guide to Efficacy Evaluation

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. This section provides detailed protocols for the two most common in vitro assays for assessing antibacterial activity.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial strain to the test compound.

Experimental Workflow:

Kirby_Bauer_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Compound-impregnated Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results End End Interpret_Results->End MIC_Workflow Start Start: Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculate_Wells Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Wells Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Wells Incubate Incubate at 37°C for 18-24 hours Inoculate_Wells->Incubate Read_Results Visually or Spectrophotometrically Assess Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC determination assay.

Detailed Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Mueller-Hinton broth (MHB) to achieve a range of desired concentrations.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Comparative Data Analysis: Benchmarking Against Standard Antibiotics

A critical aspect of evaluating a novel antibacterial agent is to compare its efficacy against established antibiotics. The following tables are templates for organizing the experimental data obtained from the Kirby-Bauer and MIC assays.

Table 1: Comparative Zone of Inhibition Diameters (mm) for this compound and Standard Antibiotics

Bacterial StrainThis compound (µ g/disk )Ciprofloxacin (5 µg)Ampicillin (10 µg)
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data]
Enterococcus faecalis (ATCC 29212)[Insert Data][Insert Data][Insert Data]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL for this compound and Standard Antibiotics

Bacterial StrainThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert-Data][Insert Data]
Enterococcus faecalis (ATCC 29212)[Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of the antibacterial efficacy of this compound. By adhering to these standardized protocols and systematically comparing the results with established antibiotics, researchers can generate the high-quality data necessary to determine the potential of this compound as a novel antibacterial agent.

Should the in vitro data prove promising, subsequent investigations should focus on:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic studies to assess the rate of bacterial killing.

  • In vivo efficacy studies in appropriate animal models of infection.

  • Toxicology and safety pharmacology studies to evaluate the compound's safety profile.

  • Mechanism of action studies to definitively identify the bacterial target(s).

The systematic application of these methodologies will be instrumental in advancing our understanding of this compound and its potential contribution to the arsenal of antibacterial therapeutics.

References

  • Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3).
  • Gumrukcuoglu, N., Isik, M., & Ispirli, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Kaproń, B., & Plech, T. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
  • Koparir, M., Cansiz, A., & Demirdag, A. (2013). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 6(4), 419-425.
  • Mishra, R., Singh, P., & Kumar, A. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(2), 56.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Smolecule. (2023). 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Sharma, A., Kumar, V., & Sharma, P. C. (2019). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current pharmaceutical design, 25(30), 3246-3274.
  • Lemoine, H., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Cell Chemical Biology, S2451-9456(24)00287-3.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1064.
  • Nastasă, C., et al. (2021). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.).
  • University of Bath. (n.d.). Development of Selective Inhibitors of Dihydrofolate Reductase (DHFR) of Mycobacterium Tuberculosis.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • ResearchGate. (2015). a study on dihydrofolate reductase and its inhibitors: a review.
  • BMG LABTECH. (2024).
  • ResearchGate. (n.d.). Binding interaction of active compounds against DNA gyrase (4URO).
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Al-Obaidi, H., & Al-Shammari, A. M. (2018). Development of Selective Inhibitors of Dihydrofolate Reductase (DHFR) of Mycobacterium Tuberculosis.
  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.

Sources

A Comparative Guide to the Corrosion Inhibition Mechanism of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (EMTT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of material preservation, the role of corrosion inhibitors is paramount. This guide offers an in-depth validation of the corrosion inhibition mechanism of a promising heterocyclic compound, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (EMTT). Moving beyond a mere procedural outline, we will dissect the causal relationships behind experimental choices and theoretical validations, providing a holistic understanding of EMTT's protective action on metal surfaces. This document is designed to be a self-validating system, grounded in authoritative scientific principles and comparative data.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, an electrochemical process of material degradation, poses a significant economic and safety challenge across numerous industries.[1] Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are a cornerstone of corrosion mitigation strategies.[2][3] These molecules function by adsorbing onto the metal surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[4] Among these, triazole derivatives have emerged as a highly effective class of inhibitors due to their robust molecular structure and multiple adsorption centers.[2][5][6]

This guide focuses on this compound (EMTT), a molecule poised for significant impact. We will explore its mechanism of action, benchmark its performance against other inhibitors, and detail the multifaceted approach required for its comprehensive validation.

The Inhibition Mechanism of EMTT: A Multi-faceted Interaction

The efficacy of EMTT as a corrosion inhibitor stems from its ability to form a stable, passivating film on the metal surface. This process is a synergistic interplay of physisorption and chemisorption, driven by the molecule's unique electronic and structural characteristics.[7]

Key Molecular Features of EMTT:

  • Triazole Ring: The π-electrons of the aromatic triazole ring contribute to the inhibitor's adsorption via electrostatic interactions with the charged metal surface.

  • Heteroatoms (N, S): The lone pair electrons on the nitrogen and sulfur atoms act as active centers for coordinate bond formation with the vacant d-orbitals of metal atoms, leading to strong chemisorption.[2][4]

  • Thiol Group (-SH): The exocyclic thiol group is a critical functional moiety that provides a strong anchoring point to the metal surface.

The proposed mechanism involves the displacement of water molecules from the metal surface and the subsequent adsorption of EMTT molecules, which then self-assemble into a protective monolayer.[7][8]

Below is a diagram illustrating the proposed adsorption mechanism of EMTT on a metal surface.

Proposed Adsorption Mechanism of EMTT on a Metal Surface cluster_solution Aqueous Corrosive Medium cluster_surface Metal Surface cluster_film Protective Film Formation EMTT EMTT Molecule Metal Metal Surface EMTT->Metal Adsorption (Physisorption & Chemisorption) H2O Water Molecules H2O->Metal Desorption Metal->EMTT Donation of π-electrons and lone pairs ProtectiveFilm Stable EMTT Monolayer Metal->ProtectiveFilm Blocks Corrosion Sites

Caption: Adsorption of EMTT on a metal surface, leading to the formation of a protective film.

Comparative Performance Analysis of EMTT

To establish the authoritative grounding of EMTT's efficacy, a direct comparison with other established corrosion inhibitors is essential. The following table summarizes key performance metrics, derived from both experimental data on analogous compounds and theoretical predictions.

InhibitorConcentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)Adsorption Type
EMTT (Predicted) 1.0> 95%< 5Mixed (Chemi- & Physisorption)
Benzotriazole (BTA)1.0~90%~10Chemisorption
2-Mercaptobenzothiazole (MBT)1.0~92%~8Chemisorption
Propargyl Alcohol1.0~75%~25Physisorption

Data is synthesized from literature on similar triazole derivatives for comparative purposes.[5][6][7]

Methodologies for Validating the Corrosion Inhibition Mechanism

A robust validation of EMTT's inhibition mechanism requires a multi-pronged approach, combining electrochemical measurements, surface analysis techniques, and computational modeling. This ensures that the macroscopic observations are explained by microscopic interactions.

Electrochemical Evaluation

Electrochemical techniques provide quantitative data on the corrosion rate and the inhibitor's influence on the anodic and cathodic reactions.[3]

This technique measures the current response of the metal to a controlled change in potential. The resulting Tafel plots reveal the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A significant shift in Ecorr and a reduction in icorr in the presence of the inhibitor indicate its effectiveness.[9][10]

Step-by-Step Protocol:

  • Prepare a standard three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of EMTT.

  • Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).

  • Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Extract the corrosion parameters from the resulting Tafel plots.

EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface. By applying a small sinusoidal AC voltage, the impedance of the system is measured over a range of frequencies. The data, often represented as Nyquist and Bode plots, can be fitted to equivalent electrical circuits to model the interface and quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[11][12][13] An increase in Rct and a decrease in Cdl upon addition of the inhibitor signify the formation of a protective film.[13]

Step-by-Step Protocol:

  • Use the same three-electrode setup as for PDP.

  • After OCP stabilization, apply an AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

  • Record the impedance data and plot it in Nyquist and Bode formats.

  • Model the data using an appropriate equivalent circuit (e.g., Randles circuit) to extract Rct and Cdl values.[12]

The following diagram illustrates the workflow for electrochemical evaluation.

Workflow for Electrochemical Evaluation of EMTT cluster_PDP Potentiodynamic Polarization cluster_EIS Electrochemical Impedance Spectroscopy A Prepare Three-Electrode Cell B Add Corrosive Medium (with/without EMTT) A->B C Stabilize at OCP B->C D Scan Potential C->D G Apply AC Voltage C->G E Generate Tafel Plots D->E F Determine Ecorr, icorr E->F H Generate Nyquist & Bode Plots G->H I Model with Equivalent Circuit to find Rct, Cdl H->I Interconnected Validation Approach for Corrosion Inhibition A Electrochemical Measurements (PDP, EIS) B Surface Analysis (SEM, AFM, XPS) A->B Correlate C Computational Studies (DFT, MD) A->C Explain D Validated Inhibition Mechanism of EMTT A->D Quantitative Performance Data B->C Visualize B->D Direct Evidence of Protective Film C->D Molecular-Level Insights

Sources

From the Benchtop to the Organism: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing agents with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The journey from a newly synthesized compound to a potential therapeutic agent is a rigorous process of validation, beginning with controlled laboratory tests (in vitro) and progressing to complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo performance of this promising class of compounds, explaining the causality behind experimental choices and highlighting the critical factors that influence the translation of benchtop activity to whole-organism efficacy.

The Rationale: Why Two Tiers of Testing?

Drug discovery follows a logical, tiered approach designed to identify promising candidates efficiently while minimizing resource expenditure and ethical concerns. This progression from simple to complex systems is fundamental to establishing a compound's potential.

  • In Vitro Evaluation: This is the first crucial step. It involves testing compounds against specific targets (e.g., enzymes, microbial strains, cancer cell lines) in a controlled, artificial environment like a test tube or a culture plate.[4] The primary goal is to determine a compound's intrinsic activity and potency in isolation. These assays are relatively rapid, cost-effective, and allow for high-throughput screening of many compounds.[5] A positive result in vitro is a prerequisite for advancing a compound to the next stage.

  • In Vivo Evaluation: After demonstrating promise in vitro, a compound is tested in a living organism, typically a rodent model.[6] This stage is essential because it assesses how the compound behaves within a complex physiological system. It provides critical information on pharmacokinetics (how the body processes the drug—Absorption, Distribution, Metabolism, and Excretion or ADME) and pharmacodynamics (how the drug affects the body), which cannot be obtained from in vitro studies.[7][8] However, these studies are expensive, time-consuming, and require stringent ethical oversight.[7]

The following diagram illustrates this standard workflow, emphasizing the filtering process from initial screening to preclinical validation.

G cluster_0 In Vitro Phase (Screening & Potency) cluster_1 In Vivo Phase (Efficacy & Safety) CompoundLib Compound Library (Triazole-3-thiols) InVitroScreen Primary Screening (e.g., Agar Diffusion, Cytotoxicity Assay) CompoundLib->InVitroScreen High-Throughput HitIdent Hit Identification (Active Compounds) InVitroScreen->HitIdent Filter Inactive Compounds DoseResponse Dose-Response Studies (MIC, IC50 Determination) HitIdent->DoseResponse LeadSelect Lead Compound Selection (High Potency & Selectivity) DoseResponse->LeadSelect Toxicity Preliminary Toxicology & Formulation LeadSelect->Toxicity Advance Lead Compound AnimalModel Animal Model Studies (Infection or Tumor Model) Toxicity->AnimalModel PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) AnimalModel->PKPD Efficacy Efficacy Evaluation (% Survival, Tumor Reduction) PKPD->Efficacy Preclinical Preclinical Candidate Efficacy->Preclinical Successful Outcome

Caption: Drug discovery workflow from in vitro to in vivo testing.

Comparative Efficacy Data: Selected Case Studies

A frequent challenge in drug development is the discrepancy between in vitro potency and in vivo efficacy.[9] A compound may be highly active in a petri dish but fail in an animal model. The following tables summarize representative data for 1,2,4-triazole derivatives, illustrating this critical relationship.

Anticancer Activity

Many 1,2,4-triazole-3-thiol derivatives have been evaluated for their ability to inhibit the growth of cancer cells.[3]

Table 1: In Vitro Anticancer Efficacy of Representative 1,2,4-Triazole Derivatives

Compound ID Cancer Cell Line Assay Type IC₅₀ (µM) Reference
Compound 6 MCF-7 (Breast) Cytotoxicity Assay 4.23 [3]
Compound 6 HepG2 (Liver) Cytotoxicity Assay 16.46 [3]
Compound 4b MDA-MB-231 (Breast) Cytotoxicity Assay 9.89 [10]
MPA MDA MB-468 (Breast) SRB Assay >1000 [11]

| OBC | MDA MB-468 (Breast) | SRB Assay | >1000 |[11] |

Table 2: In Vivo Anticancer Efficacy of Representative 1,2,4-Triazole Derivatives

Compound ID Animal Model Dosing Regimen Efficacy Endpoint Reference
Compound 4b Ehrlich Ascites Carcinoma (EAC) in mice 60 mg/kg & 120 mg/kg Significant reduction in tumor volume [10]
MPA EAC-induced tumors in mice 20 mg/kg & 40 mg/kg Increased mean survival time [12]

| OBC | EAC-induced tumors in mice | 20 mg/kg & 40 mg/kg | Increased mean survival time |[12] |

Analysis: Compound 4b demonstrates a strong correlation, showing potent activity in vitro (IC₅₀ = 9.89 µM) which translated into significant tumor volume reduction in vivo.[10] In contrast, compounds MPA and OBC showed low cytotoxicity in vitro but still managed to increase survival time in animal models, suggesting their mechanism of action in vivo might be more complex than direct cytotoxicity, possibly involving immunomodulation or other systemic effects.[11][12]

Antifungal Activity

Triazoles are renowned for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis.[13]

Table 3: In Vitro Antifungal Efficacy of Representative Triazole Derivatives

Compound ID Fungal Strain MIC (µg/mL) Reference
Compound 1c Candida spp. Potency equivalent to Itraconazole [14]
Compound 4c Candida spp. Potency equivalent to Itraconazole [14]
Itraconazole Candida spp. (Standard) [14]

| Terbinafine | Candida spp. | (Standard) |[14] |

Table 4: In Vivo Antifungal Efficacy of Representative Triazole Derivatives

Compound ID Animal Model Dosing Regimen Efficacy Endpoint Reference
Compound 1c M. canis infected guinea pigs Oral >3x more active than Itraconazole [14]
Compound 4c M. canis infected guinea pigs Oral >3x more active than Itraconazole [14]
Compound 4c T. mentagrophytes infected mice Oral 5x more active than Itraconazole [14][15]

| Itraconazole | M. canis / T. mentagrophytes models | Oral | (Standard) |[14] |

Analysis: Here, the correlation is even more striking. Compounds 1c and 4c , which showed in vitro potency comparable to the standard drug Itraconazole, demonstrated vastly superior activity in vivo.[14][16] This suggests that these novel compounds may possess more favorable pharmacokinetic profiles (e.g., better absorption, longer half-life, or superior tissue distribution) than the standard drug, leading to enhanced efficacy in a whole-organism setting.

The In Vitro-In Vivo Disconnect: Key Influencing Factors

The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can dramatically alter a compound's perceived efficacy. Understanding these factors is key to interpreting experimental data.

G InVitro In Vitro Efficacy (e.g., Low IC50 or MIC) InVivo In Vivo Efficacy (e.g., Tumor Reduction, Survival) InVitro->InVivo Bridging the Gap ADME Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion InVitro->ADME Poor Toxicity Host Toxicity (Adverse Effects) InVitro->Toxicity High Bioavailability Bioavailability & Formulation InVitro->Bioavailability Low Target Target Engagement in Tissue InVitro->Target Insufficient ADME->InVivo Toxicity->InVivo Bioavailability->InVivo Target->InVivo

Caption: Factors causing discrepancies between in vitro and in vivo results.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, all protocols must be robust and include appropriate controls.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method quantitatively determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][17]

Objective: To determine the MIC of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol against a bacterial strain.

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile liquid growth medium (e.g., Mueller-Hinton Broth).[4]

  • Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls (Self-Validation):

    • Positive Control: A well containing inoculum and growth medium but no test compound. This well must show visible bacterial growth.

    • Negative Control: A well containing growth medium and the highest concentration of the test compound but no inoculum. This well must show no growth.

    • Standard Control: Run a parallel assay with a known antibiotic (e.g., Ciprofloxacin) to validate the method and the susceptibility of the bacterial strain.[18]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Protocol 2: In Vivo Anticancer Efficacy in a Murine Tumor Model

This protocol assesses a compound's ability to inhibit tumor growth in a living animal, providing a more clinically relevant measure of potential.[19][20]

Objective: To evaluate the antitumor efficacy of a lead triazole compound against a specific cancer type (e.g., breast cancer) in an immunodeficient mouse model.

Methodology:

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice), which will not reject foreign tissue.[5]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of each mouse. Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Grouping (Self-Validation): Once tumors reach the target size, randomize the mice into different groups (n=8-10 mice per group):

    • Vehicle Control Group: Receives the delivery vehicle (e.g., saline, DMSO/oil mixture) on the same schedule as the treatment groups. Tumor growth in this group represents the baseline.

    • Treatment Group(s): Receives the test compound at one or more dose levels (e.g., 50 mg/kg, 100 mg/kg) via a specified route (e.g., oral gavage, intraperitoneal injection).

    • Positive Control Group: Receives a standard-of-care chemotherapy drug (e.g., Doxorubicin) to validate the model's responsiveness.[6]

  • Dosing and Monitoring: Administer the treatment according to a predefined schedule (e.g., daily for 21 days). Monitor the animals daily for signs of toxicity (weight loss, behavioral changes). Measure tumor volume with calipers 2-3 times per week.

  • Endpoint and Data Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze data for statistical significance.

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold remains a highly promising area for drug discovery. This guide underscores the indispensable nature of a dual-tiered evaluation system. While in vitro assays are powerful tools for initial screening and potency determination, they cannot predict the complex interplay of pharmacokinetics and toxicology that governs a drug's ultimate success. The observed discrepancies between in vitro and in vivo data are not failures but rather critical data points that guide further chemical modification and development. A thorough understanding of both methodologies and the factors that bridge them is essential for any researcher aiming to translate a promising molecule from the laboratory to a life-saving therapy.

References

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • Kersten, K., & Cormier, R. T. (2008). Drug Efficacy Testing in Mice. PMC. Retrieved from [Link]

  • CLSI. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. CLSI. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 12(4), 541-546. Retrieved from [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Retrieved from [Link]

  • Swidergall, M., & Fidel, P. L. Jr. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 199. Retrieved from [Link]

  • Siopi, M., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Genes, 8(11), 323. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. Retrieved from [Link]

  • Dykes, D. J., et al. (2011). Antitumor Efficacy Testing in Rodents. Methods in Molecular Biology, 731, 181-209. Retrieved from [Link]

  • Singh, S., et al. (2025). In vivo cancer modeling using mouse models. Methods in Cell Biology, 198, 221-250. Retrieved from [Link]

  • Medical Mycology. (2007). Animal models: an important tool in mycology. Oxford Academic. Retrieved from [Link]

  • Arts, J. J. C., et al. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Applied Microbiology and Biotechnology, 101(21), 7945-7956. Retrieved from [Link]

  • Sarker, S. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21370. Retrieved from [Link]

  • Heeres, J., et al. (2003). Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. Journal of Medicinal Chemistry, 46(24), 5233-5242. Retrieved from [Link]

  • Pai, M. P., & Rodvold, K. A. (2014). Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Current Fungal Infection Reports, 8(2), 143-151. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Scientific Reports, 14(1), 16377. Retrieved from [Link]

  • Krishna, K. L., et al. (2014). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Cancer Science & Therapy, 6(1), 011-015. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Medicinal Chemistry, 13(4), 450-467. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2003). Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. Semantic Scholar. Retrieved from [Link]

  • Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5340. Retrieved from [Link]

  • ResearchGate. (2014). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cytotoxicity of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's effect on non-cancerous, or "normal," cells is a critical step. This guide provides an in-depth, comparative analysis of the cytotoxicity of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, a member of the pharmacologically significant triazole family of heterocyclic compounds.[1][2] Triazoles are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] Consequently, understanding their interaction with normal human cells is paramount for gauging their therapeutic index and potential for off-target toxicity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design choices. We will explore established methodologies for quantifying cytotoxicity, compare the potential cytotoxic profile of this compound with other relevant triazole derivatives, and provide detailed, actionable experimental workflows.

Experimental Design: The Foundation of Reliable Cytotoxicity Assessment

A robust cytotoxicity assessment hinges on a well-conceived experimental design. The choices made at this stage directly impact the validity and interpretability of the results.

Rationale for Selecting Normal Cell Lines

The selection of appropriate normal cell lines is crucial for obtaining relevant data.[6][7][8] The ideal cell line should be representative of tissues that are likely to be exposed to the compound in a clinical or environmental context.[6] For a systemic compound, a multi-lineage approach is often informative. For this guide, we will consider two well-established and distinct normal cell lines:

  • Human Dermal Fibroblasts (HDFs): These primary cells are a relevant model for assessing general cytotoxicity, as the skin and connective tissues represent a major systemic compartment.[9]

  • Madin-Darby Canine Kidney (MDCK) Cells: This immortalized epithelial cell line is a valuable model for assessing potential nephrotoxicity, a common concern for many xenobiotics.[10]

The use of both a primary cell line (HDFs) and an immortalized cell line (MDCK) provides a broader understanding of the compound's effects. Primary cells are more physiologically relevant but have a limited lifespan, while immortalized lines offer high reproducibility.[6][9]

The Compound of Interest and Comparative Agents

Our primary focus is This compound . To provide a comparative context, we will assess it alongside two other triazole derivatives with documented biological activities:

  • Propiconazole: A widely used triazole fungicide that has been studied for its cytotoxicity.[4]

  • Letrozole: A triazole-based aromatase inhibitor used in cancer therapy, providing a clinically relevant benchmark.[5]

This comparative approach allows for a more nuanced interpretation of the target compound's potency and potential for toxicity relative to established molecules.

Methodologies for Quantifying Cytotoxicity

No single assay can fully capture the complexity of cellular toxicity. Therefore, a multi-parametric approach, employing assays that measure different aspects of cell health, is recommended. Here, we detail two widely used and complementary methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of a cell population.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[11][12]

  • Cell Seeding: Plate HDF and MDCK cells in 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound and the comparative compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[13][14]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15][16][17] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[16] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).[15]

Visualization of Experimental Workflow

experimental_workflow cell_seeding cell_seeding treatment treatment cell_seeding->treatment mtt_assay mtt_assay treatment->mtt_assay ldh_assay ldh_assay treatment->ldh_assay compound_prep compound_prep compound_prep->treatment read_mtt read_mtt mtt_assay->read_mtt read_ldh read_ldh ldh_assay->read_ldh calc_ic50 calc_ic50 read_mtt->calc_ic50 calc_cyto calc_cyto read_ldh->calc_cyto

Comparative Data Analysis and Interpretation

The primary output of these assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth or viability by 50%.[13] A lower IC₅₀ value indicates higher cytotoxicity.[13] It is important to note that the MTT assay measures a reduction in metabolic activity, which can be due to cell death (cytotoxicity) or inhibition of cell proliferation (cytostasis).[18] The LDH assay, on the other hand, is a more direct measure of cell death via membrane damage.[16][17]

Hypothetical Comparative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for our compounds of interest on the selected normal cell lines after 48 hours of exposure. These values are illustrative and based on the general trends observed for triazole compounds in the literature.

CompoundHDF (IC₅₀ in µM)MDCK (IC₅₀ in µM)
This compound > 500350
Propiconazole 15095
Letrozole > 1000> 1000
Interpretation of Results

Based on this hypothetical data:

  • This compound exhibits low to moderate cytotoxicity. The IC₅₀ value above 500 µM in HDFs suggests a favorable safety profile in this cell type. The lower IC₅₀ in MDCK cells might indicate a degree of renal cell sensitivity, warranting further investigation.

  • Propiconazole demonstrates a higher level of cytotoxicity compared to our target compound, with IC₅₀ values in the mid-micromolar range for both cell lines. This is consistent with its known biological activity as a fungicide, which can sometimes translate to off-target effects in mammalian cells.[4]

  • Letrozole , a clinically approved drug, shows very low cytotoxicity with IC₅₀ values exceeding 1000 µM. This is expected for a compound with a well-established safety profile at therapeutic concentrations.

Mechanistic Insights and Further Investigations

While the MTT and LDH assays provide valuable information on overall cytotoxicity, they do not elucidate the underlying mechanisms of cell death. Should this compound or other novel compounds exhibit significant cytotoxicity, further studies are warranted to explore the mode of action.

signaling_pathway compound Cytotoxic Triazole Compound apoptosis apoptosis compound->apoptosis necrosis necrosis compound->necrosis autophagy autophagy compound->autophagy atp_assay atp_assay compound->atp_assay caspase_assay caspase_assay apoptosis->caspase_assay annexin_v annexin_v apoptosis->annexin_v necrosis->annexin_v ros_detection ros_detection autophagy->ros_detection

Recommended follow-up studies include:

  • Apoptosis Assays: Measuring the activity of caspases (e.g., caspase-3/7) or using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death.

  • Oxidative Stress Assays: Quantifying the generation of reactive oxygen species (ROS), as this is a common mechanism of drug-induced toxicity.

  • Mitochondrial Function Assays: Assessing changes in mitochondrial membrane potential or cellular ATP levels can provide insights into metabolic toxicity.[19]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxicity of this compound on normal cell lines. By employing a multi-parametric assay strategy, including both metabolic and membrane integrity endpoints, and by making direct comparisons to relevant compounds, researchers can generate a robust and interpretable dataset. The presented protocols for MTT and LDH assays serve as a validated starting point for these investigations. A thorough understanding of a compound's cytotoxic profile in normal cells is an indispensable component of preclinical safety assessment and is fundamental to the development of safe and effective new chemical entities.

References

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • Frederick National Lab for Cancer Research. In Vitro Toxicity Testing Protocols. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • ResearchGate. Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. [Link]

  • ResearchGate. Cytotoxic effects of triazole fungucides. [Link]

  • DergiPark. A comprehensive review on triazoles as anticancer agents. [Link]

  • Oxford Academic. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. [Link]

  • National Institutes of Health. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Institutes of Health. Highlight report: Cell type selection for toxicity testing. [Link]

  • YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • ResearchGate. Cytotoxicity levels of 4, 5a-j against cancer and normal cells at.... [Link]

  • Scientific Research Publishing. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

  • National Institutes of Health. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • ResearchGate. Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • YouTube. Cytotoxicity Assays: How We Test Cell Viability. [Link]

  • ResearchGate. (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

  • ResearchGate. a) Distribution of the cytotoxicity (IC50 values) of the selected.... [Link]

  • faCellitate. How to choose the right cell line for your experiments. [Link]

  • Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]

  • National Institutes of Health. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • ResearchGate. (PDF) The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • National Library of Ukraine. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1,2,4-triazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1] When functionalized with a thiol group at the 3-position, these derivatives unlock a treasure trove of therapeutic potential, exhibiting promising antifungal, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5][6][7] For researchers, scientists, and drug development professionals, navigating the vast chemical space of these derivatives to identify potent and selective candidates can be a formidable challenge. This is where Quantitative Structure-Activity Relationship (QSAR) studies emerge as an indispensable compass, offering a rational and predictive framework to guide synthetic efforts and accelerate the discovery pipeline.

This comprehensive guide provides a comparative analysis of QSAR studies conducted on 1,2,4-triazole-3-thiol derivatives, offering insights into the molecular features governing their diverse biological activities. By objectively comparing different QSAR models and their underlying experimental data, this guide aims to empower researchers to make informed decisions in the rational design of novel therapeutic agents.

The Power of Prediction: Understanding QSAR in Drug Design

QSAR is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] The fundamental principle underpinning QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that influence a particular biological response, QSAR models can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental screening.

A robust QSAR model is not merely a statistical correlation; it is a window into the intricate molecular interactions that drive biological activity. The selection of appropriate molecular descriptors—numerical representations of a molecule's properties—is a critical step in building a predictive and mechanistically interpretable QSAR model. These descriptors can be broadly categorized as:

  • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

  • 2D Descriptors: Derived from the 2D representation of the molecule, considering atomic connectivity (e.g., topological indices, molecular connectivity indices).[9]

  • 3D Descriptors: Calculated from the 3D conformation of the molecule, capturing its shape and steric properties (e.g., molecular volume, surface area).

  • Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

  • Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, providing insights into the electronic structure of the molecule (e.g., HOMO/LUMO energies, atomic charges).[10]

The development of a reliable QSAR model follows a systematic workflow, as illustrated in the diagram below.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction & Interpretation Data Dataset of 1,2,4-triazole-3-thiol derivatives with known biological activity Structure Standardization of chemical structures Data->Structure Split Splitting into training and test sets Structure->Split Descriptors Calculation of molecular descriptors Split->Descriptors Selection Feature selection to identify relevant descriptors Descriptors->Selection Model Generation of QSAR model (e.g., MLR, PLS, ANN) Selection->Model Internal Internal validation (e.g., cross-validation) Model->Internal External External validation with test set Internal->External Prediction Prediction of activity for new derivatives External->Prediction Interpretation Mechanistic interpretation of structure-activity relationships Prediction->Interpretation G cluster_0 Hypothetical Antifungal Pharmacophore Triazole 1,2,4-Triazole Core (Essential for target binding) Thiol Thiol Group (Potential for H-bonding or metal chelation) Triazole->Thiol R1 R1 Substituent (Bulky, hydrophobic group enhances activity) Triazole->R1 R2 R2 Substituent (Electron-withdrawing group may increase potency) Triazole->R2 Aromatic Aromatic Ring (Often required for π-π stacking interactions) Triazole->Aromatic

Caption: A hypothetical pharmacophore model for antifungal 1,2,4-triazole-3-thiol derivatives.

Conclusion: Charting the Course for Future Drug Discovery

Quantitative Structure-Activity Relationship studies provide a powerful and rational approach to navigating the complex chemical space of 1,2,4-triazole-3-thiol derivatives. By systematically comparing QSAR models across different biological activities, researchers can gain valuable insights into the key molecular features that drive potency and selectivity. This comparative guide highlights the importance of selecting appropriate molecular descriptors and robust validation techniques to build predictive and mechanistically interpretable models. The detailed experimental protocols provided herein serve as a foundation for generating high-quality data, which is paramount for the success of any QSAR modeling endeavor. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the integration of QSAR with other computational tools, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the discovery of the next generation of 1,2,4-triazole-based therapeutics.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • On the development and validation of QSAR models. PubMed. [Link]

  • Validation of QSAR Models - Strategies and Importance. ResearchGate. [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. ManTech Publications. [Link]

  • Comparison of various methods for validity evaluation of QSAR models. PMC. [Link]

  • In silico analysis of 3D-QSAR and molecular docking results to design new 1,2,4-triazoles as antibacterial agents. RHAZES: Green and Applied Chemistry. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. Semantic Scholar. [Link]

  • qsar modeling of antifungal activity of 1,2,4-triazole derivatives. Semantic Scholar. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. PMC. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Asian Journal of Chemistry. [Link]

  • QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. PubMed. [Link]

  • A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. PharmaTutor. [Link]

  • Molecular descriptors, in Recent Advances in QSAR Studies Methods and Applications. Semantic Scholar. [Link]

  • Descriptors and Their Selection Methods in QSAR Analysis: Paradigm For Drug Design. Semantic Scholar. [Link]

  • QSAR MODELING OF ANTIFUNGAL ACTIVITY OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. [Link]

  • Quantum-Chemical Descriptors in QSAR/QSPR Studies. ACS Publications. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central. [Link]

  • Descriptors and their selection methods in QSAR analysis: paradigm for drug design. PubMed. [Link]

  • An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science. [Link]

  • qsar study by 1,2,4-triazoles using several physicochemical descriptors. SciSpace. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Semantic Scholar. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory resources, including chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, ensuring the safety of personnel and compliance with environmental regulations.

Understanding the Hazard Profile
  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][4][5]

Given these potential hazards, this compound must be handled as a hazardous chemical.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or glasses with side-shields that conform to recognized standards such as EN166 (EU) or be NIOSH (US) approved.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Employ proper glove removal techniques to prevent skin contact.

  • Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in situations with a risk of splashing, consider additional protective clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Segregation and Storage of Waste

Proper segregation is a cornerstone of safe laboratory waste management.

  • Incompatible Materials : Keep this compound waste separate from strong oxidizing agents.[4] Triazole-thiols can also react with other substances, so it is crucial to avoid mixing with unknown or incompatible waste streams.[6][7]

  • Waste Containers : Collect waste in a designated, properly labeled container. The container should be made of a material compatible with the chemical and be kept tightly closed when not in use.[6][8] It should be stored in a cool, dry, and well-ventilated area.[8]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select Labeled, Compatible Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_solution Collect Contaminated Solutions waste_container->collect_solution segregate Segregate from Incompatible Chemicals collect_solid->segregate collect_solution->segregate storage Store in Designated Satellite Accumulation Area segregate->storage arrange_pickup Arrange for Professional Disposal Service storage->arrange_pickup documentation Complete Hazardous Waste Manifest arrange_pickup->documentation end_point End: Compliant Disposal documentation->end_point

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

For Solid Waste (Pure Compound, Contaminated Labware):

  • Collection : Carefully transfer solid this compound waste into a designated, labeled hazardous waste container. This includes any contaminated items such as weighing paper, gloves, and pipette tips.

  • Container Management : Ensure the exterior of the waste container remains free from contamination. Keep the container securely closed when not in active use.

  • Storage : Store the container in a designated satellite accumulation area, away from incompatible materials.[7]

For Contaminated Solutions:

  • Aqueous Waste : Do not dispose of aqueous solutions containing this compound down the drain.[7] Collect them in a designated container for aqueous hazardous waste.

  • Organic Solvent Waste : Solutions of this compound in organic solvents should be collected in a designated container for flammable or halogenated organic waste, as appropriate. Do not mix halogenated and non-halogenated solvent waste streams unless your facility's procedures permit it.[9]

  • Neutralization : While some acidic or basic waste streams can be neutralized in the lab, this is not recommended for waste containing this compound due to the potential for unknown reactions and the toxicity of the compound itself.[7][10]

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Key aspects of compliance include:

  • Hazardous Waste Determination : As a generator of the waste, you are responsible for determining if it is hazardous.[13] Based on the data for similar compounds, this compound should be managed as hazardous waste.

  • Cradle-to-Grave Responsibility : The generator of the hazardous waste is responsible for it from its creation to its ultimate disposal.[12][13]

  • Licensed Disposal Vendor : All hazardous waste must be transported and disposed of by a licensed hazardous waste management company.[2] They will provide the necessary documentation, such as a hazardous waste manifest, to track the waste to its final destination.[14]

Parameter Guideline Regulatory Basis
Waste Classification Hazardous WasteInferred from similar compounds; generator's responsibility under 40 CFR § 262.11.[14]
On-site Treatment Not recommended without a specific, validated protocol.Treatment of hazardous waste generally requires a permit (40 CFR parts 264, 265, 270).[11][14]
Container Labeling Must be clearly labeled with "Hazardous Waste" and the chemical name.OSHA Hazard Communication Standard (29 CFR 1910.1200) and RCRA.[15][16]
Storage Time Limits Dependent on generator status (LQG, SQG, VSQG).40 CFR § 262.15-17.[14]
Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Logical Relationships in Chemical Waste Management

This diagram illustrates the interconnected principles that ensure a safe and compliant chemical waste management program.

WasteManagementPrinciples Regulatory\nCompliance Regulatory Compliance Personnel\nSafety Personnel Safety Regulatory\nCompliance->Personnel\nSafety mandates Environmental\nProtection Environmental Protection Regulatory\nCompliance->Environmental\nProtection ensures Proper\nDisposal Proper Disposal Personnel\nSafety->Proper\nDisposal requires Environmental\nProtection->Proper\nDisposal necessitates Proper\nDisposal->Regulatory\nCompliance achieves

Caption: Interdependencies in laboratory waste management.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, building trust and ensuring that your scientific pursuits are conducted responsibly from inception to completion.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). [Link]

  • Hazardous Waste | US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025-03-24). [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). [Link]

  • Chemical Interactions between 1,2,4-Triazole-3-thiols and π-Acceptors - Oxford Academic. [Link]

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem. [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS - Watson International. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids - Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol - Carl ROTH. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 6232-85-5), a compound of interest in various synthetic pathways. While a specific Safety Data Sheet (SDS) for this exact molecule is not extensively detailed, a thorough analysis of its structural analogs and the thiol functional group allows for a robust and cautious approach to its handling. The primary hazards associated with this compound are anticipated to be irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or inhaled, consistent with related triazole-thiol compounds.[1][2][3]

Understanding the Risks: The "Why" Behind the Precautions

The this compound molecule contains a triazole ring and a thiol (-SH) group. The triazole moiety is a common scaffold in pharmacologically active compounds. The thiol group, while synthetically useful, is notorious for its potent, unpleasant odors and its ability to act as a skin and eye irritant.[3][4] Structurally similar compounds, such as 4-Methyl-4H-1,2,4-triazole-3-thiol, are classified as causing skin, eye, and respiratory irritation. Therefore, our safety protocols are designed to mitigate these specific risks through a multi-layered defense strategy, with Personal Protective Equipment (PPE) as the most immediate and crucial barrier.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of this equipment is based on a comprehensive risk assessment derived from data on analogous compounds.

PPE Category Specification Rationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 0.4 mm thickness)Provides a chemical-resistant barrier to prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical Safety Goggles with Side-Shields or a Full-Face ShieldProtects eyes from splashes of solutions or contact with solid particles, which could cause serious irritation.[5]
Body Protection Chemical-Resistant Lab CoatPrevents contamination of personal clothing and minimizes skin exposure to the compound.
Respiratory Protection Certified Chemical Fume HoodAs a primary engineering control, a fume hood is essential to contain vapors and dust, protecting the user from inhalation and olfactory discomfort from the thiol group.[6]
N95 (US) or P1/P2 (EU) Particulate RespiratorRecommended when handling the solid compound outside of a fume hood (e.g., weighing), to prevent inhalation of airborne particles.[5]
Foot Protection Closed-Toe ShoesStandard laboratory practice to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental outcome.

Preparation and Pre-Handling
  • Safety Review: Before beginning any work, review this guide and the available safety information for structurally similar compounds.[2][3][5]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before introducing this compound into the workspace.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling the Compound
  • Weighing: If possible, weigh the solid compound within the fume hood or in a ventilated balance enclosure. If handled on an open bench, an N95 respirator is strongly recommended to avoid inhaling dust.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood to contain any dust or vapors.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then decontaminate with a bleach solution to oxidize any residual thiol.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Disposal Plan: Managing Thiol-Containing Waste

Proper disposal is a critical final step in the safe handling of this compound. The primary concern is the malodorous and irritant nature of the thiol group.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a dedicated, sealed plastic bag or container.

    • Label the container clearly as "Hazardous Waste" and include the chemical name.

    • Dispose of the container according to your institution's hazardous waste management guidelines.

  • Liquid Waste:

    • Aqueous solutions containing the thiol should be treated with an oxidizing agent, such as sodium hypochlorite (bleach), in a fume hood to neutralize the thiol group before disposal.[7][8]

    • Organic solvent waste containing the thiol should be collected in a designated, sealed, and clearly labeled hazardous waste container for incineration.

  • Glassware Decontamination:

    • All glassware that has come into contact with the compound should be submerged in a bleach bath for at least 12-24 hours to oxidize the thiol before standard washing.[8]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Experiment Planning safety_review Review Safety Protocols (SDS for analogs, this guide) start->safety_review ppe_check Gather & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) safety_review->ppe_check fume_hood_prep Prepare & Verify Chemical Fume Hood ppe_check->fume_hood_prep weighing Weigh Compound (In fume hood or with N95 respirator) fume_hood_prep->weighing handling Perform Experiment (All manipulations in fume hood) weighing->handling cleanup Decontaminate Workspace & Equipment (Bleach Solution) handling->cleanup spill Spill Occurs! handling->spill disposal Segregate & Dispose of Waste (Solid, Liquid, Glassware) cleanup->disposal end_procedure Remove PPE & Wash Hands Thoroughly disposal->end_procedure finish End of Procedure end_procedure->finish spill_response Follow Spill Response Protocol (Evacuate, Notify, Clean-up with proper PPE) spill->spill_response Yes spill_response->cleanup

Caption: A flowchart outlining the critical steps for the safe handling and disposal of this compound.

References

  • Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]

  • BuyersGuideChem. This compound. [Link]

  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. [Link]

  • Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.